L-[13C5]Xylose
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
SRBFZHDQGSBBOR-CVMUNTFWSA-N |
Isomeric SMILES |
[13CH2]1[13CH]([13CH]([13CH]([13CH](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
De Novo Synthesis and Purification of L-[13C5]Xylose: A Biocatalytic C1-Assimilation Strategy
Executive Summary
As a Senior Application Scientist overseeing the production of isotopically labeled compounds, I approach the synthesis of rare sugars as a system optimization challenge. L-Xylose is a critical chiral building block for selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors and L-ribonucleoside-based antiviral therapeutics[1]. Its fully 13C-labeled variant, L-[13C5]Xylose, is indispensable for quantitative metabolomics and mechanistic pathway tracing.
Historically, synthesizing L-xylose relied on the chemical degradation of D-sorbitol via furfural condensation and lead tetraacetate oxidation[2]. When adapted for isotopic labeling, this top-down approach is economically prohibitive: starting from [13C6]D-sorbitol inherently wastes one labeled carbon (a 16.6% isotopic loss) and suffers from low overall yields due to labyrinthine protection and deprotection cycles. To circumvent these limitations, this whitepaper details a state-of-the-art, bottom-up biocatalytic cascade that assimilates [13C]formaldehyde into high-purity L-[13C5]Xylose with 100% atom economy[3].
The Biocatalytic Paradigm: Mechanistic Rationale
A paradigm shift has emerged with the development of a one-pot enzymatic cascade that utilizes formaldehyde (FALD) as the sole carbon source[3]. By substituting standard FALD with [13C]formaldehyde—a highly cost-effective and readily available C1 isotopic precursor—we achieve absolute isotopic efficiency.
The mechanism relies on two highly engineered enzymes working in tandem[4]:
-
PnBFD-M2 (Engineered Benzoylformate Decarboxylase): This enzyme catalyzes the initial carboligation of two [13C]FALD molecules to form [13C2]glycolaldehyde (GALD). The M2 variant is selected over wild-type or GALS-F397Y/C398M because it possesses superior thermal resistance (operating optimally at 40 °C) and produces virtually no dihydroxyacetone (<1% side product)[4].
-
FSA-TG (Fructose-6-Phosphate Aldolase Variant A129T/A165G): This enzyme catalyzes two sequential aldol additions. First, it condenses[13C]FALD and [13C2]GALD to yield [13C3]glyceraldehyde (GCA). Subsequently, it condenses the newly formed [13C3]GCA with another equivalent of[13C2]GALD to form the final L-[13C5]Xylose[3].
Biocatalytic cascade for L-[13C5]xylose synthesis from[13C]formaldehyde.
Quantitative Data & Process Optimization
To ensure a self-validating and scalable process, thermodynamic and kinetic parameters must be strictly controlled. Table 1 illustrates the causality behind selecting 40 °C as the operational setpoint: it provides the optimal balance between PnBFD-M2 stability and FSA-TG catalytic turnover[4]. Table 2 highlights the dramatic efficiency gains of this biocatalytic route over traditional chemical synthesis.
Table 1: Biocatalytic Cascade Optimization (PnBFD-M2 + FSA-TG)
| Temperature (°C) | L-Xylose Titer (g/L) | Conversion Yield (%) | Side Product Profile |
|---|---|---|---|
| 38 (PnBFD-M1) | 1.76 | 59 | Moderate |
| 40 (PnBFD-M2) | 2.36 | 78 | Minimal (<1% DHA) |
| 45 (PnBFD-M2) | < 1.0 | < 30 | High residual FALD |
| 50 (PnBFD-M2) | < 0.5 | < 15 | Enzyme denaturation |
Data synthesized from thermodynamic profiling of PnBFD variants[3][4].
Table 2: Chemical vs. Biocatalytic Synthesis of L-[13C5]Xylose
| Parameter | Traditional Chemical Synthesis | C1-Biocatalytic Cascade |
|---|---|---|
| Precursor | [13C6]D-Sorbitol / Glucose | [13C]Formaldehyde |
| Atom Economy (13C) | ~83.3% (Loss of C1/C6) | 100% |
| Steps | 5-7 (Protection/Deprotection) | 1 (One-pot cascade) |
| Stereocontrol | Moderate (Requires chiral resolution) | Absolute (Enzymatic specificity) |
| Purification | High solvent use, heavy metals (Pb) | Aqueous, Ion-exchange / SMB |
Experimental Protocol: Synthesis and Purification Workflow
The following methodology details the end-to-end production of L-[13C5]Xylose. Every step is designed with causality in mind, ensuring that the biochemical equilibrium is driven forward while preventing substrate-level toxicity.
Phase 1: Reaction Assembly
-
Enzyme Preparation: Express PnBFD-M2 and FSA-A129T/A165G in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography. Buffer exchange the purified proteins into 50 mM HEPES (pH 7.5).
-
Matrix Formulation: In a jacketed bioreactor, prepare the base reaction matrix containing 50 mM HEPES (pH 7.5), 2.5 mM MgCl2, and 0.5 mM Thiamine Pyrophosphate (TPP). Causality Note: TPP and Mg2+ are essential cofactors for the PnBFD-M2 catalyzed carboligation; omitting them will halt the cascade at the C1 stage.
-
Biocatalyst Addition: Introduce purified PnBFD-M2 (2 mg/mL) and FSA-TG (2 mg/mL) into the reactor and equilibrate to 40 °C[4].
Phase 2: Fed-Batch Biotransformation
-
Substrate Feeding: Initiate a fed-batch infusion of [13C]Formaldehyde. Causality Note: Formaldehyde is a potent protein cross-linker. Continuous feeding is mandatory to maintain the steady-state concentration of[13C]FALD below 20 mM, preventing enzyme inactivation while targeting a final cumulative load of ~100 mM[3].
-
In-Process Monitoring: Monitor the conversion via HPLC-RID (using a Ca2+ ligand-exchange carbohydrate column) over 24-48 hours until [13C3]GCA is fully elongated to L-[13C5]Xylose.
Phase 3: Downstream Purification
-
Quenching & Enzyme Recovery: Terminate the reaction by passing the mixture through a 10 kDa MWCO ultrafiltration membrane. This recovers the biocatalysts for potential recycling and halts further aldolase activity.
-
Desalting: Pass the permeate through a mixed-bed ion exchange column (e.g., Amberlite IR120 H+ and IRA400 OH-) to remove the HEPES buffer, Mg2+, and TPP[5].
-
Chromatographic Polishing: Subject the desalted aqueous mixture to Simulated Moving Bed (SMB) chromatography[3]. This continuous chromatographic step separates the target L-[13C5]Xylose from trace unreacted intermediates and minor epimeric byproducts (e.g.,[13C4]threose).
-
Crystallization: Concentrate the purified L-[13C5]Xylose fraction in vacuo. Induce crystallization by adding absolute ethanol and cooling the solution to 4 °C. Filter and dry the white crystals to obtain the pure labeled compound[1].
Phase 4: Analytical Validation
-
Quality Control: Validate the final product using 13C NMR (to confirm 100% isotopic incorporation across all five carbon centers) and High-Performance Liquid Chromatography (to verify >99% enantiomeric excess and chemical purity).
References
Sources
- 1. L-xylose | 609-06-3 [chemicalbook.com]
- 2. US2584129A - Production of l-xylose - Google Patents [patents.google.com]
- 3. One pot synthesis of l -xylose from formaldehyde with an improved benzoylformate decarboxylase - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC06542A [pubs.rsc.org]
- 4. One pot synthesis of l-xylose from formaldehyde with an improved benzoylformate decarboxylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
L-[13C5]Xylose: Advanced Stability Dynamics and Self-Validating Storage Protocols
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
L-[13C5]Xylose (CAS: 1262683-58-8)[1] is a universally carbon-13 labeled enantiomer of xylose. Because the L-isomer is generally not metabolized by mammalian cells, it serves as an exceptionally precise, inert tracer for intestinal permeability assays, pharmacokinetic profiling, and specialized metabolic flux analysis[2]. However, the integrity of downstream mass spectrometry (LC-MS/GC-MS) and nuclear magnetic resonance (NMR) data relies entirely on the isotopic and chemical purity of the tracer. This guide details the physicochemical vulnerabilities of L-[13C5]Xylose and establishes field-proven, self-validating protocols for its handling and storage.
Chemical Properties & Degradation Causality
As an aldopentose, L-[13C5]Xylose is subject to several degradation pathways that can compromise its isotopic enrichment and structural integrity. Understanding the causality behind these reactions is critical for preventing data confounding in highly sensitive analytical assays.
-
Hygroscopicity and Solid-State Oxidation: In its solid powder form, L-[13C5]Xylose is highly hygroscopic. Exposure to ambient humidity causes moisture absorption, creating localized micro-aqueous environments. While generally stable under normal ambient conditions, it must be strictly isolated from strong oxidizing agents to prevent spontaneous degradation[3].
-
Maillard Reaction Dynamics: In aqueous solutions, L-[13C5]Xylose is highly reactive with primary amines and amino acids. Research utilizing [13C5]xylose in model systems demonstrates that at pH levels between 4.0 and 7.0, the presence of compounds like cysteine catalyzes the formation of 13C-labeled furfurals (e.g., 2-furaldehyde) and other volatiles[4]. Even trace nitrogenous contaminants from improperly washed glassware can trigger this degradation during sterilization.
-
Alkaline Epimerization: At pH > 7.0, the sugar undergoes the Lobry de Bruyn-van Ekenstein transformation, isomerizing into L-[13C5]lyxose or L-[13C5]xylulose. This introduces isobaric contaminants that share the exact same mass-to-charge ratio (
), making them nearly impossible to distinguish via standard MS without specialized chromatographic separation.
Fig 1: Primary degradation pathways of L-[13C5]Xylose in aqueous solutions.
Quantitative Stability Profile
To maintain isotopic fidelity, storage conditions must be strictly controlled. Solid L-[13C5]Xylose is optimally stored at -20°C, where it maintains stability for
Table 1: Stability Profile of L-[13C5]Xylose Under Various Storage Conditions
| State | Temperature | pH | Container | Expected Shelf Life | Primary Degradation Risk |
| Solid (Powder) | -20°C | N/A | Desiccated, sealed | > 2 Years | Hygroscopic moisture absorption |
| Solid (Powder) | 25°C | N/A | Desiccated | 6-12 Months | Clumping, slow ambient oxidation |
| Aqueous Solution | -80°C | 5.5 - 6.5 | Sterile, inert tube | 1-2 Years | None (if sterile and degassed) |
| Aqueous Solution | 4°C | 5.5 - 6.5 | Sterile, sealed | 1-2 Weeks | Microbial growth, slow epimerization |
| Aqueous Solution | 25°C | > 7.0 | Unsealed | < 24 Hours | Epimerization, Maillard reaction |
Self-Validating Experimental Methodologies
As a best practice in drug development and isotopic tracing, experimental protocols must be self-validating. The following workflows integrate preparation with immediate analytical verification to ensure the tracer remains uncompromised.
Protocol 1: Preparation of Sterile L-[13C5]Xylose Stock Solutions
Causality Focus: We utilize degassed HPLC-grade water to eliminate dissolved oxygen (preventing oxidation) and dissolved CO2 (which causes pH fluctuations). We strictly avoid heat sterilization (autoclaving) because high heat can initiate Maillard degradation if trace contaminants are present[4]. Polytetrafluoroethylene (PTFE) filters are used because they are chemically inert and do not leach extractables that interfere with sensitive LC-MS analysis.
Step-by-Step Methodology:
-
Equilibration: Allow the desiccated vial of solid L-[13C5]Xylose to reach room temperature before opening. Reasoning: Opening cold vials causes immediate atmospheric condensation on the hygroscopic powder.
-
Dissolution: Dissolve the powder in degassed, LC-MS grade H2O to achieve the desired stock concentration (e.g., 100 mM). Ensure the pH is naturally resting between 5.5 and 6.5.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into sterile, amber microcentrifuge tubes inside a biosafety cabinet.
-
Aliquoting: Divide into single-use aliquots (e.g., 100 µL). Reasoning: Repeated freeze-thaw cycles cause a "freeze-concentration effect" where pure ice forms first, concentrating the xylose and altering the local pH in the remaining liquid, accelerating degradation.
-
Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C for long-term storage.
Protocol 2: LC-MS/NMR Self-Validation Workflow
Causality Focus: Before utilizing a stored aliquot in a costly metabolic study, its isotopic enrichment (Mass Isotopomer Distribution) must be empirically verified[2].
Step-by-Step Methodology:
-
Sampling: Thaw one representative aliquot from the -80°C batch on ice.
-
NMR Verification: Run a
H- C HSQC NMR spectrum. Verify the presence of the five distinct C signals corresponding to the xylose carbon backbone. The absence of extraneous C peaks confirms no epimerization has occurred. -
LC-MS Isotopic Purity: Inject the sample into a HILIC-LC-MS system. Extract the chromatogram for the
corresponding to [13C5]Xylose. Calculate the Mass Isotopomer Distribution (MID) to ensure the M+5 fraction remains >99% and no M+4 or lower species have formed.
Fig 2: Self-validating workflow for L-[13C5]Xylose stock preparation and verification.
Conclusion
The successful application of L-[13C5]Xylose in advanced isotopic tracing relies on mitigating its susceptibility to moisture, alkaline epimerization, and Maillard-type degradation. By adhering to strict cold-chain desiccation for solids, sterile PTFE filtration for solutions, and implementing self-validating LC-MS/NMR quality control gates, researchers can guarantee the absolute fidelity of their metabolic and pharmacokinetic data.
References
- Source: clinisciences.
- Source: carlroth.
- Source: acs.
- Source: semanticscholar.
- Title: 150044-24-9 - CHOLESTEROL-13C5 - Sale from Quality Suppliers (CAS Cross-Reference for [13C5]xylose)
Sources
A Researcher's Guide to L-[13C5]Xylose: Sourcing and Application in Metabolic Research
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the commercial availability and application of L-[13C5]Xylose. This stable isotope-labeled sugar is a powerful tool for tracing the metabolic fate of L-xylose in various biological systems. This guide provides a comprehensive overview of reputable commercial suppliers, critical quality parameters to consider, and a detailed protocol for its use in metabolic flux analysis.
Introduction to L-[13C5]Xylose in Research
L-Xylose is a naturally occurring pentose sugar, an enantiomer of the more common D-xylose. While less abundant, L-xylose and its metabolic pathways are of significant interest in fields ranging from microbiology to drug development.[1] The stable isotope-labeled analogue, L-[13C5]Xylose, in which all five carbon atoms are replaced with the heavy isotope ¹³C, provides an invaluable non-radioactive tracer for metabolic studies.[2]
The use of L-[13C5]Xylose allows for the precise tracking of its incorporation into various metabolic intermediates and end products. This is particularly crucial for:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of intracellular metabolic reactions to understand cellular physiology and regulation.[3][4]
-
Pathway Elucidation: Identifying and validating novel metabolic pathways for L-xylose utilization in different organisms.
-
Drug Development: L-xylose derivatives have been explored as potential therapeutic agents, and understanding their metabolic fate is critical.[1]
Commercial Suppliers of Research-Grade L-[13C5]Xylose
The selection of a high-quality commercial supplier for L-[13C5]Xylose is paramount to the success of any research endeavor. Key considerations include isotopic purity, chemical purity, and the availability of a comprehensive Certificate of Analysis (CoA). Below is a comparative table of reputable suppliers.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Available Pack Sizes | Certificate of Analysis |
| Omicron Biochemicals, Inc. | L-[UL-13C5]xylose | XYL-025 | Not specified on product page; inquire for details. | Not specified on product page; inquire for details. | 50 mg, 100 mg, 250 mg, 500 mg, 1.0 g | Available upon request. |
| LGC Standards (Toronto Research Chemicals) | L-[13C5]Xylose | TRC-X750706 | Not specified on product page; inquire for details. | Not specified on product page; inquire for details. | 5 mg, 50 mg | Available.[5][6] |
| US Biological | L-[13C5]Xylose | 164598 | Not specified on product page; "Highly Purified".[7] | Not specified on product page; "Highly Purified".[7] | 5 mg | Available upon request.[7] |
Note: Researchers are strongly advised to contact suppliers directly to obtain the most current specifications and pricing. Requesting a lot-specific Certificate of Analysis is a critical step to ensure the material meets the stringent requirements of metabolic studies.
Key Quality Considerations for L-[13C5]Xylose
The integrity of metabolic labeling experiments hinges on the quality of the isotopic tracer. Here are the critical parameters to assess:
-
Isotopic Purity/Enrichment: This refers to the percentage of the compound that is fully labeled with ¹³C at all five carbon positions. High isotopic enrichment (typically >98%) is crucial for generating a strong and clear signal in mass spectrometry or NMR analysis, minimizing interference from unlabeled or partially labeled molecules.
-
Chemical Purity: This indicates the percentage of the material that is the compound of interest, free from other chemical contaminants. Impurities can interfere with biological processes or analytical measurements. High-performance liquid chromatography (HPLC) is a standard method for assessing chemical purity.[8][9]
-
Certificate of Analysis (CoA): A comprehensive CoA from the supplier is a self-validating document that should provide detailed information on the isotopic and chemical purity, the analytical methods used for their determination, and other relevant physical properties.[10][11]
Experimental Protocol: ¹³C-Metabolic Flux Analysis (MFA) in a Microbial System
This protocol provides a generalized framework for conducting a ¹³C-MFA experiment using L-[13C5]Xylose to investigate its metabolism in a microbial culture, such as E. coli or C. acetobutylicum.
Experimental Design and Workflow
The overall workflow for a ¹³C-MFA experiment is a multi-step process that requires careful planning and execution.
Caption: Workflow for ¹³C-Metabolic Flux Analysis using L-[13C5]Xylose.
Step-by-Step Methodology
-
Strain Cultivation and Labeling:
-
Prepare a pre-culture of the desired microbial strain in a standard growth medium.
-
Inoculate the main culture in a defined minimal medium containing a known concentration of L-xylose as the primary carbon source.
-
Grow the culture in a bioreactor or chemostat to achieve a metabolic steady state, characterized by a constant cell density and growth rate.[3]
-
Introduce a defined mixture of unlabeled L-xylose and L-[13C5]Xylose (e.g., 80% unlabeled and 20% labeled) to initiate the labeling experiment.
-
-
Cell Harvesting and Metabolite Quenching:
-
Once the culture has reached isotopic steady state (typically after several cell divisions), rapidly harvest the cells.
-
Immediately quench metabolic activity by, for example, rapidly filtering the cell suspension and immersing the filter in a cold solvent mixture (e.g., -20°C methanol/water). This step is critical to prevent further metabolic changes after sampling.
-
-
Metabolite Extraction and Sample Preparation:
-
Extract intracellular metabolites from the quenched cells using a suitable solvent system (e.g., boiling ethanol or a chloroform/methanol/water extraction).
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites, particularly amino acids, must be derivatized to increase their volatility. Silylation is a common derivatization method.[12]
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13]
-
The mass spectrometer will detect the mass isotopomer distributions (MIDs) of the metabolites of interest. The incorporation of ¹³C from L-[13C5]Xylose will result in a shift in the mass of the metabolites.
-
Data Analysis and Interpretation
The raw mass spectrometry data must be corrected for the natural abundance of stable isotopes to accurately determine the extent of ¹³C labeling from the tracer.[14] The corrected MIDs are then used in computational models to estimate the intracellular metabolic fluxes. This involves solving a system of algebraic equations that describe the flow of carbon through the metabolic network.
The pentose phosphate pathway (PPP) is a key route for the metabolism of five-carbon sugars like xylose. The diagram below illustrates the entry of L-[13C5]Xylose into the central carbon metabolism.
Caption: Entry of L-[13C5]Xylose into Central Carbon Metabolism.
The resulting flux map provides a quantitative snapshot of the cell's metabolic state, revealing how L-xylose is partitioned between different pathways, such as energy production, biomass synthesis, and the formation of secondary metabolites.
Conclusion
L-[13C5]Xylose is a powerful and indispensable tool for researchers investigating the metabolism of this rare sugar. By carefully selecting a reputable supplier and adhering to rigorous experimental protocols, scientists can leverage the power of stable isotope tracing to gain deep insights into cellular physiology. The methodologies outlined in this guide provide a solid foundation for designing and executing successful metabolic flux analysis experiments, ultimately advancing our understanding of microbial and cellular metabolism.
References
-
High-resolution 13C metabolic flux analysis. Springer Nature Experiments. [Link]
-
Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PMC. [Link]
-
Depiction of the labeling of metabolites resulting from labeled xylose. ResearchGate. [Link]
-
Synthesis, purification and identification of some D-xylosides. SciSpace. [Link]
-
Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. ASM Journals. [Link]
-
Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13 C metabolic flux analysis. OSTI.gov. [Link]
-
Distinct dynamics of metabolization are observed for ¹³C-xylose and... ResearchGate. [Link]
-
Reference standards, research chemicals & proficiency testing. LGC Group. [Link]
-
Separation and purification of xylose oligomers using centrifugal partition chromatography. PubMed. [Link]
-
Tracing Carbon Metabolism with Stable Isotope Metabolomics Reveals the Legacy of Diverse Carbon Sources in Soil. eScholarship. [Link]
-
Production 13C-labelled cellooligosaccharides for NMR studies on biomass degrading enzymes. Diva Portal. [Link]
-
Quantification of Mono and Disaccharides in Foods. Waters Corporation. [Link]
-
L-Xylose - preparation and application. Georganics. [Link]
-
Stable Isotope Standards For Mass Spectrometry. Phoenix Scientific. [Link]
-
Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. Springer Nature. [Link]
-
Omicron Biochemicals. Vicbio. [Link]
-
Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS. PubMed. [Link]
-
85-2025-78 L-[13C5]Xylose 5mg 164598. AS ONE. [Link]
-
Quantitative Analysis of Stable Isotopes of Glucose in Blood Plasma Using Quadrupole GC-MS. Shimadzu. [Link]
-
Dosage of sugars by HPLC (Type-II). OIV. [Link]
- JP2008170428A - HPLC analysis of sugars and sugar alcohols.
Sources
- 1. L-Xylose - preparation and application - Georganics [georganics.sk]
- 2. omicronbio.com [omicronbio.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. journals.asm.org [journals.asm.org]
- 5. L-[13C5]Xylose | TRC-X750706-50MG | LGC Standards [lgcstandards.com]
- 6. Labelled carbohydrates Reference Materials | LGC Standards [lgcstandards.com]
- 7. usbio.net [usbio.net]
- 8. Dosage of sugars by HPLC (Type-II) | OIV [oiv.int]
- 9. JP2008170428A - HPLC analysis of sugars and sugar alcohols - Google Patents [patents.google.com]
- 10. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 11. bioszeparacio.hu [bioszeparacio.hu]
- 12. shimadzu.com [shimadzu.com]
- 13. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Introduction: The Foundational Importance of L-[13C5]Xylose Characterization
An In-Depth Technical Guide to the Isotopic Enrichment and Purity of L-[13C5]Xylose
L-[13C5]Xylose is a stable isotope-labeled (SIL) analog of the rare pentose sugar, L-Xylose.[1][2][3] In this compound, all five carbon atoms have been replaced with the heavy isotope of carbon, ¹³C, resulting in a mass increase of 5 Daltons compared to its natural counterpart.[4] This precise mass difference makes L-[13C5]Xylose an invaluable tool for researchers in drug development and life sciences. It serves as a tracer in metabolic flux analysis (MFA) to map biochemical pathways, an internal standard for quantitative mass spectrometry assays, and a diagnostic agent in clinical tests for intestinal malabsorption.[1][5][6][7]
The utility of L-[13C5]Xylose is directly proportional to the confidence in its quality. The two most critical quality attributes are isotopic enrichment and chemical purity . Isotopic enrichment defines the percentage of molecules that are fully labeled with ¹³C at all five positions, while chemical purity ensures the absence of extraneous chemical entities. An inaccurate assessment of either parameter can lead to significant errors in experimental interpretation, compromising the validity of research findings.[8][9][10] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the state-of-the-art analytical methodologies required to rigorously validate the isotopic and chemical integrity of L-[13C5]Xylose.
Part 1: Verification of Isotopic Enrichment
Isotopic enrichment quantifies the extent to which the target ¹²C atoms have been replaced by ¹³C atoms in the L-Xylose molecule. It is typically expressed as "atom percent ¹³C," with a value of >98% being common for high-quality labeled compounds. The primary techniques for this determination are Mass Spectrometry (MS) and, for structural confirmation, Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry: The Gold Standard for Enrichment Analysis
Mass spectrometry is the definitive technique for determining isotopic enrichment due to its ability to separate ions based on their mass-to-charge (m/z) ratio.[9][11] This allows for the direct visualization and quantification of the different isotopologues (molecules that differ only in their isotopic composition) of L-[13C5]Xylose.
Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS), using platforms like Time-of-Flight (TOF) or Orbitrap analyzers, is strongly preferred over lower-resolution instruments like triple quadrupoles for this application.[10] The high resolving power of HRMS allows for the clear separation of the isotopologue peaks (M+0, M+1, ... M+5), minimizing overlap and ensuring a more accurate calculation of their relative abundances.[12][13] Coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) is essential to separate the analyte of interest from any potential isobaric impurities before it enters the mass spectrometer, ensuring the measured isotopic profile is solely from L-Xylose.[12]
The following workflow outlines a self-validating system for the robust determination of isotopic enrichment.
Caption: Workflow for L-[13C5]Xylose Isotopic Enrichment Analysis by LC-HRMS.
-
Acquire Mass Spectrum: Obtain a high-resolution mass spectrum of the L-[13C5]Xylose molecular ion cluster.
-
Identify Isotopologue Peaks: Identify the peaks corresponding to the unlabeled molecule (M+0) and the progressively labeled isotopologues up to the fully labeled species (M+5).
-
Measure Intensities: Record the intensity (peak area) for each isotopologue.
-
Correct for Natural Abundance: The intensity of each peak includes a contribution from the natural abundance of ¹³C (~1.1%) in the unlabeled portion of the molecule. This must be mathematically corrected using established algorithms to determine the true contribution from the intentional labeling.[11][13]
-
Calculate Isotopic Enrichment: The isotopic enrichment is calculated based on the relative intensities of the corrected isotopologue peaks. The enrichment is primarily determined by the ratio of the M+5 peak area to the sum of all isotopologue peak areas.
The following table summarizes a hypothetical, high-quality batch of L-[13C5]Xylose.
| Isotopologue | Theoretical Mass (as [M+H]⁺) | Measured Relative Abundance (%) |
| M+0 (C₅H₁₁O₅⁺) | 151.0601 | < 0.1 |
| M+1 | 152.0635 | < 0.1 |
| M+2 | 153.0668 | 0.2 |
| M+3 | 154.0702 | 0.5 |
| M+4 | 155.0735 | 1.3 |
| M+5 (¹³C₅H₁₁O₅⁺) | 156.0769 | > 98.0 |
¹³C NMR Spectroscopy: Structural Confirmation
While mass spectrometry quantifies the overall enrichment, ¹³C NMR spectroscopy provides orthogonal confirmation that the labeling has occurred at the correct carbon positions.
Causality Behind Experimental Choices: Due to the low natural abundance of ¹³C (~1%), ¹³C NMR spectra are inherently less sensitive than ¹H NMR spectra.[14][15][16] However, in a highly enriched compound like L-[13C5]Xylose, the ¹³C signals are exceptionally strong. A standard proton-decoupled ¹³C NMR experiment is sufficient. This technique removes splitting from adjacent protons, resulting in a simple spectrum where each unique carbon atom appears as a single peak (a singlet).[16]
Trustworthiness through Self-Validation: The presence of five distinct, high-intensity signals in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the xylose backbone, provides direct evidence of successful labeling across the entire molecule.[17] While standard ¹³C NMR is not inherently quantitative for determining enrichment, the dramatic increase in signal intensity compared to an unlabeled standard serves as a robust qualitative check.[15][16]
Part 2: Assessment of Chemical and Chiral Purity
Chemical purity ensures that the product is free from contaminants, such as starting materials, by-products, or other sugars. Chiral purity confirms that the material is predominantly the L-enantiomer, which is critical for stereospecific biological systems.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the industry-standard method for separating and quantifying components in a mixture, making it ideal for assessing the chemical purity of L-[13C5]Xylose.[18][19][20][21]
Causality Behind Experimental Choices: The choice of column and detector is paramount for sugar analysis.
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or amide-based columns are preferred as they provide excellent retention and separation for highly polar compounds like sugars using acetonitrile and water as mobile phases.[18][21]
-
Detector: Since xylose lacks a strong UV chromophore, a universal detector is required. A Refractive Index (RI) detector is a common choice, although an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) offers superior sensitivity and baseline stability, making them better for detecting low-level impurities.[19][22]
This workflow ensures an accurate and reproducible purity assessment.
Caption: Workflow for L-[13C5]Xylose Chemical Purity Analysis by HPLC.
-
Method Validation: The analytical method must be validated for parameters such as linearity, accuracy, and precision according to established guidelines.[23]
-
Sample Analysis: The L-[13C5]Xylose sample is dissolved and injected into the HPLC system.
-
Chromatogram Analysis: The retention time of the main peak should match that of the L-Xylose reference standard.
-
Purity Calculation: Chemical purity is calculated using the area percent method:
-
Purity (%) = (Area of L-[13C5]Xylose Peak / Total Area of All Peaks) x 100%
-
| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.5 | 1,500 | 0.05 | Unknown Impurity |
| 2 | 8.2 | 2,995,000 | 99.91 | L-[13C5]Xylose |
| 3 | 9.1 | 1,200 | 0.04 | Unknown Impurity |
| Total | 2,997,700 | 100.00 |
Chiral Purity Analysis
Ensuring the enantiomeric purity (L- vs. D-Xylose) requires a specialized approach. While measurement of optical rotation can confirm the bulk stereochemistry, it is not sensitive enough to quantify small enantiomeric impurities. The definitive method is chiral chromatography, either by HPLC or Gas Chromatography (GC), using a specialized chiral stationary phase capable of separating the L- and D-enantiomers. The purity is then determined by the relative peak areas of the two separated enantiomers.
An Integrated Strategy for Total Quality Control
A robust quality control paradigm relies on the synergy of orthogonal analytical techniques. No single method can provide a complete picture of the quality of L-[13C5]Xylose. The combination of LC-HRMS, ¹³C NMR, and HPLC provides a multi-faceted and self-validating assessment of the material's identity, isotopic enrichment, and chemical purity.
Caption: Integrated strategy combining orthogonal methods for total quality control.
By employing this comprehensive analytical approach, researchers and developers can proceed with confidence, knowing that the L-[13C5]Xylose used in their studies is of the highest, verifiable quality, thereby ensuring the integrity and reproducibility of their scientific outcomes.
References
-
Jennings, M. E., & Matthews, D. E. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 761-768. [Link]
-
Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. [Link]
-
Shimadzu Excellence in Science. (2025, April 4). Sugar Analysis In Food & Beverage Using Liquid Chromatography Part II [Video]. YouTube. [Link]
-
MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry, 77(23), 7646–7653. [Link]
-
Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 2125–2133. [Link]
-
Zaky, A. S. (2017, September 18). Determining Chloride and Sugars in Food Samples Using HPLC. LCGC International. [Link]
-
Shimadzu Corporation. (n.d.). Methods for Separating Sugars. [Link]
-
Thompson, A., Chahrour, O., & Malone, J. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]
-
OIV (International Organisation of Vine and Wine). (n.d.). Dosage of sugars by HPLC (Type-II). [Link]
-
Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]
-
Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. [Link]
-
Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
-
Le, H., & Wilson, A. D. (2012). ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 48(7), 998-1000. [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]
-
Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]
-
Bock, C., et al. (2024). ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science. [Link]
-
LibreTexts Chemistry. (2021, September 12). 5.7: ¹³C-NMR Spectroscopy. [Link]
-
Georganics Ltd. (2023, April 27). L-Xylose - preparation and application. [Link]
-
Hiele, M., et al. (2008). ¹³C-xylose and ¹⁴C-xylose breath tests for the diagnosis of coeliac disease. Scandinavian Journal of Gastroenterology, 43(2), 166-73. [Link]
-
Feng, X., & Zhao, H. (2013). Metabolomic and ¹³C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Metabolic Engineering, 16, 99-107. [Link]
-
Young, J. D., et al. (n.d.). ¹³C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Xylose - preparation and application - Georganics [georganics.sk]
- 3. CAS 609-06-3: L-Xylose | CymitQuimica [cymitquimica.com]
- 4. usbio.net [usbio.net]
- 5. 13C-xylose and 14C-xylose breath tests for the diagnosis of coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 15. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. epic.awi.de [epic.awi.de]
- 18. lcms.cz [lcms.cz]
- 19. m.youtube.com [m.youtube.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Methods for Separating Sugars : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 22. Dosage of sugars by HPLC (Type-II) | OIV [oiv.int]
- 23. semnim.es [semnim.es]
An In-depth Technical Guide to Probing Microbial Metabolism with L-[13C5]Xylose
Abstract
The study of microbial metabolism is fundamental to advancements in biotechnology, metabolic engineering, and drug development. While D-xylose is a well-studied component of lignocellulosic biomass, its stereoisomer, L-xylose, represents a rare sugar whose metabolic pathways are less common in nature. This provides a unique opportunity for its use as a specific and non-canonical tracer. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing uniformly labeled L-[13C5]Xylose in ¹³C-Metabolic Flux Analysis (¹³C-MFA). We delve into the metabolic context of L-xylose, the principles of ¹³C-MFA, and provide detailed, field-proven protocols for experimental design, execution, sample analysis, and data interpretation. The methodologies described herein are designed to ensure scientific integrity through self-validating experimental choices and robust analytical techniques, empowering researchers to precisely quantify intracellular metabolic fluxes and uncover novel metabolic phenotypes.
Introduction: The Significance of L-Xylose and Isotopic Tracers
1.1 L-Xylose: A Non-Canonical Pentose
In the microbial world, pentose sugars are a vital carbon source, with D-xylose being the second most abundant sugar in nature, primarily found in hemicellulose.[1] Its metabolism is well-characterized in numerous microorganisms.[2][3] In stark contrast, L-xylose is a rare sugar, not typically found in abundance and not readily metabolized by common industrial microorganisms like Saccharomyces cerevisiae or Escherichia coli.[4] This very rarity makes it an exceptional tool for metabolic research. Its metabolism often involves conversion to the intermediate L-xylulose, which can then be channeled into central metabolic pathways.[5][6] The absence of native L-xylose utilization pathways in many host organisms means that its metabolism can be studied in a controlled manner, typically within genetically engineered strains where a specific metabolic route has been introduced.[4]
1.2 Stable Isotope Tracers: The "Gold Standard" of Metabolic Investigation
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular reactions.[7] When combined with stable isotope tracers, such as Carbon-13 (¹³C), it becomes ¹³C-MFA—the gold standard for accurately mapping the flow of carbon through a cell's metabolic network.[7] By supplying a ¹³C-labeled substrate, researchers can trace the journey of the labeled carbon atoms as they are incorporated into various downstream metabolites. The resulting labeling patterns, or mass isotopomer distributions, provide a detailed record of the metabolic activities and pathway choices within the cell.[7][8]
1.3 L-[13C5]Xylose: A Precision Tool for Metabolic Flux Analysis
Using a uniformly labeled substrate like L-[13C5]Xylose, where all five carbon atoms are ¹³C, offers maximum informational content for MFA studies.[9] As the L-[13C5]Xylose is catabolized, the five-carbon backbone is broken down and rearranged by various enzymes. The complete labeling of the molecule allows for unambiguous tracking of its fragments through complex and interconnected pathways like the pentose phosphate pathway (PPP) and glycolysis. When used in an engineered organism with a defined L-xylose utilization pathway, L-[13C5]Xylose acts as a precise and specific probe, minimizing interference from the metabolism of other endogenous carbon sources and allowing for a clear, high-resolution view of the engineered pathway's performance and its integration with the host's central metabolism.
Metabolic Pathways of L-Xylose in Microorganisms
2.1 Overview of Pentose Catabolism: The D-Xylose Paradigm
To understand L-xylose metabolism, it is useful to first consider the well-established pathways for its isomer, D-xylose. Microorganisms typically use one of several routes to channel D-xylose into the central Pentose Phosphate Pathway (PPP).[1][2][3]
-
Isomerase Pathway: Common in bacteria, this pathway uses the enzyme xylose isomerase (XI) to directly convert D-xylose to D-xylulose.[3][10][11]
-
Oxidoreductase (XR-XDH) Pathway: Prevalent in yeasts and fungi, this two-step pathway first reduces D-xylose to xylitol using xylose reductase (XR), and then oxidizes xylitol to D-xylulose via xylitol dehydrogenase (XDH).[2][3]
-
Oxidative (Weimberg and Dahms) Pathways: These bacterial pathways oxidize D-xylose to D-xylonate and then proceed through a series of reactions to produce key intermediates of central metabolism like α-ketoglutarate or pyruvate.[2][12][13]
In all cases, the key intermediate D-xylulose is phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, which is a central metabolite of the PPP.[14][15]
2.2 Engineered L-Xylose Utilization Pathway
Since most common laboratory microorganisms cannot naturally metabolize L-xylose, studying its metabolism necessitates the design and introduction of a heterologous pathway. A logical and effective strategy is to mirror the initial steps of L-arabinose metabolism found in some fungi, which funnels L-xylose into the PPP.
The core enzymatic steps for an engineered L-xylose pathway are:
-
Isomerization: An L-xylose isomerase converts L-xylose to L-xylulose.
-
Phosphorylation: An L-xylulokinase phosphorylates L-xylulose to L-xylulose-5-phosphate.
-
Epimerization: A ribulose-5-phosphate-4-epimerase converts L-xylulose-5-phosphate to the common PPP intermediate, D-xylulose-5-phosphate.
Once converted to D-xylulose-5-phosphate, the carbon skeleton enters the non-oxidative PPP, where it can be transformed into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) and routed towards energy production, biomass synthesis, or the production of valuable biochemicals.
// Nodes L_Xylose [label="L-[13C5]Xylose", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Xylulose [label="L-[13C5]Xylulose", fillcolor="#F1F3F4", fontcolor="#202124"]; L_X5P [label="L-[13C5]Xylulose-5-P", fillcolor="#F1F3F4", fontcolor="#202124"]; D_X5P [label="D-[13C5]Xylulose-5-P", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPP [label="Pentose Phosphate\nPathway (PPP)", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis & TCA Cycle", style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biomass [label="Biomass & Products", style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges L_Xylose -> L_Xylulose [label=" L-Xylose Isomerase\n (Engineered)"]; L_Xylulose -> L_X5P [label=" L-Xylulokinase\n (Engineered)"]; L_X5P -> D_X5P [label=" 4-Epimerase\n (Engineered)"]; D_X5P -> PPP; PPP -> Glycolysis; PPP -> invis1 [arrowhead=none]; invis1 -> Biomass; Glycolysis -> invis2 [arrowhead=none]; invis2 -> Biomass; }
Engineered pathway for L-Xylose metabolism.
Core Methodology: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
3.1 Guiding Principles
¹³C-MFA operates on a simple premise: the fate of carbon atoms from a labeled substrate can be traced to reveal the activity of metabolic pathways.[7] When cells are grown on L-[13C5]Xylose, the ¹³C atoms are incorporated into all downstream metabolites. The central carbon metabolism, particularly the PPP and glycolysis, involves a series of carbon-shuffling reactions (e.g., transketolase and transaldolase) that create unique labeling patterns in metabolic intermediates. These intermediates serve as precursors for biomass components, most notably amino acids. By harvesting cellular protein, hydrolyzing it into individual amino acids, and measuring the mass isotopomer distribution (MID) of each amino acid using mass spectrometry, we can deduce the labeling patterns of their metabolic precursors.[16][17] This experimental data is then used to constrain a computational model of the cell's metabolic network, allowing for the precise calculation of the rate (flux) through each reaction in the network.
// Nodes Culture [label="1. Cell Culture with\nL-[13C5]Xylose", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="2. Rapid Quenching\n& Metabolite Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="3. Protein Hydrolysis\n(for Amino Acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="4. GC-MS or LC-MS\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="5. Determine Mass\nIsotopomer Distributions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Model [label="6. Computational\nFlux Estimation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FluxMap [label="7. Generate\nMetabolic Flux Map", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Culture -> Quench; Quench -> Hydrolysis; Hydrolysis -> Analysis; Analysis -> Data; Data -> Model; Model -> FluxMap; }
High-level workflow for a ¹³C-MFA experiment.
Detailed Experimental Protocols
This section provides a step-by-step methodology for conducting a ¹³C-MFA experiment using L-[13C5]Xylose. The causality behind each step is explained to ensure robust and reproducible results.
4.1 Phase 1: Experimental Design and Setup
Expertise & Causality: The validity of MFA results hinges on a meticulously designed experiment. Using a defined minimal medium is critical because it ensures that L-[13C5]Xylose is the sole carbon source, preventing isotopic dilution from complex components like yeast extract or peptone. The goal is to achieve an isotopic and metabolic steady state, where intracellular fluxes and the labeling patterns of metabolites are constant over time. This is typically achieved during the exponential growth phase in a chemostat or can be approximated in batch cultures.
Protocol:
-
Strain Selection: Use a microbial strain engineered with a functional L-xylose utilization pathway. A non-engineered wild-type strain should be used as a negative control.
-
Medium Preparation: Prepare a chemically defined minimal medium appropriate for the microorganism. The sole carbon source should be L-Xylose. All other components (nitrogen source, salts, vitamins) should be of known composition.
-
Pre-culture: Grow a pre-culture of the selected strain in the defined minimal medium with unlabeled L-xylose to adapt the cells to the growth conditions.
-
Main Culture Inoculation: Inoculate the main culture, containing the defined medium with L-[13C5]Xylose as the sole carbon source, from the exponentially growing pre-culture. The initial cell density should be low enough to allow for at least 5-7 generations of growth to ensure biomass is predominantly synthesized from the labeled substrate, which is essential for achieving isotopic steady state.
4.2 Phase 2: The Labeling Experiment & Sample Collection
Expertise & Causality: Monitoring cell growth is crucial to identify the exponential phase where metabolism is most stable. Samples for flux analysis must be collected during this phase to satisfy the steady-state assumption of the MFA model.
Protocol:
-
Cultivation: Grow the main culture under controlled conditions (temperature, pH, aeration).
-
Growth Monitoring: Monitor cell growth by measuring optical density at 600 nm (OD₆₀₀) at regular intervals.
-
Sample Harvesting: When the culture reaches the mid-exponential growth phase, rapidly withdraw a defined volume of cell culture for analysis. It is critical to perform the next step (quenching) immediately.
4.3 Phase 3: Quenching and Metabolite Extraction
Expertise & Causality: Quenching is arguably the most critical step in sample processing. The objective is to instantly halt all enzymatic activity to preserve the in vivo metabolic state. Failure to quench effectively will lead to changes in metabolite concentrations and labeling patterns, invalidating the results. Cold methanol solutions are effective because they rapidly chill the cells below the temperature required for enzymatic function and begin the extraction process.
Protocol:
-
Quenching: Immediately transfer the harvested cell suspension into a pre-chilled quenching solution (e.g., 60% methanol at -50°C) to achieve a final methanol concentration of at least 40%.
-
Centrifugation: Pellet the quenched cells by centrifugation at low temperature (e.g., -10°C).
-
Metabolite Extraction: Extract intracellular metabolites by resuspending the cell pellet in a suitable solvent, such as 100% cold methanol, followed by sonication or bead beating to ensure complete cell lysis.
-
Protein Isolation: After metabolite extraction, the remaining cell debris, which contains the protein, can be separated by centrifugation. This protein pellet is washed and then used for the analysis of proteinogenic amino acids.
-
Protein Hydrolysis: Resuspend the protein pellet in 6 M HCl and heat at 100-110°C for 24 hours in a sealed vial to hydrolyze the protein into its constituent amino acids.
-
Drying: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or using a vacuum concentrator.
4.4 Phase 4: Analytical Measurement (GC-MS)
Expertise & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for analyzing the labeling patterns of amino acids. Because amino acids are not volatile, they must first be derivatized. Derivatization with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) creates stable, volatile silylated derivatives that are easily separated by GC and produce predictable fragmentation patterns in the mass spectrometer, which are essential for determining the MIDs.
Protocol:
-
Derivatization: Re-dissolve the dried amino acid hydrolysate in a suitable solvent (e.g., pyridine) and add MTBSTFA. Heat at 60-70°C for 1-2 hours to complete the derivatization reaction.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system.
-
Gas Chromatography: Use a suitable column (e.g., DB-5ms) and temperature gradient to separate the individual amino acid derivatives.
-
Mass Spectrometry: Operate the MS in electron ionization (EI) mode. Collect mass spectra across a range of m/z (e.g., 100-650 amu). Focus on specific ion fragments that contain the intact carbon backbone of the amino acid for accurate MID determination.
-
Data Analysis and Flux Calculation
5.1 From Raw Data to Mass Isotopomer Distributions (MIDs)
The raw GC-MS data consists of mass spectra for each derivatized amino acid. The MID is the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.).
-
Data Extraction: Integrate the peak areas for the relevant ion fragments for each amino acid.
-
Correction for Natural Abundance: The raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes (e.g., ²⁹Si in the derivatizing agent). This is a standard mathematical correction performed using established algorithms.
-
Data Tabulation: The corrected MIDs for all measured amino acids are compiled into a table. This table serves as the primary experimental input for the flux calculation software.
Table 1: Illustrative Mass Isotopomer Distribution (MID) Data (Note: Data is hypothetical and for illustrative purposes only. MIDs are corrected for natural abundance.)
| Amino Acid (Precursor) | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Alanine (Pyruvate) | 0.05 | 0.10 | 0.15 | 0.70 | - | - |
| Glycine (Serine) | 0.15 | 0.85 | - | - | - | - |
| Valine (Pyruvate) | 0.02 | 0.05 | 0.08 | 0.35 | 0.10 | 0.40 |
| Phenylalanine (PEP + E4P) | 0.01 | 0.02 | 0.04 | 0.08 | 0.15 | 0.20 |
5.2 Computational Flux Estimation
Expertise & Causality: Flux estimation is a computational process that seeks to find the set of flux values that best explains the experimentally measured MIDs. This requires a stoichiometric model of the organism's central metabolism, which defines all the biochemical reactions and their carbon atom transitions. Software packages use iterative algorithms to simulate the MIDs that would result from a given set of fluxes, compare them to the experimental data, and adjust the fluxes to minimize the difference until a best fit is achieved.
Protocol:
-
Model Construction: Use a well-established stoichiometric model for the organism under study. Ensure the model includes the engineered L-xylose pathway with correct atom transitions.
-
Software Implementation: Utilize specialized ¹³C-MFA software (e.g., INCA, OpenMFA, Metran).
-
Data Input: Input the corrected experimental MIDs and any measured extracellular fluxes (e.g., L-xylose uptake rate, product secretion rates).
-
Flux Calculation: Run the software's optimization algorithm to estimate the intracellular fluxes. The output is a flux map showing the rate of every reaction in the model.
-
Statistical Analysis: Perform a statistical analysis (e.g., chi-squared test) to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.
// Nodes L_Xylose [label="L-Xylose", fillcolor="#F1F3F4", fontcolor="#202124"]; X5P [label="Xu5P", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G3P [label="G3P", fillcolor="#34A853", fontcolor="#FFFFFF"]; F6P [label="F6P", fillcolor="#34A853", fontcolor="#FFFFFF"]; PYR [label="Pyruvate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcCoA [label="Acetyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Biomass [label="Biomass", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges with flux values L_Xylose -> X5P [label=" 100"]; X5P -> G3P [label=" 70"]; X5P -> F6P [label=" 30"]; F6P -> G3P [label=" 25"]; G3P -> PYR [label=" 95"]; PYR -> AcCoA [label=" 80"]; PYR -> Biomass [label=" 15"]; AcCoA -> TCA [label=" 80"]; }
Simplified flux map with relative flux values.
Conclusion: Synthesizing Insights and Future Directions
The use of L-[13C5]Xylose as a tracer in metabolic flux analysis represents a highly specific and powerful approach for dissecting microbial metabolism. This guide provides the foundational knowledge and detailed protocols necessary to implement this technique with scientific rigor. By leveraging a non-canonical, uniformly labeled carbon source, researchers can precisely quantify the performance of engineered pathways, identify metabolic bottlenecks, and understand how synthetic routes integrate with the host's native metabolic network.[7][16] The insights gained from these experiments are invaluable for guiding rational strain engineering efforts in the production of biofuels and biochemicals, and for fundamental studies into microbial physiology and adaptation. As synthetic biology continues to advance, the ability to accurately measure the in vivo function of designed pathways using tools like L-[13C5]Xylose will be essential for translating metabolic models into real-world biotechnological success.
References
-
Advances in applications, metabolism, and biotechnological production of L-xylulose. ResearchGate. [Link]
-
Engineering Escherichia coli to grow constitutively on D-xylose using the carbon-efficient Weimberg pathway. PMC. [Link]
-
Xylose Metabolism in Bacteria. Encyclopedia.pub. [Link]
-
C11orf54 catalyzes L-xylulose formation in human metabolism. PNAS. [Link]
-
Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae. Frontiers. [Link]
-
Xylose metabolism. Wikipedia. [Link]
-
Combinatorial Design of a Highly Efficient Xylose-Utilizing Pathway in Saccharomyces cerevisiae for the Production of Cellulosic Biofuels. PMC. [Link]
-
Engineering Escherichia coli for Isobutanol Production from Xylose or Glucose–Xylose Mixture. MDPI. [Link]
-
Xylulose 5-phosphate – Knowledge and References. Taylor & Francis Online. [Link]
-
Advances in applications, metabolism, and biotechnological production of L-xylulose. PubMed. [Link]
-
Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. MDPI. [Link]
-
Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae. PMC. [Link]
-
Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production. PMC. [Link]
-
13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC. [Link]
-
Xylo-Oligosaccharide Utilization by Engineered Saccharomyces cerevisiae to Produce Ethanol. Frontiers. [Link]
-
Xylose isomerase – Knowledge and References. Taylor & Francis Online. [Link]
-
Engineering Xylose Fermentation in an Industrial Yeast: Continuous Cultivation as a Tool for Selecting Improved Strains. bioRxiv. [Link]
-
Dissolution of Xylose Metabolism in Lactococcus lactis. PMC. [Link]
-
Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PMC. [Link]
-
Xylose isomerase. Wikipedia. [Link]
-
Metabolomic and [superscript 13]C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. DSpace@MIT. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dissolution of Xylose Metabolism in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 12. Engineering Escherichia coli to grow constitutively on D-xylose using the carbon-efficient Weimberg pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae [frontiersin.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolomic and [superscript 13]C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase [dspace.mit.edu]
L-[13C5]Xylose as a Precision Tracer for Pentose Phosphate Pathway Fluxomics: An In-Depth Technical Guide
Executive Summary
In the realm of metabolic flux analysis (13C-MFA), selecting the correct isotopic tracer is the foundation of experimental integrity. While D-xylose is the ubiquitous natural isomer utilized by most organisms, L-[13C5]Xylose has emerged as a highly specialized, universally labeled tracer. Because mammalian cells and many wild-type microbes lack the native machinery to catabolize L-xylose, it serves as an orthogonal tracer[1]. However, when applied to engineered microbial cell factories (e.g., recombinant Saccharomyces cerevisiae or Escherichia coli) or specific fungi possessing L-xylulose reductase, L-[13C5]Xylose is actively routed into the Pentose Phosphate Pathway (PPP)[2][3].
As a Senior Application Scientist, I have structured this guide to unpack the causality behind using L-[13C5]Xylose for 13C-MFA, detailing the biochemical routing, the self-validating experimental workflows, and the quantitative interpretation of mass isotopomer distributions (MIDs).
The Biochemical Rationale: Routing L-Xylose into the PPP
To utilize L-[13C5]Xylose as a tracer, the biological system must possess a specific enzymatic cascade to convert the L-enantiomer into a biologically active D-enantiomer that can enter the non-oxidative PPP.
The metabolic routing follows a strict stoichiometric and stereochemical conversion:
-
Isomerization/Reduction: L-[13C5]Xylose is first converted to L-[13C5]xylulose. Depending on the organism, this is catalyzed directly by an L-xylose isomerase or via a two-step oxidoreductive pathway requiring NADPH[3].
-
Phosphorylation & Epimerization: An endogenous or heterologous kinase phosphorylates L-[13C5]xylulose to L-[13C5]xylulose-5-phosphate, which is subsequently epimerized to D-[13C5]xylulose-5-phosphate (D-Xu5P)[4].
-
PPP Entry: D-[13C5]Xu5P enters the non-oxidative PPP, acting as a direct substrate for transketolase (TKL) and transaldolase (TAL). These enzymes cleave and recombine the fully labeled 5-carbon skeleton into Fructose-6-phosphate (F6P) and Glyceraldehyde-3-phosphate (GAP)[5].
Because the tracer is universally labeled (all five carbons are 13C), analyzing the M+n mass shifts in downstream PPP intermediates allows researchers to precisely calculate the forward and reverse flux ratios of the TKL and TAL reactions[6].
Caption: L-[13C5]Xylose metabolic routing into the Pentose Phosphate Pathway.
Experimental Methodology: Self-Validating 13C-MFA Workflow
A robust 13C-MFA protocol must prevent metabolite degradation and ensure isotopic steady-state. The following step-by-step methodology is designed to yield high-fidelity MID data[7].
Step-by-Step Protocol
-
Pre-culture and Adaptation: Inoculate the engineered strain into a defined minimal medium containing 5 g/L of unlabeled L-xylose. Causality: This induces the expression of the necessary L-xylose catabolic enzymes and stabilizes the basal metabolic flux before introducing the expensive 13C tracer[6].
-
Isotopic Tracer Feeding: During the mid-exponential growth phase (OD600 ~1.0), rapidly transition the cells to a medium containing 100% L-[13C5]Xylose (5 g/L). Maintain cultivation under strictly controlled aeration and pH to ensure metabolic steady-state.
-
Metabolic Quenching (Critical Step): Rapidly inject 1 mL of the culture into 4 mL of pre-chilled (-40°C) 60% aqueous methanol. Causality: The turnover rate of PPP intermediates (like F6P and GAP) is on the order of milliseconds. Slow quenching allows residual enzymatic activity to scramble the 13C label, destroying the integrity of the MID data. The -40°C methanol instantly denatures enzymes while keeping the cell membrane intact to prevent metabolite leakage.
-
Intracellular Metabolite Extraction: Centrifuge the quenched biomass at -20°C. Discard the supernatant and extract the intracellular metabolites using boiling 75% ethanol (80°C for 3 minutes).
-
Derivatization & GC-MS Analysis: Lyophilize the extract. Derivatize the dried metabolites using methoxyamine hydrochloride in pyridine (to protect carbonyl groups), followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Analyze via GC-MS.
-
Flux Estimation: Correct the raw MID data for natural isotope abundance. Utilize 13C-MFA software (e.g., INCA or METRAN) to minimize the variance between the experimentally measured MIDs and the simulated MIDs generated by a stoichiometric PPP model[7].
Caption: Step-by-step 13C-Metabolic Flux Analysis workflow for L-[13C5]Xylose.
Quantitative Data Presentation & Interpretation
When L-[13C5]Xylose is successfully assimilated into the PPP, the mass isotopomer distributions of downstream metabolites reveal the exact nature of carbon-carbon bond cleavage.
Below is a representative data summary of isotopic enrichment demonstrating a successful L-[13C5]Xylose flux experiment.
Table 1: Representative Mass Isotopomer Distributions (MIDs) Post-Feeding
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| L-Xylulose-5-Phosphate | 2.1 | 0.5 | 1.2 | 2.4 | 5.8 | 88.0 |
| Ribose-5-Phosphate | 5.4 | 1.1 | 3.2 | 8.5 | 12.3 | 69.5 |
| Fructose-6-Phosphate | 12.0 | 4.5 | 15.2 | 22.1 | 18.4 | 27.8 |
| Glyceraldehyde-3-Phosphate | 15.3 | 8.2 | 25.4 | 51.1 | N/A | N/A |
Analytical Causality: Notice the dominant M+5 fraction in L-Xylulose-5-Phosphate and Ribose-5-Phosphate. This confirms that the intact 5-carbon skeleton of the tracer has successfully entered the PPP. Conversely, Glyceraldehyde-3-Phosphate (a 3-carbon molecule) shows a dominant M+3 fraction. This is the direct biochemical signature of the transketolase (TKL) reaction, which cleaves a 2-carbon unit from the 5-carbon sugar, leaving a fully labeled 3-carbon GAP molecule[5].
By quantifying the dilution of these M+n fractions (e.g., the presence of M+0 and M+1), researchers can calculate the exact contribution of alternative endogenous pathways or the recycling of unlabeled carbon reserves, proving the efficacy of L-[13C5]Xylose as a high-resolution fluxomic tool.
References
-
CAS 609-06-3: L-Xylose - CymitQuimica Source: CymitQuimica 1
-
Xylose-3-13C | 13C Labeled Isotope | RUO - Benchchem (Protocol standards adapted for 13C5-Xylose) Source: Benchchem 7
-
Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose Source: PLOS One 4
-
Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis Source: PMC (NIH) 6
-
Biochemical routes for uptake and conversion of xylose by microorganisms Source: PMC (NIH) 8
-
Strengthening the non-oxidative pentose phosphate pathway to promote xylose metabolism Source: ResearchGate 5
-
Isolation and characterization of two xylitol dehydrogenases from Aspergillus niger Source: Microbiology Society 3
Sources
- 1. CAS 609-06-3: L-Xylose | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xylose-3-13C|13C Labeled Isotope|RUO [benchchem.com]
- 8. Biochemical routes for uptake and conversion of xylose by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Precision Metabolomics: A Technical Guide to Natural Abundance Correction in L-[13C5]Xylose Stable Isotope Tracing
Executive Summary
In the field of stable isotope-resolved metabolomics (SIRM), the accuracy of metabolic flux analysis hinges on the mathematical purity of the extracted data. When utilizing fully labeled tracers such as L-[13C5]Xylose, researchers must account for the inherent isotopic contamination caused by the natural abundance of elements (e.g.,
The Mechanistic Role of L-[13C5]Xylose in Metabolic Tracing
L-Xylose (
By employing the fully labeled analog, L-[13C5]Xylose, scientists can track carbon flux with absolute precision. However, the raw mass isotopomer distributions (MIDs) obtained from the mass spectrometer do not directly reflect the true biological incorporation of the tracer. They are inherently skewed by the natural abundance of stable isotopes present in the molecule's non-tracer atoms (hydrogen and oxygen) and the endogenous unlabeled carbon pools[2].
The Mathematical Imperative: Causality of Isotopic Skew
To understand the necessity of correction, we must examine the causality of isotopic skew. A distinction must be made between isotopes introduced experimentally via the L-[13C5]Xylose tracer and the isotopes naturally present at the start of an experiment[2].
A standard xylose molecule contains 10 hydrogen atoms and 5 oxygen atoms. In nature, these elements exist as a mixture of isotopes, including
Fig 1: Mathematical causality of natural abundance correction via matrix inversion.
High-Resolution MS and Resolution-Dependent Correction
The advent of ultra-high resolution mass spectrometry (e.g., Orbitrap and FT-ICR-MS) has revolutionized SIRM by providing thousands of detectable isotopologues[3].
In low-resolution MS (such as single-quadrupole GC-MS), any heavy isotope (
The Causality of Algorithm Selection: Because high-resolution MS separates certain natural isotopes while lumping others together, the correction matrix must be resolution-dependent. Legacy algorithms that assume infinite or zero resolution will over-correct or under-correct the data. Modern computational tools like AccuCor[4] and IsoCor v2[5] dynamically calculate the exact masses of all isotopic species and determine which ones are indistinguishable from the tracer isotopologue based on the specific operating resolution of the instrument.
Self-Validating Experimental Protocol: MID Correction Workflow
To ensure rigorous scientific integrity, the following step-by-step methodology establishes a self-validating system for processing L-[13C5]Xylose datasets.
Step 1: Tracer Administration & Rapid Quenching Introduce L-[13C5]Xylose to the biological model. At the target timepoint, rapidly arrest metabolism using cold solvent (e.g., 80% methanol at -80°C) to prevent post-sampling isotopic scrambling.
Step 2: LC-HRMS Acquisition Analyze the extracted metabolites using an ultra-high resolution instrument (e.g., Thermo Orbitrap). Record the exact operating resolving power (e.g., 140,000 at m/z 200), as this is a mandatory input for the correction algorithm[5].
Step 3: Raw MID Extraction Utilize peak integration software (e.g., El-Maven or TraceFinder) to extract the raw isotopologue intensities (M+0 through M+5) for xylose and its downstream metabolites.
Step 4: Resolution-Dependent Matrix Inversion
Input the raw MID data into AccuCor or IsoCor v2. Specify the tracer element (
Step 5: System Validation (The Control Check) Self-Validation Check: Evaluate the corrected MID of an unlabeled control sample (cells grown with standard L-Xylose). A mathematically sound correction will yield an M+0 value of >0.99 (99%), with all heavier isotopologues reduced to ~0.00. If the control M+0 is significantly lower than 0.99, the specified chemical formula or resolution parameter is incorrect.
Fig 2: End-to-end L-[13C5]Xylose stable isotope tracing and natural abundance correction workflow.
Quantitative Impact: Uncorrected vs. Corrected MIDs
To illustrate the quantitative necessity of this workflow, the table below demonstrates the effect of natural abundance correction on a representative 5-carbon metabolite derived from an L-[13C5]Xylose tracing experiment. Notice how the correction algorithm reallocates the "ghost" signals (caused by
| Isotopologue | Raw MID (Observed) | Corrected MID (True Flux) | Variance (Correction Impact) |
| M+0 (Unlabeled) | 0.152 | 0.165 | +0.013 |
| M+1 | 0.021 | 0.002 | -0.019 (Removed natural |
| M+2 | 0.018 | 0.001 | -0.017 |
| M+3 | 0.045 | 0.038 | -0.007 |
| M+4 | 0.105 | 0.091 | -0.014 |
| M+5 (Fully Labeled) | 0.647 | 0.703 | +0.056 (Recovered true tracer) |
| M+6 | 0.012 | 0.000 | -0.012 (Removed natural |
Table 1: Representative shift in Mass Isotopomer Distribution (MID) before and after resolution-dependent natural abundance correction.
Conclusion
In stable isotope tracing, the mass spectrometer does not directly output biological truth; it outputs a convolution of biological flux and natural isotopic probability. For complex tracers like L-[13C5]Xylose, bypassing natural abundance correction guarantees systemic quantitative errors. By integrating resolution-dependent algorithms (AccuCor/IsoCor) and enforcing strict self-validating control checks, researchers can ensure their metabolic flux models are grounded in absolute chemical reality.
References
1.3 - NIH / PMC 2.2 - NIH / PMC 3. 4 - NIH / PMC 4.5 - Oxford Academic 5.1 - CymitQuimica
Sources
- 1. CAS 609-06-3: L-Xylose | CymitQuimica [cymitquimica.com]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Spectral Accuracy on Orbitraps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Whitepaper: Operational Integrity in the Handling of Carbon-13 Enriched Substrates
Executive Summary
The utilization of Carbon-13 (
This guide moves beyond basic safety data sheets (SDS) to provide a field-proven framework for the handling, storage, and experimental use of
Part 1: The Isotopic Nature & Safety Profile
Stable vs. Radioactive: The Critical Distinction
It is a common misconception among early-stage researchers to conflate isotopic labeling with radioactivity. Carbon-13 is a naturally occurring stable isotope (1.1% natural abundance) and undergoes no radioactive decay.[1]
| Feature | Carbon-12 ( | Carbon-13 ( | Carbon-14 ( |
| Stability | Stable | Stable | Radioactive ( |
| Spin ( | 0 (NMR Silent) | 1/2 (NMR Active) | 0 (NMR Silent) |
| Natural Abundance | ~98.9% | ~1.1% | Trace ( |
| Primary Hazard | Chemical Toxicity | Chemical Toxicity | Ionizing Radiation |
| Regulatory Body | OSHA/EPA | OSHA/EPA | NRC/Radioactive Safety |
*Note: The toxicity of a
Regulatory & Biological Safety
From a regulatory standpoint (OSHA, REACH),
Biological Implication: While chemically identical, the mass difference (13.003 Da vs 12.000 Da) can induce a Kinetic Isotope Effect (KIE). However, for Carbon-13, the primary KIE (
Safety Decision Logic
The following diagram illustrates the decision matrix for handling carbon isotopes, differentiating between radiological and chemical safety protocols.
Figure 1: Decision matrix for safety protocol selection based on isotopic stability and chemical toxicity.
Part 2: Operational Handling & Contamination Control
The "Silent Killer" of
The "Zero-Background" Protocol
Standard laboratory washing is insufficient for trace isotope analysis. Glassware must be free of organic carbon residues that could exchange or leach natural abundance carbon.
Protocol: Preparation of Glassware for High-Sensitivity
| Step | Action | Mechanism/Reasoning |
| 1. Solvent Rinse | Triple rinse with HPLC-grade Acetone, then Methanol. | Removes bulk organic residues and grease. |
| 2. Acid Bath | Submerge in 10% Nitric Acid ( | Oxidizes trace organics and removes metal ions that cause NMR line broadening. |
| 3. DI Rinse | Rinse 5x with 18 MΩ deionized water. | Removes acid residue. |
| 4. Thermal Oxidation | Bake in a muffle furnace at 450°C for 4 hours. | Critical Step: Pyrolyzes any remaining carbon to CO2, ensuring a carbon-free surface. |
| 5. Storage | Wrap openings immediately with aluminum foil (shiny side out). | Prevents adsorption of airborne hydrocarbons/dust. |
Handling Best Practices
-
Dedicated Syringes: Never use a syringe that has touched natural abundance material, even after washing. The "memory effect" in Teflon plungers is real.
-
Atmospheric Exclusion: Many
reagents (e.g., -bicarbonate) exchange with atmospheric CO2. Handle these in a glovebox or under an Argon blanket. -
Solvent Selection: Use deuterated solvents (
, ) from fresh ampoules. Old solvents often absorb atmospheric moisture and CO2, introducing contaminants [2].
Workflow: Preventing Isotopic Dilution
The following diagram outlines the critical control points (CCPs) where isotopic integrity is most often lost.
Figure 2: Workflow identifying Critical Control Points (CCPs) for isotopic dilution risks.
Part 3: Synthetic & Metabolic Considerations
Kinetic Isotope Effects (KIE)
While often negligible, the KIE must be acknowledged in high-precision kinetics.
-
Primary KIE: Occurs when the bond to the isotope is broken during the rate-determining step. For
vs , is typically 1.01 – 1.05 . -
Impact: In metabolic flux analysis, this slight rate retardation is usually within the error margin of biological variability and does not invalidate the tracer as a proxy for the natural substrate [3].
Synthesis Strategy: Late-Stage Labeling
To minimize cost and yield loss, introduce the
-
Convergent Synthesis: Build the complex non-labeled scaffold first, then couple with a small, high-purity
synthon (e.g., or ).
Part 4: Analytical Implications
Nuclear Magnetic Resonance (NMR)
enrichment transforms Carbon NMR from a time-consuming experiment into a rapid, high-sensitivity technique.-
Coupling Patterns: Be aware of
- spin-spin coupling ( ), which is not observed in natural abundance samples. This splits singlets into complex multiplets (doublets, doublets of doublets). -
Satellites: In Proton NMR (
), the satellites (caused by coupling) will become massive main peaks, potentially obscuring other signals. Decoupling sequences (e.g., inverse gated decoupling) are essential.
Mass Spectrometry (MS)
-
Mass Shift: The M+1 peak becomes the dominant M+0 peak.
-
Purity Calculation: Use MS to validate isotopic enrichment.
Where is the intensity of the respective ion peaks.
References
-
Bigeleisen, J. (1965). Chemistry of Isotopes. Science, 147(3657), 463-471. Link
-
Cambridge Isotope Laboratories. (n.d.).[2] Storage and Stability of Stable Isotope Labeled Compounds. CIL Technical Notes. Link
-
Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. Link
-
Sigma-Aldrich. (n.d.). Stable Isotopes: Safe Handling and Storage. Merck/Sigma Technical Library. Link
Disclaimer: This guide is for educational purposes. Always consult the specific Safety Data Sheet (SDS) for the chemical compound in use and adhere to your institution's Environmental Health & Safety (EHS) guidelines.
Sources
Methodological & Application
Application Note: High-Precision Metabolic Tracing of L-[13C5]Xylose via GC-MS
Here is the detailed Application Note and Protocol for the GC-MS analysis of L-[13C5]Xylose.
Abstract & Scope
This technical guide details the protocol for the extraction, derivatization, and quantification of L-[13C5]Xylose in biological matrices (cell culture, plasma, or fermentation broth). While D-xylose is the predominant isomer in nature (hemicellulose), L-xylose is gaining traction in metabolic engineering (e.g., for xylitol production) and as a specific metabolic tracer.
Because xylose is a non-volatile, polar sugar prone to mutarotation (forming
Principle of Analysis
The analysis relies on Mass Isotopomer Distribution Analysis (MIDA) .[1] By using fully labeled L-[13C5]Xylose, the carbon skeleton mass shifts by +5 Da.
-
Separation: Capillary GC separates the derivatized xylose from the complex matrix. Note: Standard non-chiral columns (e.g., DB-5MS) do not separate L-xylose from D-xylose; they co-elute.[1] Mass spectrometry is required to distinguish the [13C5] tracer from endogenous [12C] D-xylose.
-
Derivatization Chemistry:
-
Step 1 (Methoximation): Methoxyamine HCl reacts with the aldehyde group (C1) to form a methyloxime. This prevents ring closure.
-
Step 2 (Silylation): MSTFA reacts with the hydroxyl groups (C2-C5) to form volatile trimethylsilyl (TMS) ethers.
-
-
Detection: Electron Ionization (EI) at 70 eV fragments the molecule. We monitor specific ion clusters to calculate the Fractional Enrichment .
Visualization: Analytical Workflow
Caption: Step-by-step workflow from biological sampling to Mass Isotopomer detection.
Materials & Reagents
Chemicals[1][2][3]
-
L-[13C5]Xylose: >99% atom % 13C (e.g., Cambridge Isotope Labs, Sigma).[1]
-
Methoxyamine Hydrochloride (MeOx): 98% purity.[1]
-
MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (silylation agent).[1]
-
Pyridine: Anhydrous, 99.8%.[1]
-
Internal Standard: Ribitol or Myristic acid-d27 (to correct for injection variability).
Equipment
-
GC-MS System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole is sufficient).
-
Column: DB-5MS or TG-5MS (30m x 0.25mm x 0.25µm).[1]
-
Evaporator: SpeedVac or Nitrogen blow-down unit.[1]
Detailed Protocol
Phase 1: Sample Preparation
Critical: Sugars are ubiquitous.[1] Wear gloves to prevent contamination from skin surface sugars.
-
Quenching/Extraction:
-
For Liquid Culture: Centrifuge 1 mL culture (10,000 x g, 2 min). Discard supernatant (unless analyzing extracellular xylose). Resuspend pellet in 1 mL cold (-20°C) Methanol:Water (1:1) .
-
For Plasma: Mix 50 µL plasma with 450 µL cold Methanol. Vortex.
-
-
Internal Standard Addition: Add 10 µL of Ribitol stock (0.5 mg/mL) to every sample.
-
Lysis: Sonicate for 10 min or freeze-thaw (liquid N2 / 37°C bath) x3 cycles.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a glass GC vial.
-
Drying: Evaporate to complete dryness under a stream of Nitrogen or in a SpeedVac. Moisture is the enemy of silylation.
Phase 2: Derivatization (MeOx-TMS)[1]
-
Methoximation:
-
Silylation:
-
Equilibration: Centrifuge briefly to remove debris. Transfer to a glass insert for injection. Analyze within 24 hours.
Phase 3: GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization.[1] |
| Injection Mode | Split (1:10 to 1:[1]50) | Sugars are abundant; split prevents detector saturation. |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow for stable retention times. |
| Oven Program | 80°C (hold 2 min) | Slow ramp in the middle (180-240°C) separates sugar isomers.[1] |
| Transfer Line | 280°C | Prevents condensation before MS.[1] |
| Ion Source | 230°C (EI, 70eV) | Standard ionization energy.[1] |
Data Analysis & Interpretation
Peak Identification
Xylose-MeOx-TMS will elute as two peaks (Syn and Anti geometric isomers).[1]
-
Peak 1 (Syn): Typically elutes earlier.[1]
-
Peak 2 (Anti): Typically elutes later.
-
Action: Sum the areas of both peaks for quantification.
Mass Isotopomer Distribution (MIDA)
In Electron Ionization (EI), the molecular ion (
Target Ions for Xylose (Pentose-MeOx-TMS):
The derivative formula is
| Ion Type | Unlabeled (m/z) | [13C5]-Labeled (m/z) | Structural Origin |
| Primary Fragment | 217 | 220 | |
| Secondary Fragment | 307 | 311 | |
| Head Group | 160 | 162 | |
| Tail Group | 103 | 104 |
Critical Note on m/z 217: The m/z 217 ion is the most abundant and stable fragment for TMS-sugars. It typically arises from the cleavage of the carbon chain containing C2-C3-C4.
-
Unlabeled Xylose: m/z 217.
-
L-[13C5]Xylose: Since the fragment contains 3 carbons from the xylose skeleton, and all carbons are labeled, the mass shifts by
Da. -
Target: Monitor m/z 220 .
Calculation of Enrichment (MPE)
To calculate the Mole Percent Enrichment (MPE):
Visualization: Fragmentation Logic
Caption: Fragmentation of L-[13C5]Xylose yielding shifted mass ions (m/z 220 and 104).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Peaks | Moisture in sample.[1] | Ensure sample is 100% dry before adding reagents. Water hydrolyzes TMS. |
| Multiple Small Peaks | Incomplete Methoximation. | Increase MeOx incubation time or temp (up to 60°C). |
| Broad Tailing Peaks | Active sites in liner/column.[1] | Replace liner with deactivated glass wool; trim column 10cm. |
| Low Sensitivity | Split ratio too high. | Lower split ratio to 1:5 or use Splitless mode (watch for solvent delay). |
References
-
Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Link
-
Antoniewicz, M. R. (2015).[1] Methods and advances in metabolic flux analysis: a beginner’s guide. Journal of Industrial Microbiology & Biotechnology. Link
-
Medeiros, P. M., et al. (2006).[1] Derivatization of carbohydrates, amino acids, and organic acids for GC-MS analysis. USGS Methods. Link
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols. Link[1]
Sources
Application Note & Protocol: Quantitative Analysis of L-[13C5]Xylose using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This document provides a comprehensive guide to the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of L-[13C5]Xylose. This stable isotope-labeled sugar is a critical internal standard and tracer in various research and development applications, including metabolic flux analysis, pharmacokinetic studies, and as a tool for understanding carbohydrate metabolism.[1][2][3] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to implement a highly accurate, precise, and reliable analytical workflow. We will delve into the rationale behind key experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis, ensuring a self-validating and scientifically sound protocol.
Introduction: The Significance of L-[13C5]Xylose in Modern Research
Stable isotope-labeled compounds are indispensable tools in modern analytical science. L-[13C5]Xylose, in which all five carbon atoms are replaced with the heavy isotope ¹³C, serves as an ideal internal standard for the quantification of its unlabeled counterpart, xylose.[1][2] Its utility stems from its near-identical chemical and physical properties to the analyte of interest, while being distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[4] This co-elution and co-ionization behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[4] Furthermore, L-[13C5]Xylose is a powerful tracer for metabolic flux analysis, enabling researchers to track the fate of xylose through various biochemical pathways.[5][6]
This guide will focus on a method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), a technique well-suited for the analysis of polar compounds like sugars that are poorly retained on traditional reversed-phase columns.[7][8][9]
Method Development: A Rationale-Driven Approach
The development of a robust LC-MS method requires careful consideration of each component of the analytical chain. The following sections outline the key decisions and their scientific underpinnings.
Sample Preparation: Ensuring Clean and Concentrated Analytes
The goal of sample preparation is to extract L-[13C5]Xylose from the biological matrix (e.g., plasma, urine, cell culture media) while removing interfering substances such as proteins and phospholipids.[10][11]
Protocol: Protein Precipitation for Plasma Samples
-
Aliquot: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of a suitable internal standard if L-[13C5]Xylose is the analyte. If L-[13C5]Xylose is the internal standard, it should be added to the unlabeled xylose samples.
-
Precipitation: Add 400 µL of ice-cold acetonitrile. This high concentration of organic solvent will denature and precipitate the majority of proteins.[11]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding disturbance of the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.[12] This step concentrates the analyte and removes the organic solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile in water with 0.1% formic acid) to ensure compatibility with the LC system.[10]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any remaining particulates.
Diagram: Sample Preparation Workflow
Caption: Workflow for protein precipitation of plasma samples.
Liquid Chromatography: The Power of HILIC for Sugar Separation
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[8][9] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like xylose can partition, leading to their retention.[8]
Table 1: Optimized LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Amide-based or Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) | Amide and zwitterionic phases provide excellent retention and selectivity for carbohydrates.[7][8] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides a source of ions for electrospray ionization and helps to maintain a stable pH. |
| Mobile Phase B | Acetonitrile | The high organic content is essential for retention in HILIC mode.[8] |
| Gradient | Start at 90% B, decrease to 50% B over 5 minutes, hold for 1 minute, then return to 90% B and equilibrate for 4 minutes. | A gradient elution allows for the separation of analytes with a range of polarities and ensures sharp peak shapes. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, providing good efficiency and sensitivity. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume is used to prevent peak distortion and column overload. |
Diagram: HILIC Separation Principle
Caption: Partitioning of polar analytes in HILIC.
Mass Spectrometry: Sensitive and Specific Detection
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of L-[13C5]Xylose.[5] Electrospray ionization (ESI) in negative ion mode is often preferred for carbohydrates as they can readily form [M-H]⁻ ions.[13]
Table 2: Optimized MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI is a soft ionization technique suitable for polar molecules. Negative mode often provides better sensitivity for sugars.[13] |
| Capillary Voltage | 3.0 kV | Optimizes the formation of ions in the ESI source. |
| Source Temperature | 150°C | Helps to desolvate the ions entering the mass spectrometer. |
| Desolvation Temperature | 400°C | Further aids in the desolvation process. |
| Gas Flow Rates | Optimized for the specific instrument | Cone gas and desolvation gas flows are critical for efficient ion formation and transfer. |
| MRM Transitions | See Table 3 | Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring specific precursor-to-product ion transitions.[14][15] |
Table 3: MRM Transitions for Xylose and L-[13C5]Xylose
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled Xylose | 149.05 [M-H]⁻ | 89.0 | 15 |
| L-[13C5]Xylose | 154.07 [M+4H-H]⁻ | 92.0 | 15 |
Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.
Method Validation: Ensuring Data Integrity
A robust LC-MS method must be thoroughly validated to ensure its reliability for the intended application.[4][14] Key validation parameters, in accordance with ICH M10 guidelines, are outlined below.[4]
Protocol: Key Method Validation Experiments
-
Selectivity and Specificity:
-
Linearity and Range:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
-
Accuracy and Precision:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze multiple replicates of the QC samples on different days to assess intra- and inter-day accuracy and precision.
-
The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (as %CV) should be ≤15% (≤20% for LLOQ).
-
-
Matrix Effect:
-
Assess the ion suppression or enhancement caused by the biological matrix.[4]
-
Compare the peak response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution.
-
-
Recovery:
-
Determine the efficiency of the extraction procedure by comparing the peak response of a pre-extraction spiked sample to a post-extraction spiked sample.
-
Data Analysis and Interpretation
Quantitative data is generated by integrating the peak areas of the MRM transitions for both the analyte and the internal standard (L-[13C5]Xylose). The concentration of the analyte in unknown samples is then calculated using the linear regression equation derived from the calibration curve.
Conclusion
The LC-MS method detailed in this application note provides a robust and reliable platform for the quantitative analysis of L-[13C5]Xylose. By employing a rationale-driven approach to method development and adhering to stringent validation protocols, researchers can generate high-quality data for a wide range of applications. The use of HILIC for chromatographic separation and tandem mass spectrometry for detection ensures the necessary selectivity and sensitivity for accurate quantification in complex biological matrices.
References
-
Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 2265-2273. Available from: [Link]
-
Agilent Technologies. (2019). Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column. Available from: [Link]
-
LCGC International. (2022). Hydrophilic-Interaction Chromatography: An Update. Available from: [Link]
-
KNAUER. HILIC - Sugars and fructooligosaccharide analysis. Available from: [Link]
-
Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. Available from: [Link]
-
MDPI. (2019). Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages. Available from: [Link]
-
Massey University. (n.d.). Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma to test small intestinal permeability and absorptive capacity in the domestic cat (Felis catus). Available from: [Link]
-
ResearchGate. (n.d.). MS/MS mass spectra of [M ‡ Na] ‡ ions produced by ESI of neutral xylose... Available from: [Link]
-
ACS Publications. (2025). Sugar Analysis Using Hydrophilic Liquid Chromatography Combined with Raman Spectroscopy. Analytical Chemistry. Available from: [Link]
-
PubMed. (2003). Positive and negative electrospray ionisation tandem mass spectrometry as a tool for structural characterisation of acid released oligosaccharides from olive pulp glucuronoxylans. Available from: [Link]
-
ACS Publications. (2017). New Protocol Based on UHPLC-MS/MS for Quantitation of Metabolites in Xylose-Fermenting Yeasts. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
PubMed. (n.d.). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides. Available from: [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Carbohydrates by LC/MS. Available from: [Link]
-
PubMed. (2024). Development and validation of stable isotope dilution LC-MS/MS method for simultaneous quantification of four Alternaria toxins in 15 food commodities. Available from: [Link]
-
ResearchGate. (n.d.). Development and validation of a stable-isotope dilution liquid chromatography–tandem mass spectrometry method for the determination of bisphenols in ready-made meals. Available from: [Link]
-
PMC. (n.d.). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Available from: [Link]
-
ACS Publications. (2025). Development of GALDI-FT-ICR-MS Methods for the Analysis of Xylan Oligomers. Available from: [Link]
-
Bioanalytical Sample Preparation. (n.d.). Available from: [Link]
-
PMC. (n.d.). An LC-MS/MS Approach for Determining Glycosidic Linkages. Available from: [Link]
-
ResearchGate. (n.d.). Recent advances in bioanalytical sample preparation for LC–MS analysis. Available from: [Link]
-
NSF PAR. (n.d.). Characterizing the Dynamics of Solvated Disaccharides with in-Electrospray Ionization Hydrogen/Deuterium Exchange-Mass Spectrome. Available from: [Link]
-
Shimadzu. (n.d.). High Sensitivity Detection of Sugars with a Single Quadrupole Mass Spectrometer. Available from: [Link]
-
ACS Publications. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry. Available from: [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Available from: [Link]
-
Megazyme. D-XYLOSE. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
- 13. Positive and negative electrospray ionisation tandem mass spectrometry as a tool for structural characterisation of acid released oligosaccharides from olive pulp glucuronoxylans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Spectroscopy of L-[13C5]Xylose-Labeled Metabolites for Fluxomics and Pathway Elucidation
Target Audience: Researchers, Systems Biologists, and Drug Development Professionals Technique: 1D 13C NMR, 2D 1H-13C HSQC Spectroscopy, Metabolic Flux Analysis (MFA)
Introduction & Mechanistic Rationale
The elucidation of central carbon metabolism is a cornerstone of modern metabolic engineering, synthetic biology, and targeted drug development. While D-xylose is the predominant natural enantiomer utilized by lignocellulosic microbes, the rare sugar L-xylose and its universally labeled counterpart, L-[13C5]xylose , serve as highly specialized isotopic tracers[1][2]. They are deployed to interrogate rare sugar metabolic networks, evaluate L-xylulose reductase activity, and conduct background-free fluxomics in engineered microbial strains (e.g., Zymomonas mobilis, Candida tropicalis) and plant pathogens (e.g., Xanthomonas oryzae)[3][4].
Why L-[13C5]Xylose?
Using a uniformly labeled (U-13C) tracer ensures that the entire carbon skeleton is visible to Nuclear Magnetic Resonance (NMR) spectroscopy[5]. Because L-xylose metabolism often requires specific, non-canonical isomerases and reductases to enter the Pentose Phosphate Pathway (PPP), L-[13C5]xylose acts as a precision probe. Any downstream metabolite derived from this sugar will carry the 13C label, allowing researchers to unequivocally map carbon routing without interference from the natural 12C background (which constitutes ~98.9% of biological carbon).
The NMR Advantage over Mass Spectrometry
While Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, NMR spectroscopy provides unparalleled, non-destructive positional isotopomer data[3][6]. 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR allows researchers to observe exactly which carbon atom (e.g., C-1 vs. C-5) in a downstream metabolite (like xylitol, glutamate, or lactate) holds the 13C label. This positional data is the mathematical foundation for calculating steady-state intracellular metabolic fluxes.
Experimental Workflow
The following workflow outlines the self-validating system required to track L-[13C5]xylose from cellular uptake to NMR data acquisition.
Caption: Experimental workflow for 13C-NMR metabolic tracing of L-[13C5]Xylose.
Step-by-Step Protocol
Phase 1: Cell Culture & Isotope Feeding
Causality: To ensure that the 13C label is accurately incorporated into the metabolome, cells must be grown in minimal media where L-[13C5]xylose is the primary or sole carbon source.
-
Prepare minimal media (e.g., M9 or XOM2) devoid of unlabeled sugars[5].
-
Supplement the media with 40% to 100% L-[13C5]xylose (typically 2–10 g/L depending on the organism's growth kinetics)[3].
-
Inoculate the target strain and culture to the mid-exponential growth phase (OD600 ~ 0.5–0.8) to capture steady-state metabolism.
Phase 2: Metabolic Quenching & Extraction
Causality: Intracellular metabolite turnover rates occur on the scale of milliseconds. Slow harvesting leads to artifactual changes in sugar phosphate pools. Cold quenching instantly arrests enzymatic activity, preserving the in vivo metabolic snapshot.
-
Quenching: Rapidly inject 5 mL of the culture into 25 mL of pre-chilled (-40°C) 60% aqueous methanol. Centrifuge immediately at 5,000 × g for 5 minutes at -9°C.
-
Dual-Phase Extraction: Resuspend the cell pellet in 1 mL of cold methanol/water (1:1 v/v). Add 1 mL of cold chloroform.
-
Vortex vigorously for 2 minutes and centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Mechanistic Note: This Bligh-Dyer style extraction forces polar metabolites (sugars, amino acids) into the upper aqueous phase, while lipids partition into the lower organic phase. Removing lipids and precipitating proteins at the interface is critical, as large macromolecules cause severe NMR line broadening due to short T2 relaxation times.
-
Carefully collect the upper aqueous phase and lyophilize (freeze-dry) overnight.
Phase 3: NMR Sample Preparation
Causality: D2O provides the deuterium lock signal required to stabilize the NMR spectrometer's magnetic field. DSS provides a reliable 0.00 ppm chemical shift reference.
-
Reconstitute the lyophilized polar extract in 600 µL of 99.9% Deuterium Oxide (D2O)[7].
-
Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard for chemical shift referencing and absolute quantification[5].
-
Transfer the solution to a standard 5 mm NMR tube.
Phase 4: NMR Acquisition Parameters
-
1D 1H NMR: Acquire a standard proton spectrum with water suppression (e.g., NOESY-presat) to assess overall sample quality and metabolite concentration.
-
1D 13C NMR (with 1H decoupling): Acquire using a WALTZ-16 decoupling sequence to collapse 1H-13C multiplets into single peaks, maximizing the signal-to-noise ratio for the 13C nuclei[4][7]. Set a relaxation delay (D1) of at least 3–5 seconds to allow for full longitudinal (T1) relaxation, ensuring quantitative accuracy.
-
2D 1H-13C HSQC: Acquire to resolve overlapping peaks. This sequence correlates the chemical shift of protons with their directly attached 13C carbons, providing a highly resolved 2D map of the isotopomers.
Data Presentation & Quantitative Analysis
Because L-xylose and D-xylose are enantiomers, their NMR chemical shifts in an achiral solvent (like D2O) are identical. The U-13C labeling will result in distinct multiplet splitting patterns (J-coupling) due to adjacent 13C-13C nuclei[7][8].
Table 1: Reference 13C Chemical Shifts for L-[13C5]Xylose and Key Downstream Metabolites
| Metabolite / Carbon Position | 13C Chemical Shift (ppm) | Metabolic Significance |
| L-Xylose (α-pyranose) | Primary Substrate | |
| C-1 | 93.7 | Anomeric carbon; tracks entry into isomerase pathways |
| C-2 | 73.0 | Chain carbon |
| C-3 | 74.3 | Chain carbon |
| C-4 | 70.9 | Chain carbon |
| C-5 | 62.4 | Terminal carbon; differentiates PPP cleavage events |
| L-Xylose (β-pyranose) | Primary Substrate | |
| C-1 | 98.1 | Anomeric carbon |
| C-2 to C-5 | 75.5, 77.3, 70.7, 66.7 | Chain and terminal carbons |
| Downstream Metabolites | Flux Indicators | |
| Xylitol (C-1 / C-5) | ~63.0 | Indicator of direct reduction (bottleneck in yeast)[9] |
| Ethanol (C-2) | 17.5 | End-product of fermentation (Glycolysis marker)[10] |
| Acetate (C-2) | 24.0 | Overflow metabolism marker |
| Glutamate (C-4) | 34.2 | TCA cycle flux marker (α-ketoglutarate derivative) |
Intracellular Carbon Routing
The diagram below illustrates the theoretical routing of L-[13C5]xylose through central carbon metabolism, highlighting the enzymatic steps required to convert the rare L-sugar into canonical D-intermediates for the Pentose Phosphate Pathway.
Caption: Intracellular metabolic fate and carbon routing of L-[13C5]Xylose.
References
-
Shree, M., & Masakapalli, S. K. (2018). Intracellular Fate of Universally Labelled 13C Isotopic Tracers of Glucose and Xylose in Central Metabolic Pathways of Xanthomonas oryzae. Metabolites, 8(4), 66. URL:[Link]
-
Kim, I. S., Barrow, K. D., & Rogers, P. L. (2000). Kinetic and Nuclear Magnetic Resonance Studies of Xylose Metabolism by Recombinant Zymomonas mobilis ZM4(pZB5). Applied and Environmental Microbiology, 66(1), 186-193. URL:[Link]
-
Lohmeier-Vogel, E. M., Hahn-Hägerdal, B., & Vogel, H. J. (1995). Phosphorus-31 and carbon-13 nuclear magnetic resonance studies of glucose and xylose metabolism in Candida tropicalis cell suspensions. Applied and Environmental Microbiology, 61(4), 1414-1419. URL:[Link]
-
Snyder, J. R., & Serianni, A. S. (1987). Carbon-13 NMR studies of [1-13C]aldoses. Journal of Organic Chemistry, 52(26), 5820-5823. URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intracellular Fate of Universally Labelled 13C Isotopic Tracers of Glucose and Xylose in Central Metabolic Pathways of Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. omicronbio.com [omicronbio.com]
- 9. Kinetic and nuclear magnetic resonance studies of xylose metabolism by recombinant Zymomonas mobilis ZM4(pZB5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic and Nuclear Magnetic Resonance Studies of Xylose Metabolism by Recombinant Zymomonas mobilis ZM4(pZB5) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Sample Preparation for L-[13C5]Xylose Tracer Experiments
Authored by: Your Senior Application Scientist
Introduction: Unraveling Metabolic Pathways with L-[13C5]Xylose
Stable isotope-resolved metabolomics (SIRM) is a powerful technique for elucidating the activity of metabolic pathways under specific conditions. By providing cells or org[1][2]anisms with a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the metabolic fate of that substrate's atoms through a complex network of biochemical reactions. L-[13C5]Xylose is a speci[1][3][4]alized tracer used to investigate specific, often less-characterized, metabolic routes.
Unlike D-glucose, which is a primary fuel for central carbon metabolism, L-xylose is a rare sugar in mammalian systems. Its metabolism is not a d[5]irect entry point into glycolysis. Instead, it is processed through a specialized route, often involving conversion to L-xylulose, which can then be converted by a series of enzymatic steps, including the action of L-xylulose reductase (DCXR), into an intermediate of the pentose phosphate pathway (PPP), D-xylulose-5-phosphate. Therefore, L-[13C5]Xylose[6][7] is an invaluable tool for:
-
Probing the activity of the non-oxidative Pentose Phosphate Pathway.
-
Investigating the flux through the glucuronic acid pathway.
-
Studying the enzymatic activities of L-xylulose reductase and sorbitol dehydrogenase.
-
Identifying metabol[6]ic dysregulation in diseases like pentosuria, an inborn error of metabolism.
This guide provides a co[6]mprehensive framework for designing and executing robust sample preparation protocols for L-[13C5]Xylose tracer experiments, ensuring high-quality data for mass spectrometry-based analysis.
Principle of Isotope Tracing
The core principle of a tracer experiment is to introduce a labeled substrate and measure its incorporation into downstream metabolites. When L-[13C5]Xylose is in[4]troduced, its five carbon atoms are all ¹³C. As it is metabolized, this five-carbon backbone will be incorporated into various intermediates. Mass spectrometry (MS) can distinguish between the normal (¹²C) and heavy (¹³C) versions of metabolites. By analyzing the mass isotopomer distributions (the relative amounts of a metabolite with 0, 1, 2, ...n ¹³C atoms), we can quantify the contribution of L-Xylose to that metabolite's pool and infer the activity (flux) of the metabolic pathway connecting them.
Pre-Experimental [4][8]Planning & Considerations
Careful planning is paramount for a successful tracer study. Errors or inconsistencies introduced at this stage cannot be corrected later in the workflow.
Cell Culture and Labeling Conditions
-
Isotopic Steady State: The duration of labeling should be sufficient to allow the ¹³C label to incorporate into the metabolites of interest and reach a stable enrichment, known as an isotopic steady state. The time to reach this st[8]ate varies significantly between pathways.
-
Recommendation:[8] Conduct a pilot time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal labeling duration for your specific cell type and pathway of interest.
-
-
Tracer Concentration: The concentration of L-[13C5]Xylose should be high enough to ensure significant label incorporation but not so high as to induce toxicity or off-target metabolic effects.
-
Recommendation: Start with a concentration similar to that of glucose in standard media (e.g., 5-25 mM) and optimize based on pilot studies.
-
-
Control Groups: Appropriate controls are essential for data interpretation.
-
Unlabeled Control: Cells grown in media with unlabeled L-Xylose to control for any metabolic effects of the sugar itself.
-
No-Tracer Control: Cells grown in standard media without L-Xylose to establish the baseline metabolic state.
-
Experimental Design Summary
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Achieve 70-80% confluency at time of harvest. | Ensures active metabolism without nutrient limitation or contact inhibition artifacts. |
| Tracer Medium | Custom medium using dialyzed FBS to remove endogenous sugars/metabolites. | Prevents dilution of the ¹³C label from unlabeled sources in the serum. |
| Labeling Time | Pathway-dependent; determine via pilot study. | Different pathways reac[8]h isotopic steady state at different rates. |
| Replicates | Minimum of 3-5 biological replicates per condition. | Ensures statistical power and accounts for biological variability. |
Detailed Protocols: From Culture to Analysis
The following protocols provide step-by-step methodologies for preparing samples from adherent mammalian cells. The central challenge in metabolomics sample preparation is to instantly and completely halt all enzymatic activity, a process known as quenching . This preserves a snapshot[9][10][11] of the metabolic state at the exact moment of sampling.
Workflow Overview[10]
Caption: General workflow for L-[13C5]Xylose tracer sample preparation.
Protocol 1: Metabolite Quenching and Extraction from Adherent Cells
This protocol is adapted from standard, robust methods in the field, emphasizing rapid processing at cold temperatures to preserve metabolite integrity.
Materials:
-
Cultu[12]re plates with labeled cells
-
Ice-cold PBS (phosphate-buffered saline)
-
Quenching/Extraction Solution: 80% Methanol / 20% Water, pre-chilled to -80°C.
-
Cell scrapers
-
Mic[12]rocentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
-
Dry ice
Procedure:
-
Preparation: Place culture plates on a level bed of dry ice. Prepare an aliquot of the Quenching/Extraction solution.
-
Quenching - Step 1 (Washing): Working quickly, aspirate the tracer-containing medium from the culture dish. Immediately wash the cell monolayer with 1-2 mL of ice-cold PBS to remove extracellular tracer, then aspirate completely. This step must be performed rapidly to minimize metabolic changes.
-
Quenching - Step 2 [9](Arresting Metabolism): Immediately add 1 mL (for a 6-well plate) of -80°C Quenching/Extraction Solution to the plate. The cold methanol solutio[12]n will simultaneously halt enzymatic reactions and begin the extraction process.
-
Cell Lysis and Coll[10]ection: Place the dish back on dry ice. Using a pre-chilled cell scraper, scrape the frozen cell lysate into the solution.
-
Transfer: Transfer the cell lysate/methanol slurry to a pre-chilled microcentrifuge tube.
-
Homogenization: To ensure complete extraction, vortex the tube for 30 seconds and/or sonicate in an ice-water bath for 5 minutes.
-
Pellet Debris: Ce[12]ntrifuge the tubes at >14,000 x g for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Collect Supernatant[12]: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean, pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.
-
Drying: Immediately freeze the metabolite extracts on dry ice and dry them using a vacuum concentrator (SpeedVac) or lyophilizer. Ensure no heat is applied during this process.
-
Storage: Dried metabolite pellets can be stored at -80°C until derivatization and analysis.
Metabolite Derivatization for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a common and powerful platform for analyzing polar metabolites like sugars. However, sugars are non-volatile and must be chemically modified—a process called derivatization—to make them suitable for GC analysis. A two-step oximation foll[13][14][15]owed by silylation is a robust method that reduces the number of sugar anomer peaks, simplifying the resulting chromatogram.
Protocol 2: Two-S[14][17]tep Derivatization (Methoximation and Silylation)
Materials:
-
Dried metabolite extracts
-
Pyridine
-
Methoxyamine hydrochloride (MEOX)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven set to 70°C
-
GC vials with inserts
Procedure:
-
Methoximation:
-
Prepare a 20 mg/mL solution of MEOX in pyridine.
-
Add 50 µL of the MEOX solution to each dried metabolite pellet.
-
Vortex thoroughly to dissolve the pellet.
-
Incubate at 70°C for 30 minutes.
-
Allow samples to [14]cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA + 1% TMCS to each tube.
-
Vortex thoroughly.
-
Incubate at 70°C for 30 minutes.
-
Allow samples to [14]cool to room temperature.
-
-
Final Preparation:
-
Centrifuge the tubes briefly to pellet any non-dissolved material.
-
Transfer the supernatant to a GC vial with an insert for analysis.
-
Metabolic Pathway Context
Caption: Simplified metabolic fate of L-[13C5]Xylose in mammalian cells.
Data Analysis & Interpretation
After GC-MS analysis, the resulting data will contain information on the retention time, mass-to-charge ratio (m/z), and intensity for all detected compounds. For tracer analysis, the key is to extract the full mass isotopomer distribution for known metabolites. The enrichment of ¹³C in downstream metabolites (e.g., ribose-5-phosphate) confirms the metabolic activity of the pathway connecting them to L-Xylose. This data can then be used in metabolic flux analysis (MFA) software to calculate intracellular reaction rates.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal / Poor Metabolite Recovery | Inefficient extraction; Metabolite degradation during quenching/extraction. | Ensure extraction solvent is at -80°C. Minimize time between washing and quenching. Ensure complete cell scraping and lysis (sonication). |
| High Variability Between Replicates | Inconsistent cell numbers; Inconsistent timing during quenching steps. | Normalize cell counts before seeding. Practice the quenching workflow to ensure it is rapid and consistent for all samples. |
| Poor Chromatographic Peak Shape | Incomplete derivatization; Water contamination. | Ensure samples are completely dry before adding derivatization reagents. Use high-quality, anhydrous solvents. |
| No or Low ¹³C Label Incorporation | Low tracer uptake; Incorrect labeling time; Cell line does not metabolize L-Xylose. | Verify tracer concentration. Perform a time-course experiment. Confirm expression of relevant enzymes (e.g., DCXR) in your cell line. |
References
-
Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022). Restek. [Link]
-
Dietmair, S., Timmins, J., & Nielsen, L. K. (2010). SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells. BMC Research Notes, 3, 299. [Link]
-
A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. (n.d.). Agilent. [Link]
-
Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols, 6(8), 1241–1249. [Link]
-
Overcome the Complexities of Analyzing for Sugars by GC-MS. (2024). Restek. [Link]
-
Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. ResearchGate. [Link]
-
Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. PubMed. [Link]
-
Rabinowitz, J. D., & Kimball, E. (2007). Metabolomics and isotope tracing. NIH National Library of Medicine. [Link]
-
Metabolic turnover and sampling the metabolome. (n.d.). FutureLearn. [Link]
-
Zhang, T., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au. [Link]
-
Zhang, T., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. [Link]
-
Analysis of sugars by GC method. (2014). Chromatography Forum. [Link]
-
Metabolite extraction from adherent mammalian cells. (2023). The NFDI4Microbiota Knowledge Base. [Link]
-
Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC–MS analyses. Journal of Chromatography B, 879(17-18), 1226–1240. [Link]
-
Metabolomics and Isotope Tracing. (n.d.). Lewis-Sigler Institute for Integrative Genomics, Princeton University. [Link]
-
Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (2015). Metabolites, 5(2), 224-249. [Link]
-
Porcu, M., et al. (2023). C11orf54 catalyzes L-xylulose formation in human metabolism. Proceedings of the National Academy of Sciences, 120(17), e2218312120. [Link]
-
Le, T. H. A., et al. (2021). Advances in applications, metabolism, and biotechnological production of L-xylulose. Applied Microbiology and Biotechnology, 105(1), 79-92. [Link]
-
Schrententhaler, M., et al. (2018). Xylose: absorption, fermentation, and post-absorptive metabolism in the pig. Journal of Animal Science and Biotechnology, 9, 5. [Link]
-
Xylose metabolism. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
xylose metabolic pathway: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Bera, A. K., et al. (2011). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PLoS ONE, 6(8), e23774. [Link]
-
Lane, A. N., et al. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. UKnowledge. [Link]
-
Dean, J., et al. (2022). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 12(10), 912. [Link]
Sources
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lsi.princeton.edu [lsi.princeton.edu]
- 3. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. futurelearn.com [futurelearn.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 12. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 13. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 14. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Note: L-[13C5]Xylose for Gut Permeability & Malabsorption Profiling
This guide outlines the advanced application of L-[13C5]Xylose , a stable isotope-labeled enantiomer of xylose, specifically for assessing intestinal barrier integrity (paracellular permeability) and distinguishing it from transporter-mediated absorptive capacity.
Executive Summary
While D-xylose has long been the clinical standard for assessing absorptive capacity (diagnosing malabsorption syndromes like Celiac disease), it primarily reflects passive carrier-mediated transport and surface area. In contrast, L-xylose is a non-metabolizable pentose that does not utilize the sodium-glucose linked transporter (SGLT1) or the GLUT transporters. It permeates the intestinal epithelium almost exclusively via paracellular diffusion through aqueous pores.
The use of L-[13C5]Xylose allows for high-sensitivity, non-radioactive quantification of "leaky gut" phenomena. By measuring the appearance of this tracer in plasma or urine via LC-MS/MS, researchers can quantify tight junction integrity with greater specificity than traditional mannitol/lactulose tests, particularly in drug development studies evaluating GI toxicity.
Mechanistic Principles
The Isomer Distinction (The "Why")
To design a valid experiment, one must understand the differential handling of xylose enantiomers:
| Feature | D-Xylose (Standard Test) | L-[13C5]Xylose (Advanced Tracer) |
| Transport Route | Passive/Facilitated Transcellular (Enterocyte body) | Paracellular (Tight Junctions/Pores) |
| Physiological Meaning | Functional Absorptive Surface Area | Barrier Integrity / Pore Radius |
| Metabolism | Partially metabolized (~50% excreted unchanged) | Non-metabolizable (Excreted unchanged) |
| Key Application | Diagnosing Malabsorption (e.g., Celiac, SIBO) | Quantifying Gut Permeability (e.g., IBD, Drug Toxicity) |
Physiological Pathway
L-[13C5]Xylose acts as a small-molecule probe (approx. radius 3.4 Å).[1] In a healthy gut, tight junctions restrict its passage, resulting in low baseline plasma/urine recovery. In states of mucosal injury (inflammation, NSAID toxicity), tight junctions widen, significantly increasing the flux of L-[13C5]Xylose into the systemic circulation.
Caption: Differential transport pathway of L-[13C5]Xylose. Note the exclusive paracellular route compared to blocked transcellular uptake.
Experimental Protocol: Gut Permeability Assay
Scope: This protocol details the quantification of L-[13C5]Xylose in urine/plasma to assess intestinal barrier function.
Materials & Reagents
-
Tracer: L-[13C5]Xylose (Purity >99 atom % 13C).
-
Source: Specialized isotope suppliers (e.g., Cambridge Isotope Labs, TRC).
-
-
Co-Tracer (Optional but Recommended): 3-O-Methyl-D-Glucose (Active transport marker) or D-Xylose (Passive transcellular marker) to calculate a Differential Permeability Ratio.
-
Vehicle: Sterile water or saline (for oral gavage/ingestion).
-
Analysis: LC-MS/MS system (e.g., Triple Quadrupole).
Subject Preparation (Human/Animal)
-
Fasting: Subjects must fast for 6–8 hours prior to administration to empty the stomach and minimize dietary sugar interference. Water is permitted.
-
Baseline Sample: Collect a pre-dose urine or plasma sample (t=0) to establish the background isotopic abundance (though natural L-xylose is virtually non-existent, this serves as a blank).
Administration
-
Dose Formulation: Dissolve L-[13C5]Xylose in water.
-
Human Dose: 1–5 g (often co-administered with 5 g Lactulose/1 g Mannitol if performing a multi-sugar test).
-
Rodent Dose: 100–500 mg/kg body weight via oral gavage.
-
-
Administration: Administer the solution orally. Ensure complete ingestion.
Sample Collection Workflow
The kinetics of L-xylose excretion are renal-dependent.
-
Option A: Urine Collection (Non-invasive, Cumulative)
-
Collect all urine in two fractions: 0–5 hours (Small intestine permeability) and 5–24 hours (Colonic permeability/Whole gut).
-
Preservation: Add Thymol or store at -80°C immediately to prevent bacterial degradation of sugars.
-
-
Option B: Plasma Kinetics (High Resolution)
-
Collect blood samples at 0, 30, 60, 90, 120, and 180 minutes post-dose.
-
Separate plasma and store at -80°C.
-
Analytical Method (LC-MS/MS)
-
Sample Prep: Protein precipitation with Acetonitrile (1:4 v/v). Centrifuge at 10,000g for 10 min. Inject supernatant.
-
Chromatography: HILIC column (e.g., BEH Amide) is required for polar sugar retention.
-
Mass Spectrometry: Negative Ion Mode (ESI-).
-
Target MRM:155.05 → 13C-fragment (Specific transition depends on fragmentation pattern, typically loss of water or C-C cleavage).
-
Quantification: External calibration curve using L-[13C5]Xylose standards spiked into blank matrix.
-
Data Analysis & Interpretation
Calculation of Fractional Excretion ( )
For urine samples, calculate the percentage of the administered dose recovered:
The Permeability Index
If using a dual-sugar test (e.g., L-[13C5]Xylose vs. unlabeled D-Xylose or Rhamnose), calculate the ratio. This normalizes for gastric emptying and renal clearance variations.
Reference Values (Illustrative)
| Condition | L-[13C5]Xylose Recovery ( | Interpretation |
| Healthy Control | < 1.0% (Very Low) | Intact Tight Junctions. |
| Celiac Disease (Active) | Elevated (> 2-3%) | Paracellular Leakage (Villous Atrophy damage). |
| Drug Toxicity (e.g., NSAID) | Significantly Elevated | Acute mucosal injury. |
| Malabsorption (Transporter defect) | Normal (Low) | Defect is specific to active transport, not barrier integrity. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for L-[13C5]Xylose permeability profiling.
Troubleshooting & Validation
-
Issue: High Background Noise.
-
Cause: Endogenous isomers or fragmentation interference.
-
Solution: Use high-resolution MS (Orbitrap) or ensure chromatographic separation of L-xylose from D-xylose if the column is chiral (though typically not required for MS if mass is distinct). Note: Since this is [13C5], mass shift is +5 Da, eliminating interference from natural D-xylose.
-
-
Issue: Low Recovery in Positive Controls.
-
Cause: Bacterial degradation in the urine collection container.
-
Solution: Add Thymol or Chlorhexidine to the collection vessel.
-
-
Validation Step: Always run a "leaky gut" positive control group (e.g., Indomethacin-treated animals) to validate assay sensitivity.
References
-
Fordtran, J. S., et al. (1967). Water and Solute Movement in the Small Intestine of Patients with Sprue.[2] Journal of Clinical Investigation. Link
- Context: Establishes L-xylose as a non-absorbable marker for pore size analysis in celiac sprue.
-
Fine, K. D., et al. (1993). Effect of D-glucose on intestinal permeability and its passive absorption in human small intestine in vivo.[3] Gastroenterology.[1] Link
- Context: valid use of L-xylose as a paracellular probe (pore radius ~3.4 Å) alongside urea and mannitol.
-
MedChemExpress. L-Xylose-1-13C Product Information.Link
- Context: Commercial availability of stable isotope L-xylose for research applic
-
Craig, R. M., & Ehrenpreis, E. D. (1999). D-xylose testing: a review. Gastroenterology.[1] Link
- Context: Reviews the standard D-xylose test, providing the baseline for contrasting the L-xylose applic
Sources
Quantifying xylose metabolism using L-[13C5]Xylose
Application Note: Quantifying L-Xylose Metabolism and Transport Dynamics Using L-[13C5]Xylose
Introduction: The Dual Utility of L-Xylose
L-Xylose is a rare aldopentose and the naturally scarce enantiomer of the highly abundant D-xylose[1]. In metabolic and pharmacokinetic research, L-xylose serves a powerful dual purpose. In mammalian systems, it is metabolically inert but shares paracellular and specific transmembrane transport mechanisms with other pentoses. Classic studies on rat diaphragm muscle demonstrated that L-xylose transport is stimulated by insulin, albeit with a distinct kinetic lag compared to D-xylose, making it an excellent probe for studying sugar exclusion and transport barriers[2][3].
Conversely, in industrial biotechnology, valorizing rare sugars requires mapping non-standard metabolic pathways. Specific fungi, such as Aspergillus niger, and engineered bacteria possess the enzymatic machinery (e.g., L-xylose reductase, xylitol dehydrogenase, or L-fucose isomerase) to catabolize L-xylose or interconvert it with L-xylulose and xylitol[4][5][6].
By utilizing fully labeled L-[13C5]Xylose , researchers can achieve absolute quantification without the safety hazards of 14C-radiotracers. The +5 Da mass shift completely isolates the tracer signal from endogenous isobaric sugars, enabling high-precision LC-MS/MS for mammalian permeability assays and high-resolution 13C-Metabolic Flux Analysis (13C-MFA) in engineered microbes[7].
Microbial Catabolism and 13C-Metabolic Flux Analysis (13C-MFA)
To engineer microbes for rare sugar utilization, researchers must track how carbon flows from L-xylose into central metabolism. In competent fungal or recombinant bacterial strains, L-xylose is first reduced to the meso-compound xylitol. Xylitol is subsequently oxidized to D-xylulose, phosphorylated by xylulokinase, and channeled directly into the Pentose Phosphate Pathway (PPP)[4].
Using L-[13C5]Xylose allows scientists to trace this exact carbon transition. Because the tracer is fully labeled, the cleavage and rearrangement of carbon bonds by transketolase and transaldolase in the PPP will generate a highly specific Mass Isotopomer Distribution (MID) fingerprint in downstream metabolites.
Caption: L-[13C5]Xylose catabolic pathway mapping isotopic carbon flux into the Pentose Phosphate Pathway.
Experimental Protocols
Protocol A: 13C-MFA of L-Xylose Catabolism in Engineered Microbes
This protocol details the extraction and quantification of intracellular metabolites to determine metabolic flux.
Caption: Step-by-step experimental workflow for 13C-Metabolic Flux Analysis using L-[13C5]Xylose.
Step 1: Isotopic Labeling Phase
-
Action: Inoculate the engineered strain into a defined minimal medium containing 5 g/L L-[13C5]Xylose as the sole carbon source[7]. Culture at 30°C until the mid-exponential growth phase (OD600 ≈ 1.0).
-
Causality: Utilizing a defined minimal medium prevents unlabeled amino acids or sugars in complex broths (like yeast extract) from diluting the 13C enrichment, ensuring that all central carbon metabolites are derived exclusively from the tracer.
Step 2: Metabolic Quenching
-
Action: Rapidly inject 1 mL of the culture broth into 5 mL of pre-chilled (-40°C) 60% aqueous methanol. Centrifuge at 10,000 × g for 3 minutes at -20°C.
-
Causality: Intracellular metabolite turnover (especially for phosphorylated intermediates like D-xylulose-5-P) occurs on the sub-second timescale. The -40°C methanol instantly halts enzymatic activity, preventing isotopic scrambling and preserving the true in vivo metabolic snapshot.
Step 3: Biphasic Extraction
-
Action: Resuspend the cell pellet in a Chloroform/Methanol/Water (1:3:1 v/v/v) extraction buffer. Vortex vigorously with glass beads for 5 minutes at 4°C, then centrifuge to separate the phases.
-
Causality: This biphasic system drives polar sugar phosphates into the upper aqueous phase while trapping hydrophobic lipids in the lower organic phase. Removing lipids is critical to prevent ion suppression during Electrospray Ionization (ESI) in the mass spectrometer.
Step 4: System Validation & LC-MS/MS Analysis
-
Action: Analyze the aqueous phase using an LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validating QC Check: Sample the culture at two consecutive time points (e.g., 2h and 3h post-exponential phase). A variance of <5% in the MID of key intermediates confirms that the system has reached isotopic steady-state, a strict prerequisite for accurate 13C-MFA modeling.
Protocol B: In Vivo Mammalian Permeability Assay
-
Action: Fast the mammalian subject for 12 hours. Administer an oral gavage of L-[13C5]Xylose (0.5 g/kg body weight). Collect urine or plasma over a 4-hour window. Precipitate proteins using cold acetonitrile (1:4 v/v) and analyze the supernatant via LC-MS/MS.
-
Causality: Fasting clears the baseline of dietary pentoses. Because L-xylose is not metabolized by the host[2], the rate of its appearance in the blood or urine is a direct, unconfounded mathematical function of intestinal paracellular permeability.
-
Self-Validating QC Check: Analyze a pre-dose baseline sample. The M+5 signal must be <0.1% of the anticipated post-dose
to ensure zero isobaric matrix interference.
Quantitative Data Presentation
In a successful 13C-MFA experiment, the isotopic enrichment cascades from the fully labeled tracer down through the metabolic network. Table 1 illustrates the expected steady-state MID of key intracellular metabolites when an engineered strain is grown exclusively on L-[13C5]Xylose.
Table 1: Representative Mass Isotopomer Distribution (MID) Post-L-[13C5]Xylose Labeling
| Metabolite | Biological Role | Carbon Count | M+0 (%) | M+3 (%) | M+5 (%) |
| L-Xylose (Extracellular) | Tracer Source | 5 | 0.1 | 0.0 | 99.9 |
| Xylitol (Intracellular) | First Catabolic Intermediate | 5 | 2.4 | 0.0 | 97.6 |
| D-Xylulose-5-Phosphate | Entry point to PPP | 5 | 5.1 | 0.0 | 94.9 |
| Glyceraldehyde-3-Phosphate | Glycolytic/PPP Intermediate | 3 | 12.3 | 85.2 | N/A* |
| Ribose-5-Phosphate | Nucleotide Precursor | 5 | 8.7 | 0.0 | 89.1 |
*Note: Glyceraldehyde-3-Phosphate (GAP) is a 3-carbon molecule; therefore, its maximum isotopic weight shift is M+3. The slight presence of M+0 in downstream metabolites represents the minor contribution of unlabeled biomass turnover.
References
-
Battaglia, F. C., & Randle, P. J. (1961). Effects of insulin on the permeability of D- and L-xylose and D- and L-arabinose in rat diaphragm muscle. The Journal of General Physiology. URL:[Link]
-
Feng, X., & Zhao, H. (2013). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. PLoS One. URL:[Link]
-
Witteveen, C. F., et al. (1994). Isolation and characterization of two xylitol dehydrogenases from Aspergillus niger. Microbiology. URL:[Link]
-
Vuoristo, K. S., et al. (2012). Microbial production of xylitol, L-xylulose and L-xylose. Aalto University. URL:[Link] (Derived from source data on microbial production of rare sugars).
-
Vuoristo, K. S., et al. (2012). Production of L-xylose from L-xylulose using Escherichia coli L-fucose isomerase. Enzyme and Microbial Technology. URL:[Link]
-
Georganics. (2023). L-Xylose - preparation and application. Georganics. URL:[Link]
Sources
- 1. L-Xylose - preparation and application - Georganics [georganics.sk]
- 2. Effects of insulin on the permeability of D- and L-xylose and D- and L-arabinose in rat diaphragm muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Insulin on the Permeability of D- and L-Xylose and D- and L-Arabinose in Rat Diaphragm Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 6. Production of L-xylose from L-xylulose using Escherichia coli L-fucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
The L-[¹³C₅]Xylose Breath Test: A Non-Invasive Tool for the Functional Assessment of Coeliac Disease
An Application and Protocol Guide for Researchers
Introduction: The Diagnostic Challenge of Coeliac Disease
Coeliac disease is an immune-mediated enteropathy triggered by dietary gluten in genetically susceptible individuals. The hallmark of the disease is inflammation and atrophy of the villi in the proximal small intestine, leading to a malabsorptive state. While serological screening and confirmatory duodenal biopsy are the gold standard for diagnosis, there is a clear need for non-invasive, functional assays to assess the extent of mucosal damage and to monitor recovery following the implementation of a gluten-free diet. The L-[¹³C₅]Xylose breath test serves this purpose by directly measuring the absorptive capacity of the small intestine.
Principle of the Method
The L-[¹³C₅]Xylose breath test is a functional assay based on the principle of substrate metabolism and subsequent measurement of an isotopically-labeled metabolite in exhaled breath.[1]
The Choice of Xylose: D-xylose is a five-carbon sugar (pentose) that is primarily absorbed in the proximal small intestine (duodenum and jejunum) through a process of passive diffusion and potentially active transport.[2][3] Crucially, its absorption requires minimal digestion and is largely independent of pancreatic or biliary function, making it a specific marker for the integrity of the intestinal mucosa.[4] In untreated coeliac disease, the characteristic villous atrophy severely reduces the surface area available for absorption, leading to xylose malabsorption.[3][5]
Stable Isotope Labeling: The test utilizes xylose labeled with the stable, non-radioactive isotope Carbon-13 (¹³C).[6] When a subject ingests L-[¹³C₅]Xylose, the absorbed sugar is metabolized by the body, ultimately producing labeled carbon dioxide (¹³CO₂). This ¹³CO₂ enters the bicarbonate pool, is transported to the lungs, and is expelled in the breath.[7] By measuring the ratio of ¹³CO₂ to ¹²CO₂ in serially collected breath samples, one can quantify the rate and extent of xylose absorption and metabolism.[1][8]
In healthy individuals, rapid absorption of L-[¹³C₅]Xylose leads to a swift increase in exhaled ¹³CO₂. In patients with coeliac disease, impaired absorption results in a significantly blunted and delayed ¹³CO₂ peak in the breath.[1][8]
Mechanism of Action: Healthy vs. Coeliac Physiology
The differential processing of L-[¹³C₅]Xylose between a healthy individual and a patient with active coeliac disease is the foundation of the test's diagnostic power.
Healthy Intestinal Function
In a healthy small intestine with intact villi, the orally administered L-[¹³C₅]Xylose is rapidly absorbed by enterocytes. It enters the portal circulation, undergoes systemic metabolism, and a significant portion is oxidized to ¹³CO₂, which appears in the breath, typically peaking within the first 60-90 minutes.
Pathophysiology in Coeliac Disease
In active coeliac disease, the flattened mucosal surface drastically reduces xylose absorption. Consequently, less L-[¹³C₅]Xylose enters the circulation, leading to a markedly lower exhalation of ¹³CO₂ in the initial hours of the test.[8] A significant portion of the unabsorbed xylose travels to the colon, where it is fermented by the gut microbiota. This bacterial fermentation can lead to a delayed, secondary rise in exhaled ¹³CO₂ after several hours, as the bacterial metabolites containing the ¹³C label are absorbed and metabolized by the host.[1]
Diagram: Metabolic Fate of L-[¹³C₅]Xylose
Caption: Comparative metabolism of L-[¹³C₅]Xylose in healthy vs. coeliac subjects.
Detailed Experimental Protocol
This protocol describes the administration of the L-[¹³C₅]Xylose breath test for the functional assessment of small intestinal malabsorption.
Subject Preparation
-
Fasting: The subject must fast for a minimum of 8-12 hours overnight. Water is permitted. This ensures a stable, low baseline ¹³CO₂ exhalation.
-
Dietary Restrictions: For 24 hours prior to the test, the subject should avoid high-fiber foods and complex carbohydrates to minimize baseline hydrogen and methane production, which can interfere with some collection methods.
-
Medication Review: Antibiotics and promotility agents should be discontinued for at least two weeks prior to the test, as they can alter gut microbiota and transit time, respectively.
-
Physical Activity: The subject should rest and avoid vigorous exercise for at least 30 minutes before and throughout the duration of the test.
Reagents and Materials
-
L-[¹³C₅]Xylose substrate (Dose as per validated study, e.g., 100 mg).[9]
-
Unlabeled D-Xylose (e.g., 5 g, used as a carrier).[9]
-
250 mL of drinking water.
-
Breath collection bags or tubes (e.g., Exetainer® tubes).
-
Straws for sample collection.
-
Timing device.
-
Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS) for analysis.[10][11]
Test Procedure Workflow
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the ¹³C-Xylose breath test procedure.
Step-by-Step Method
-
Baseline Collection: Collect two baseline breath samples at t=-15 minutes and t=0. The subject should exhale normally through a straw into the collection container.
-
Substrate Administration: Immediately after the t=0 sample is collected, the subject should drink the 250 mL water solution containing 100 mg of L-[¹³C₅]Xylose and 5 g of D-xylose within 2 minutes.[9]
-
Serial Breath Collection: Collect subsequent breath samples at regular intervals. A common and effective schedule is every 30 minutes for a total duration of 4 hours (240 minutes).[9] Some diagnostic indices may require specific time points, such as 30 and 210 minutes.[1][8]
-
Sample Handling: Label all samples clearly with the subject ID and time point. Store and transport samples according to the manufacturer's instructions and the requirements of the analytical laboratory.
| Parameter | Specification | Rationale |
| Fasting Period | 8-12 hours (overnight) | Establishes a stable metabolic baseline for ¹³CO₂. |
| Substrate Dose | 100 mg L-[¹³C₅]Xylose + 5 g D-Xylose | D-Xylose acts as a carrier; dose is based on published clinical validation studies.[9] |
| Vehicle | 250 mL Tap Water | Standardized volume for consistent gastric emptying.[9] |
| Test Duration | 210 - 240 minutes | Captures both the initial absorption phase and potential late fermentation phase.[1][9] |
| Sampling Frequency | Every 30 minutes | Provides sufficient data points to accurately plot the ¹³CO₂ excretion curve.[9] |
Data Analysis and Interpretation
Isotopic Analysis
Breath samples are analyzed by Isotope Ratio Mass Spectrometry (IRMS) or a validated NDIRS system.[11][12] IRMS is the gold standard, providing high precision measurements of the ¹³CO₂/¹²CO₂ ratio.[10] The results are expressed as a "delta" (δ) value in parts per thousand (‰) relative to an international standard (Vienna Pee Dee Belemnite, VPDB).
Calculation of Results
The primary output is the change in the delta value over the baseline, known as the Delta Over Baseline (DOB). From this, the percentage dose recovered (PDR) at each time point and the cumulative percentage dose recovered (cPDR) over the entire test period can be calculated.
Interpretation of Findings
The diagnostic power of the test lies in comparing the subject's ¹³CO₂ excretion curve to established reference ranges.
-
Healthy/Normal Result: Characterized by a rapid increase in ¹³CO₂ excretion, with a clear peak occurring within the first 1-2 hours, followed by a decline.
-
Coeliac Disease/Malabsorption: The ¹³CO₂ excretion curve is typically flat, with a significantly lower and delayed peak compared to healthy controls.[1][8]
A specific diagnostic index can be calculated by taking the ratio of ¹³CO₂ excretion at an early time point versus a late time point (e.g., DOB at 30 min / DOB at 210 min).[1][8] This index has been shown to distinguish between coeliac patients and healthy controls with high sensitivity and specificity.[1][8]
| Diagnostic Parameter | Finding in Coeliac Disease | Clinical Significance |
| Peak ¹³CO₂ Excretion | Significantly lower and delayed | Indicates impaired mucosal absorption.[8] |
| Cumulative ¹³CO₂ Recovery | Reduced over the initial 1-2 hours | Reflects the total amount of malabsorbed xylose. |
| 30min/210min Index | Lower value compared to controls | Provides a sensitive and specific diagnostic cut-off.[1] |
| Sensitivity & Specificity | 84-95% & 87-94% | Demonstrates high diagnostic accuracy for coeliac disease.[1][8] |
Limitations and Considerations
While robust, the L-[¹³C₅]Xylose breath test has several factors that can influence results:
-
Bacterial Overgrowth: Small intestinal bacterial overgrowth (SIBO) can cause early bacterial fermentation of xylose, potentially leading to a false-negative or difficult-to-interpret result.[2]
-
Delayed Gastric Emptying: Can delay the delivery of xylose to the small intestine, mimicking a malabsorptive pattern.
-
Renal Impairment: While less of a concern than for urine-based xylose tests, severe renal disease can affect the body's bicarbonate kinetics.[2]
Conclusion
The L-[¹³C₅]Xylose breath test is a safe, non-invasive, and highly informative tool for the functional assessment of the small intestinal mucosa. Its ability to accurately quantify malabsorption makes it an invaluable asset for researchers and clinicians in diagnosing coeliac disease, monitoring dietary adherence, and evaluating the efficacy of novel therapeutic interventions. Its superiority over traditional blood and urine xylose tests in terms of sensitivity and specificity has been demonstrated in clinical studies.[9]
References
-
Ehrenpreis, E. D. (n.d.). Xylose absorption and its clinical significance. PubMed. Retrieved from [Link]
-
Ghoos, Y., et al. (2001). (13)CO(2) breath tests: comparison of isotope ratio mass spectrometry and non-dispersive... PubMed. Retrieved from [Link]
-
Braden, B., et al. (n.d.). Determination of 13CO2/12CO2 ratio by IRMS and NDIRS. PubMed. Retrieved from [Link]
-
Isolab Scientific. (n.d.). CARBON-13 (13CO2) BREATH TESTING. Isolab Scientific. Retrieved from [Link]
-
Braden, B., et al. (2006). Determination of 13CO2/12CO2 Ratio by IRMS and NDIRS. Taylor & Francis. Retrieved from [Link]
-
Tveito, K., et al. (n.d.). 13C-xylose and 14C-xylose Breath Tests for the Diagnosis of Coeliac Disease. PubMed. Retrieved from [Link]
-
Nguyen, T. H., et al. (2020). Breath 13CO2—evidence for a noninvasive biomarker to measure added refined sugar uptake. Journal of Applied Physiology. Retrieved from [Link]
-
Fordtran, J. S., et al. (n.d.). Intestinal Absorption of D-Xylose in Man. Scilit. Retrieved from [Link]
-
Tveito, K., et al. (2008). 13C-xylose and 14C-xylose breath tests for the diagnosis of coeliac disease. ResearchGate. Retrieved from [Link]
-
MedlinePlus. (2024). Xylose Testing. MedlinePlus Medical Test. Retrieved from [Link]
-
Tveito, K., et al. (2010). Intestinal malabsorption of D-xylose: comparison of test modalities in patients with celiac disease. PubMed. Retrieved from [Link]
-
Unknown. (n.d.). D-Xylose Absorption Test. SlidePlayer. Retrieved from [Link]
-
Gardner, F. H. (1959). The Xylose Tolerance Test as a Measure of the Intestinal Absorption of Carbohydrate in Sprue. American Academy of Pediatrics. Retrieved from [Link]
-
Unknown. (2022). Tolerance test with D-xylose. WikiLectures. Retrieved from [Link]
Sources
- 1. 13C-xylose and 14C-xylose breath tests for the diagnosis of coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xylose absorption and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. publications.aap.org [publications.aap.org]
- 5. Xylose Testing: MedlinePlus Medical Test [medlineplus.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. isolab-scientific.com [isolab-scientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Intestinal malabsorption of D-xylose: comparison of test modalities in patients with celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (13)CO(2) breath tests: comparison of isotope ratio mass spectrometry and non-dispersive infrared spectrometry results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 13CO2/12CO2 ratio by IRMS and NDIRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Isotopic labeling experimental design with L-[13C5]Xylose
An In-Depth Guide to Isotopic Labeling Experimental Design with L-[13C5]Xylose
Abstract
Stable isotope tracing is a cornerstone of metabolic research, providing unparalleled insights into the dynamic nature of cellular pathways. While tracers like ¹³C-glucose and ¹³C-glutamine are well-established, the use of less common, isotopically labeled sugars offers unique opportunities to probe specific metabolic routes. This guide provides a comprehensive framework for designing and executing isotopic labeling experiments using L-[¹³C₅]Xylose. We delve into the scientific rationale, potential metabolic fates, and detailed protocols for utilizing this tracer in mammalian cell culture systems. The focus is on enabling researchers, scientists, and drug development professionals to investigate the under-explored pathways of L-pentose metabolism and its potential intersections with central carbon metabolism, nucleotide biosynthesis, and glycosylation.
Introduction: The Rationale for an L-Pentose Tracer
In mammalian metabolism, D-xylose is the more common isomer, known primarily as the initial monosaccharide in the biosynthesis of most proteoglycans, a process critical for cell signaling and extracellular matrix structure.[1] However, the xylose used in this process is endogenously synthesized from UDP-glucose, not derived from extracellular sources.[2] Exogenous D-xylose is largely unmetabolized and excreted.[1]
L-Xylose, a rare sugar, presents a unique tool for metabolic inquiry. Its metabolic pathways are not as well-defined as those for D-isomers, making L-[¹³C₅]Xylose an ideal probe for discovering or characterizing novel metabolic activities. Endogenously, the L-pentose L-xylulose is known to be formed from D-glucuronate in the uronic acid pathway.[3][4] The excretion of L-xylulose is a hallmark of the inborn error of metabolism, pentosuria.[3]
The central hypothesis for using exogenous L-[¹³C₅]Xylose as a tracer is to determine if, and how, mammalian cells can shuttle this sugar into central metabolism. Successful incorporation would allow for the tracing of carbon flux through the non-oxidative Pentose Phosphate Pathway (PPP) and potentially into glycolysis or nucleotide and amino acid biosynthesis, providing a novel axis to study cellular metabolism.
Scientific Foundation: Hypothesized Metabolic Fate of L-[¹³C₅]Xylose
Based on known enzymatic activities, we can postulate a potential pathway for the assimilation of exogenous L-Xylose. The successful tracing of the ¹³C label is contingent on the cell's ability to perform a series of conversions to channel L-Xylose into the central carbon network.
-
Conversion to L-Xylulose: The first committed step would likely involve the conversion of L-Xylose to L-Xylulose.
-
Reduction to Xylitol: L-Xylulose reductase (DCXR) can reduce L-xylulose to xylitol.[3]
-
Oxidation to D-Xylulose: Xylitol can then be oxidized by a dehydrogenase, such as sorbitol dehydrogenase (SORD), to form D-xylulose.[3]
-
Phosphorylation and PPP Entry: Finally, D-xylulose is phosphorylated by xylulokinase (XYLB) to yield D-xylulose-5-phosphate.[3] This key intermediate directly enters the non-oxidative branch of the Pentose Phosphate Pathway (PPP).
Once [¹³C₅]D-xylulose-5-phosphate enters the PPP, the ¹³C labels will be redistributed by the enzymes transketolase and transaldolase into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. This allows the label to be traced into the TCA cycle, serine biosynthesis, and nucleotide ribose rings.
Caption: Hypothesized metabolic pathway of L-[¹³C₅]Xylose in mammalian cells.
Experimental Design: Key Considerations
A robust experimental design is critical for obtaining clear, interpretable results. The following factors must be carefully controlled.
| Parameter | Recommendation & Rationale |
| Cell Line Selection | Choose cell lines with high metabolic activity or those relevant to the research question (e.g., cancer cell lines known for altered PPP flux, or cells used in drug metabolism studies). |
| Control Groups | 1. Unlabeled Control: Cells grown in medium with natural abundance L-Xylose (or without any xylose) to establish baseline metabolite levels and chromatographic retention times. 2. [¹³C₆]Glucose Control: A parallel experiment using uniformly labeled D-glucose can serve as a positive control for PPP and glycolytic activity, providing a benchmark for flux. |
| Tracer Concentration | The optimal concentration of L-[¹³C₅]Xylose must be determined empirically. Start with a concentration similar to that of glucose in standard media (e.g., 5-10 mM). High concentrations may be toxic or induce unintended metabolic shifts. |
| Time Course | To capture the dynamics of label incorporation, a time-course experiment is essential. Harvest cells at multiple time points (e.g., 0, 1, 4, 8, 24 hours).[5] This helps determine the rate of labeling and when isotopic steady-state is reached. |
| Dialyzed Serum | Standard fetal bovine serum (FBS) contains endogenous small molecules, including sugars and amino acids, that will dilute the isotopic enrichment of your tracer. Always use dialyzed FBS to minimize this effect.[5] |
Detailed Protocols
The following protocols provide a step-by-step methodology for a cell-based labeling experiment.
Protocol 1: Cell Culture and Isotope Labeling
This protocol is designed for adherent cells in a 6-well plate format but can be scaled as needed.
Materials:
-
Adherent mammalian cell line of choice
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Glucose-free and L-glutamine-free medium base
-
L-[¹³C₅]Xylose (isotopic purity >98%)
-
Natural abundance L-Xylose
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~70-80% confluency at the time of the experiment. Culture in standard medium (e.g., DMEM + 10% FBS + 1% Pen-Strep).
-
Labeling Medium Preparation: On the day of the experiment, prepare the labeling medium. For 100 mL:
-
Start with glucose-free/glutamine-free DMEM base.
-
Add dialyzed FBS to a final concentration of 10%.
-
Add other required components (e.g., glutamine, pyruvate) as needed for your cell line.
-
Add L-[¹³C₅]Xylose to the desired final concentration (e.g., 10 mM).
-
Prepare a parallel "unlabeled" medium with natural abundance L-Xylose.
-
Warm the media to 37°C.
-
-
Initiating Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cell monolayer once with 2 mL of sterile PBS.
-
Aspirate the PBS and add 2 mL of the pre-warmed labeling medium to each well.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator. Harvest plates at each designated time point (e.g., 0, 1, 4, 8, 24 hours). The "0" time point represents the moment immediately after adding the labeling medium and should be quenched instantly.
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting metabolic activity (quenching) and efficiently extracting metabolites are crucial for accurately capturing the metabolic state.
Materials:
-
Ice-cold 0.9% NaCl solution
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Dry ice
Procedure:
-
Quenching:
-
Remove the 6-well plate from the incubator and immediately place it on a bed of dry ice to quench metabolism.
-
Aspirate the labeling medium.
-
Quickly wash the cell monolayer with 2 mL of ice-cold 0.9% NaCl solution to remove extracellular tracer. Aspirate completely.
-
-
Extraction:
-
Add 1 mL of -80°C 80% methanol to each well.
-
Incubate the plate at -80°C for 15 minutes to allow for cell lysis and protein precipitation.
-
Using a cell scraper, scrape the frozen cell lysate from the bottom of the well.
-
Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[6]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until LC-MS analysis.
-
Analytical Methodology and Data Interpretation
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical platform for these studies due to its sensitivity and specificity.
LC-MS/MS Analysis:
-
Reconstitution: Reconstitute dried metabolite pellets in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50:50 methanol:water) for your chromatography method.
-
Chromatography: Use a method optimized for polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode, which is generally better for sugar phosphates and organic acids. Use a high-resolution instrument (e.g., Q-TOF or Orbitrap) to accurately resolve mass isotopologues.
-
Data Acquisition: Acquire data in full scan mode to capture all isotopologues of metabolites of interest. Targeted MS/MS (or PRM) can be used for confirmation and improved quantification.
Data Interpretation: The core of the analysis is to track the mass shift in downstream metabolites. L-[¹³C₅]Xylose has a mass of M+5 compared to its unlabeled counterpart.
-
Direct Incorporation (M+5): Look for an M+5 peak for L-Xylose, L-Xylulose, Xylitol, D-Xylulose, and D-Xylulose-5-Phosphate. The fractional enrichment (M+5 / (M+0 + M+5)) indicates the degree of label incorporation.
-
Downstream Metabolism (M+1 to M+n): In the PPP, the 5-carbon skeleton of xylulose-5-phosphate is rearranged. Therefore, downstream metabolites like Ribose-5-Phosphate will appear as M+5, while glycolytic intermediates (3C and 6C) and TCA cycle intermediates will show a distribution of different isotopologues (M+1, M+2, M+3, etc.).
-
Flux Analysis: The mass isotopologue distribution (MID) for each metabolite can be used in computational models (e.g., 13C-MFA) to quantify relative pathway fluxes.
Caption: A generalized experimental workflow for stable isotope labeling studies.
Conclusion and Future Directions
The use of L-[¹³C₅]Xylose as a metabolic tracer is an exploratory but potentially powerful approach to investigate non-canonical pentose metabolism in mammalian systems. The protocols and framework provided here offer a robust starting point for researchers to probe these pathways. Positive findings, such as the incorporation of the ¹³C label into the pentose phosphate pathway or other downstream metabolites, would open new avenues for understanding cellular carbon metabolism, particularly in disease states like cancer where metabolic reprogramming is a key feature. Furthermore, this tracer could be used to investigate the potential for exogenous L-Xylose to be incorporated into glycosylation pathways, offering a novel tool for glycobiology research.
References
-
Wikipedia. (n.d.). Xylose. Retrieved March 7, 2026, from [Link]
-
Dotz, V., et al. (2022). C11orf54 catalyzes L-xylulose formation in human metabolism. Proceedings of the National Academy of Sciences, 119(49), e2210884119. [Link]
-
Licona-Cassani, C., et al. (2021). Xylose Metabolism and the Effect of Oxidative Stress on Lipid and Carotenoid Production in Rhodotorula toruloides: Insights for Future Biorefinery. Frontiers in Bioengineering and Biotechnology. [Link]
-
Gong, Z., et al. (2021). Xylose Metabolism in Bacteria. Encyclopedia.pub. [Link]
-
Tanaka, K., et al. (2002). Two different pathways for D-xylose metabolism and the effect of xylose concentration on the yield coefficient of L-lactate in mixed-acid fermentation by the lactic acid bacterium Lactococcus lactis IO-1. Applied Microbiology and Biotechnology. [Link]
-
Meng, X., et al. (2016). Advances in applications, metabolism, and biotechnological production of L-xylulose. Applied Microbiology and Biotechnology. [Link]
-
Intoleran. (n.d.). Xylose isomerase. Retrieved March 7, 2026, from [Link]
-
Tesfay, S., et al. (2021). Advances in applications, metabolism, and biotechnological production of L-xylulose. Research Square. [Link]
-
Dotz, V., et al. (2022). C11orf54 catalyzes L-xylulose formation in human metabolism. PMC. [Link]
-
Huntley, N. F., & Patience, J. F. (2018). Xylose: absorption, fermentation, and post-absorptive metabolism in the pig. Journal of Animal Science and Biotechnology. [Link]
-
Wikipedia. (n.d.). Xylose metabolism. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Enzymes induced by D-xylose. Retrieved March 7, 2026, from [Link]
-
Science.gov. (n.d.). xylose metabolic pathway: Topics. Retrieved March 7, 2026, from [Link]
-
Soderblom, E. J., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. [Link]
-
Rahman, N. A., et al. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites. [Link]
-
Taylor & Francis. (n.d.). Xylose metabolism – Knowledge and References. Retrieved March 7, 2026, from [Link]
-
Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Biotechnology and Bioengineering. [Link]
-
Blagoev, B., et al. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Science's STKE. [Link]
-
Oltmanns, A., et al. (2020). Novel Insights Into N-Glycan Fucosylation and Core Xylosylation in C. reinhardtii. Frontiers in Plant Science. [Link]
-
ResearchGate. (n.d.). Metabolic pathways of xylose, arabinose, and glucose co-utilization in microbes. Retrieved March 7, 2026, from [Link]
-
Li, Z., et al. (2017). Metabolic pathway analysis of the xylose-metabolizing yeast protoplast fusant ZLYRHZ7. AMB Express. [Link]
Sources
- 1. Xylose - Wikipedia [en.wikipedia.org]
- 2. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. C11orf54 catalyzes L-xylulose formation in human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Common issues in L-[13C5]Xylose tracer experiments
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Technical Support Center: Optimizing L-[13C5]Xylose Concentration for Cell Culture
Welcome to the Technical Support Center for L-[13C5]Xylose applications. L-[13C5]Xylose is an isotopically labeled, non-physiological enantiomer of xylose. Because mammalian cells and most wild-type microbes do not metabolize L-xylose, it serves as an excellent metabolically inert probe for studying hexose transport kinetics (e.g., GLUT and SGLT transporters) and as a highly stable internal standard for quantitative LC-MS/MS metabolomics[1].
This guide provides field-proven methodologies, optimization parameters, and troubleshooting steps to ensure scientific rigor in your experimental designs.
System Workflow: Transport & Quantification
The following diagram illustrates the logical flow of L-[13C5]Xylose during a standard cell culture transport assay, highlighting the critical points of competitive inhibition and analytical extraction.
Caption: Workflow of L-[13C5]Xylose transport, intracellular accumulation, and LC-MS/MS quantification.
Core Methodologies & Protocols
To ensure a self-validating system, every step in the protocol must account for the physical and metabolic properties of the tracer.
Protocol A: Preparation and Execution of L-[13C5]Xylose Transport Assays
Causality Principle: D-glucose competitively inhibits the uptake of xylose through hexose transporters[2]. To accurately measure L-[13C5]Xylose uptake kinetics, cells must be briefly starved of endogenous glucose to unmask transporter capacity.
-
Media Preparation: Prepare a glucose-free base medium (e.g., glucose-free DMEM) supplemented with 10% dialyzed FBS to remove trace serum sugars.
-
Tracer Addition: Spike L-[13C5]Xylose to a final concentration of 1 mM to 50 mM, depending on the
of the target transporter (See Table 1). -
Glucose Starvation: Wash adherent cells twice with warm PBS. Incubate in the glucose-free base medium for 30 minutes to deplete intracellular glucose pools.
-
Pulse Phase: Replace the starvation medium with the L-[13C5]Xylose-spiked medium. Incubate for the desired time-course (typically 1 to 15 minutes for initial rate kinetics).
-
Quenching: Rapidly aspirate the media and wash three times with ice-cold PBS to halt transporter activity and remove the extracellular tracer.
Protocol B: Intracellular Metabolite Extraction for LC-MS/MS
Causality Principle: Rapid thermal quenching is required to prevent the efflux of L-[13C5]Xylose back into the extracellular space. Furthermore, spiking the internal standard into the extraction solvent controls for matrix effects and extraction efficiency[3].
-
Lysis: Add 1 mL of pre-chilled extraction solvent (e.g., 80% Methanol in LC-MS grade water at -80°C) directly to the culture dish.
-
Internal Standardization (Optional): If using L-[13C5]Xylose as an internal standard for other metabolites (rather than as the primary transport probe), ensure it is pre-mixed into the extraction solvent at a final concentration of 5 µM.
-
Precipitation: Incubate the dish at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
Collection: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an LC-MS vial for immediate analysis or lyophilize for long-term storage.
Quantitative Data & Optimization
Selecting the correct concentration of L-[13C5]Xylose is entirely dependent on the experimental objective. Use the table below to benchmark your starting concentrations.
Table 1: Optimized L-[13C5]Xylose Concentration Ranges by Application
| Application | Recommended Concentration | Rationale / Causality |
| LC-MS/MS Internal Standard | 1 µM – 10 µM | Provides a stable mass signal (m/z 155.14 for [M-H]-) without suppressing endogenous metabolite ionization[3]. |
| High-Affinity Transporter Assay | 0.5 mM – 5 mM | Sufficient to measure uptake rates without inducing significant osmotic stress on the cell culture. |
| Low-Affinity Transporter Assay | 10 mM – 50 mM | Required to reach |
Troubleshooting Guides & FAQs
Q1: Why is the intracellular L-[13C5]Xylose signal undetectable despite high media concentration? A: The most common cause is competitive inhibition by D-glucose. Hexose transporters (such as GLUTs and certain SGLTs) have a significantly higher affinity for D-glucose than for pentoses like xylose[2]. If your assay medium contains standard glucose concentrations (e.g., 4.5 g/L or 25 mM), L-[13C5]Xylose uptake will be nearly entirely blocked. Resolution: Perform a 30-minute glucose starvation step prior to the L-[13C5]Xylose pulse, or perform the assay in a strictly controlled low-glucose environment.
Q2: How do I differentiate L-[13C5]Xylose from D-[13C5]Xylose or other labeled pentoses in LC-MS/MS? A: Mass spectrometry alone cannot distinguish between enantiomers (L- vs. D-xylose) because they share the exact same mass-to-charge ratio (m/z) and isotopic labeling pattern. Resolution: You must rely on chromatographic separation. Use a chiral stationary phase column (e.g., Chiralpak)[4] or perform chemical derivatization prior to GC-MS/LC-MS analysis to separate the enantiomers based on retention time.
Q3: My cells show toxicity or altered growth rates when exposed to high L-[13C5]Xylose concentrations. Why? A: Unlike D-xylose, which can be metabolized by certain engineered cells or specific pathways, L-xylose is metabolically inert in mammalian systems[1]. Adding high concentrations (e.g., >50 mM) of L-[13C5]Xylose increases the osmolarity of the culture medium without providing nutritional value. Resolution: When conducting high-concentration transport assays, always balance the osmolarity of your control medium by adding an equivalent concentration of an inert osmolyte (like mannitol). Ensure exposure times are kept brief (minutes, not hours) to prevent hyperosmotic stress responses.
Q4: Can L-[13C5]Xylose be used for metabolic flux analysis (MFA) in mammalian cells? A: Generally, no. Because L-xylose lacks the specific stereochemistry required by mammalian enzymes, it will not enter the pentose phosphate pathway[1]. If your goal is to trace carbon flux through central metabolism, you must use D-[13C5]Xylose or D-[13C6]Glucose[5]. L-[13C5]Xylose should be strictly reserved for transport assays, barrier permeability assays, or as an analytical internal standard.
References
-
Engineering of yeast hexose transporters to transport d-xylose without inhibition by d-glucose. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Co-utilization of glucose and xylose by evolved Thermus thermophilus LC113 strain elucidated by 13C metabolic flux analysis and whole genome sequencing. Metabolic Engineering (via PMC). Available at:[Link]
-
Genome-scale metabolic modeling reveals metabolic trade-offs associated with lipid production in Rhodotorula toruloides. PLOS One. Available at:[Link]
-
Intracellular Fate of Universally Labelled 13C Isotopic Tracers of Glucose and Xylose in Central Metabolic Pathways of Xanthomonas. Semantic Scholar. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Co-utilization of glucose and xylose by evolved Thermus thermophilus LC113 strain elucidated by 13C metabolic flux analysis and whole genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-scale metabolic modeling reveals metabolic trade-offs associated with lipid production in Rhodotorula toruloides | PLOS Computational Biology [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 13C-Isotope Tracing & Flux Analysis
Topic: Troubleshooting Low 13C Incorporation from L-[13C5]Xylose
Welcome to the Isotope Tracing Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals conducting 13C-Metabolic Flux Analysis (13C-MFA). If you are observing poor or zero isotopic enrichment in downstream metabolites after spiking cultures with L-[13C5]Xylose, the issue typically stems from fundamental stereochemical mismatches, regulatory repression, or metabolic bottlenecks.
Below is our diagnostic workflow and in-depth troubleshooting guide to resolve these issues.
Diagnostic Workflow
Fig 1: Diagnostic flowchart for troubleshooting low 13C-xylose incorporation.
Frequently Asked Questions & Troubleshooting Guide
Q1: I spiked my microbial/mammalian culture with L-[13C5]Xylose, but downstream metabolites show near-zero 13C enrichment. What is the primary cause? Causality & Insight: The most critical error in xylose tracing is a stereochemical mismatch. In nature, the biologically active and abundant enantiomer is D-xylose [1][2]. L-xylose is a rare, synthetic mirror image. Canonical xylose assimilation enzymes—such as Xylose Isomerase (XI) in bacteria or Xylose Reductase (XR) in fungi—are highly stereospecific and will not bind or metabolize the levorotary (L) form[1][3]. If your cells cannot metabolize the tracer, it remains entirely in the extracellular space. Resolution: Verify your tracer's Certificate of Analysis (CoA). For standard metabolic flux analysis, you must switch to D-[13C5]Xylose [4][5]. If your specific goal is to study L-xylose metabolism, you must engineer a host with a compatible pathway. However, be aware that even promiscuous enzymes, such as Xylose Dehydrogenase (XylB) from Caulobacter crescentus, exhibit a massive kinetic preference for D-xylose over L-xylose[6].
Q2: We corrected the stereochemistry to D-[13C5]Xylose, but incorporation into the TCA cycle is still <5%. The media contains both glucose and xylose. Why is xylose being ignored? Causality & Insight: This is a classic manifestation of Carbon Catabolite Repression (CCR) [7][8]. Microorganisms preferentially consume hexose sugars (glucose) over pentose sugars (xylose) to maximize growth efficiency. The presence of glucose triggers the cAMP-CRP complex and the phosphotransferase system (PTS), which actively repress the transcription of xylose transporters and catabolic operons[7][9]. Resolution:
-
Media Adjustment: Perform the tracing experiment using D-[13C5]Xylose as the sole carbon source to force utilization[10][11].
-
Strain Engineering: If co-utilization is strictly required for your bioprocess simulation, utilize a CCR-deregulated mutant. Mutating the cyclic AMP receptor protein (crp*) or the xylose-specific activator (XylR) bypasses glucose-induced repression, enabling simultaneous sugar uptake[7][8].
Q3: We are using D-xylose as the sole carbon source. The cells take up the tracer, but the 13C label pools heavily in the Pentose Phosphate Pathway (PPP) and doesn't reach pyruvate. What is the bottleneck? Causality & Insight: Xylose is metabolized into xylulose-5-phosphate, which enters the non-oxidative PPP[3]. If the 13C label accumulates in PPP intermediates (like sedoheptulose-7-phosphate) but fails to progress to glycolysis, the bottleneck is typically limited expression of transaldolase (TAL) or transketolase (TKL)[10]. Furthermore, heterologous expression of xylose pathways often imposes a high maintenance energy burden, altering global metabolic flux[10]. Resolution: Upregulate TAL1/TKL1 or introduce the alternative Phosphoketolase (PK) pathway . The PK pathway directly cleaves xylulose-5-phosphate into acetyl-phosphate and glyceraldehyde-3-phosphate, entirely bypassing the PPP bottleneck and driving carbon directly toward the TCA cycle or lipid biosynthesis[3][12].
Quantitative Data Summaries
Table 1: Stereospecificity - Kinetic Parameters of Xylose Dehydrogenase (XylB)[6] Demonstrates the severe enzymatic preference for D-enantiomers over L-enantiomers.
| Substrate | Enzyme Affinity ( | Maximum Velocity ( | Metabolic Viability |
| D-Xylose | 0.76 mM | 27.5 μmol/min/mg | High (Preferred Substrate) |
| L-Arabinose | 166.0 mM | 20.5 μmol/min/mg | Low (Poor Affinity) |
| L-Xylose | Not Detectable | Near Zero | Non-Metabolizable |
Table 2: Impact of Carbon Catabolite Repression (CCR) on Sugar Co-Utilization[7][9]
| Strain Phenotype | Glucose Uptake Rate | Xylose Uptake Rate | 13C-Xylose Incorporation |
| Wild-Type (CCR Active) | High | Suppressed until Glc depleted | < 5% (during Glc phase) |
| crp* Mutant (CCR Deregulated) | High | High (Simultaneous) | > 85% (Mixed labeling) |
Xylose Metabolic Routing
Fig 2: Intracellular routing of D-xylose highlighting canonical pathways and bypass routes.
Self-Validating Experimental Protocol: Standardized 13C-Xylose Tracing
To ensure accurate 13C-MFA data, the experimental setup must actively eliminate CCR and prevent isotopic scrambling.
Step 1: Pre-culture and De-repression (Critical)
-
Cultivate cells to mid-log phase (OD600 ~0.6) in standard complex media.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Self-Validation Check: Wash the cell pellet three times with cold PBS. This step is mandatory to remove all trace extracellular glucose, ensuring CCR is fully deactivated prior to tracer introduction[9].
Step 2: Isotope Labeling
-
Resuspend the washed pellet in defined minimal media containing 5 g/L D-[13C5]Xylose as the sole carbon source[10][12].
-
Incubate under optimal aeration (e.g., microaerobic conditions if targeting organic acid production like succinate or α-ketoglutarate)[11].
-
Allow the culture to reach isotopic steady state (typically 1–3 doubling times depending on the organism).
Step 3: Rapid Quenching
-
Extract 1 mL of culture and immediately inject it into 4 mL of pre-chilled (-80°C) 60% methanol.
-
Causality: Rapid quenching instantly halts enzymatic activity, preventing the loss of 13C through rapid decarboxylation or isotopic scrambling during the harvesting phase.
Step 4: Extraction and Analysis
-
Lyse cells via freeze-thaw cycles or bead beating.
-
Centrifuge to remove cell debris and lyophilize the supernatant.
-
Derivatize the metabolites (e.g., MOX-TMS) and analyze via GC-MS or LC-MS to determine the Mass Isotopomer Distributions (MDVs)[12][13].
References
1.[7] Simultaneous glucose and xylose utilization by an Escherichia coli catabolite repression mutant. Applied and Environmental Microbiology. URL: [Link] 2.[8] Experimental evolution reveals an effective avenue to release catabolite repression via mutations in XylR. PNAS. URL: [Link] 3.[9] Adaptation on xylose improves glucose-xylose co-utilization and ethanol production in a carbon catabolite repression (CCR) compromised ethanologenic strain. Microbial Cell Factories. URL: [Link] 4.[4] Tracing Carbon Metabolism with Stable Isotope Metabolomics Reveals the Legacy of Diverse Carbon Sources in Soil. Applied and Environmental Microbiology. URL: [Link] 5.[10] Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. PubMed Central (NIH). URL: [Link] 6.[14] Co-utilization of glucose and xylose by evolved Thermus thermophilus LC113 strain elucidated by 13C metabolic flux analysis and whole genome sequencing. PubMed Central (NIH). URL: [Link] 7.[13] Recent advances in mapping environmental microbial metabolisms through 13C isotopic fingerprints. Journal of the Royal Society Interface. URL: [Link] 8.[12] EMUlator: An Elementary Metabolite Unit (EMU) Based Isotope Simulator Enabled by Adjacency Matrix. Frontiers in Microbiology. URL: [Link] 9.[11] Microaerobic growth-decoupled production of α-ketoglutarate and succinate from xylose in a one-pot process using Corynebacterium glutamicum. D-NB. URL: [Link] 10.[1] Food Sources High in D-Xylose: Natural Foods and Plants. BSH Ingredients. URL: [Link] 11.[2] Xylose. Wikipedia. URL: [Link] 12.[5] D-Xylose | C5H10O5 | CID 135191. PubChem. URL: [Link] 13.[3] Yeast-Based Biosynthesis of Natural Products From Xylose. Frontiers in Bioengineering and Biotechnology. URL: [Link] 14.[6] Genetic Analysis of a Novel Pathway for d-Xylose Metabolism in Caulobacter crescentus. Applied and Environmental Microbiology. URL: [Link]
Sources
- 1. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]
- 2. Xylose - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Yeast-Based Biosynthesis of Natural Products From Xylose [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
- 9. Adaptation on xylose improves glucose-xylose co-utilization and ethanol production in a carbon catabolite repression (CCR) compromised ethanologenic strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Co-utilization of glucose and xylose by evolved Thermus thermophilus LC113 strain elucidated by 13C metabolic flux analysis and whole genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Improving mass spectrometry sensitivity for 13C-labeled metabolites
Welcome to the Advanced LC-MS Technical Support Center for Isotope Tracing . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complexities of 13C-Metabolic Flux Analysis (13C-MFA).
Achieving high sensitivity and quantitative accuracy for 13C-labeled metabolites requires more than just a high-resolution mass spectrometer; it requires a holistic understanding of the causality behind signal degradation, matrix effects, and enzymatic artifacts. This guide provides actionable troubleshooting, causality-driven explanations, and self-validating protocols to ensure your isotope tracing data is robust and reproducible.
Core Diagnostic Workflow
Workflow for 13C-Metabolic Flux Analysis using LC-MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a severely low signal-to-noise (S/N) ratio for my 13C-labeled polar metabolites, even though the unlabeled controls look fine. What is causing this? A1: The root cause is almost certainly Electrospray Ionization (ESI) ion suppression driven by matrix effects[1]. When utilizing liquid chromatography (LC), highly polar central carbon metabolites often elute near the solvent front if the column chemistry is not optimized. In this region, thousands of co-eluting endogenous compounds compete with your 13C-labeled target for charge at the ESI droplet surface. Because the 13C-labeled flux intermediates are often at much lower physiological abundances than their unlabeled counterparts, they lose this charge competition, resulting in signal suppression.
-
The Solution: Transition from Reversed-Phase (C18) to Hydrophilic Interaction Liquid Chromatography (HILIC) to increase the retention factor (
) of polar metabolites, pulling them away from the suppression zone[1]. Additionally, optimize your ESI source parameters (increase desolvation temperature and sweep gas) to improve droplet evaporation efficiency.
Q2: My mass isotopologue distributions (MIDs) show unexpected 13C enrichment in my negative controls, and the labeling fractions in my samples seem artificially skewed. How do I fix this? A2: This is a dual-causality issue involving enzymatic artifacts and natural isotopic abundance . First, metabolic enzymes operate on millisecond timescales. If you do not instantaneously halt cellular metabolism during sample collection, residual enzymatic activity will continue to scramble or degrade the 13C label, destroying the true in vivo MID[1]. Second, carbon naturally contains ~1.1% 13C. If you do not mathematically correct for this, a large molecule will naturally present M+1 and M+2 peaks, which will falsely be interpreted as tracer incorporation[2].
-
The Solution: Implement a rapid cold-quenching protocol (detailed below) using -80°C solvents to instantly denature enzymes[1]. Post-acquisition, you must apply matrix-based mathematical correction algorithms to subtract natural isotopic contributions before performing flux estimation[3].
Q3: How can I achieve absolute quantification of 13C-metabolites when matrix effects are unavoidable in complex tissue samples? A3: You must use Isotope Dilution Mass Spectrometry (IDMS) utilizing biologically generated uniformly labeled internal standards[4]. While chemical synthesis of 13C standards is expensive and limited, you can culture yeast (e.g., Pichia pastoris) in a medium where [U-13C]-glucose is the sole carbon source[5]. This generates a complex extract of fully labeled metabolites. By spiking this extract into your sample, the internal standard perfectly co-elutes with your target metabolite, experiencing the exact same matrix suppression. The ratio of your sample's signal to the internal standard mathematically cancels out the suppression effect, yielding absolute quantitative accuracy[4].
Causality of Signal Loss & Mitigation Strategy
Causality of low sensitivity in 13C-LC-MS and mitigation strategies.
Standardized Protocol: Self-Validating 13C-Isotope Tracing & Extraction
To ensure data integrity, every protocol must be a self-validating system. This methodology incorporates an internal standard spike prior to extraction. By evaluating the absolute recovery of this spike, you can validate the extraction efficiency before committing valuable instrument time[1].
Phase 1: Rapid Quenching
-
Tracer Administration: Introduce [U-13C]-Glucose (or your tracer of choice) to the biological model for the designated time course.
-
Media Removal: Rapidly aspirate the culture medium (for adherent cells) or centrifuge rapidly at 4°C (for suspension cells).
-
Metabolic Quenching: Immediately plunge the cells into 80% Methanol pre-chilled to -80°C.
-
Causality: The extreme cold and organic solvent instantly denature metabolic enzymes, freezing the biochemical flux and preventing the artifactual scrambling of the 13C label[1].
-
Phase 2: Self-Validating Extraction 4. Internal Standard Spike: Add a defined volume of biologically generated U-13C yeast extract (e.g., from P. pastoris) directly to the quenching buffer[5]. 5. Cell Lysis: Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube. Sonicate in an ice bath for 5 minutes. 6. Biphasic Separation: Add LC-MS grade Chloroform and Water to achieve a final Methanol:Chloroform:Water ratio of 1:1:1. Vortex vigorously for 60 seconds. 7. Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Causality: This separates the polar 13C-metabolites (upper aqueous phase) from complex lipids and proteins (lower organic phase and interphase). Removing lipids is critical as they cause severe column fouling and long-term MS ion suppression.
-
Recovery & Reconstitution: Carefully collect the upper aqueous supernatant. Lyophilize under vacuum and reconstitute in the initial LC mobile phase.
-
Validation Check: During LC-MS analysis, verify that the absolute peak area of the spiked U-13C internal standard is
compared to a neat standard injected directly. If it is lower, the extraction failed or severe matrix suppression is present.
Data Presentation: LC-MS Optimization Parameters
To maximize the detection of low-abundance 13C-labeled metabolites, instrument parameters must be tuned based on the physical chemistry of the analytes.
Table 1: Quantitative Impact of LC-MS Optimization Parameters on 13C Sensitivity
| Parameter | Typical Setting | Mechanistic Effect | Expected S/N Gain |
| Column Chemistry | HILIC (Polar) vs. C18 | Increases retention time of polar metabolites away from the solvent front, drastically reducing matrix suppression. | 2x - 5x |
| ESI Source Temp | 300°C - 350°C | Enhances droplet desolvation efficiency, which is crucial for the highly aqueous mobile phases used in metabolomics. | 1.5x - 3x |
| Collision Energy (MS/MS) | Compound-specific (10-40 eV) | Maximizes specific fragment ion yield for targeted transitions, eliminating isobaric chemical noise[1]. | 5x - 10x |
| Internal Standard | Biologically generated U-13C extract | Normalizes ionization efficiency and mathematically cancels out matrix suppression effects[4]. | >10x (Accuracy) |
References
-
High-resolution 13C metabolic flux analysis, Springer Nature.[Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics, Analytical Methods (RSC).[Link]
-
Isotopically Nonstationary 13C Metabolic Flux Analysis, Vanderbilt University / NIH.[Link]
-
13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production, PMC.[Link]
-
An effective alternative for quantitative metabolomics, University of Vienna.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 5. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
Technical Support Center: Data Analysis Challenges in L-[13C5]Xylose MFA
Welcome to the technical support center for L-[13C5]Xylose Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of data analysis in 13C-MFA experiments utilizing L-[13C5]Xylose. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the scientific integrity and accuracy of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of L-[13C5]Xylose in MFA studies.
Q1: Why use L-[13C5]Xylose as a tracer in MFA?
A1: L-[13C5]Xylose is a pentose sugar, and its metabolism is of significant interest in various fields, including biofuel production and studies of microbial metabolism.[1][2][3] As a five-carbon sugar, its entry into central carbon metabolism occurs primarily through the pentose phosphate pathway (PPP).[1] Using a uniformly labeled L-[13C5]Xylose allows for comprehensive tracking of all five carbon atoms as they are distributed throughout the metabolic network. This provides rich data for resolving fluxes, particularly within the PPP and its connections to glycolysis and the TCA cycle.
Q2: What are the key metabolic pathways traced by L-[13C5]Xylose?
A2: L-[13C5]Xylose primarily traces the flow of carbon through the following central metabolic pathways:
-
Pentose Phosphate Pathway (PPP): Xylose is first converted to xylulose and then to xylulose-5-phosphate, which directly enters the non-oxidative PPP.[1] The subsequent rearrangements of the carbon skeleton in this pathway can be effectively tracked.
-
Glycolysis: Intermediates from the PPP, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, enter the glycolytic pathway.
-
TCA Cycle: Acetyl-CoA derived from glycolysis enters the TCA cycle, allowing for the quantification of fluxes within this central metabolic hub.
Q3: What is isotopic steady state, and why is it important?
A3: Isotopic steady state is a condition where the isotopic labeling pattern of intracellular metabolites remains constant over time during a continuous infusion of a labeled substrate.[4][5] Reaching this state is a critical assumption for traditional steady-state MFA models.[5] It simplifies the mathematical modeling required to calculate metabolic fluxes. Failure to confirm isotopic steady state can lead to inaccurate flux estimations.
Q4: How can I confirm that my system has reached isotopic steady state?
A4: To verify isotopic steady state, you should perform a time-course experiment.[6] This involves collecting samples at multiple time points after the introduction of the L-[13C5]Xylose tracer and measuring the mass isotopomer distributions (MIDs) of key intracellular metabolites.[4] If the labeling patterns are stable across the later time points, you can be confident that isotopic steady state has been achieved.[4]
Section 2: Troubleshooting Guides
This section provides in-depth guidance on specific data analysis challenges you may encounter during your L-[13C5]Xylose MFA experiments.
Issue 1: My mass spectrometry data shows unexpected or inconsistent labeling patterns.
Inaccurate or noisy mass spectrometry (MS) data is a common challenge that can significantly impact the reliability of flux calculations.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Metabolite Extraction | If metabolites are not efficiently extracted from the cells, the resulting sample may not be representative of the intracellular metabolic state. | Ensure your quenching and extraction protocols are optimized. Rapid quenching is crucial to halt metabolic activity instantly.[6][7] The extraction solvent should fully penetrate the cell pellet, and consistent extraction times must be used for all samples.[6] |
| Analytical Variability in MS | Inconsistent performance of the mass spectrometer can introduce errors in the measured MIDs. | Regularly calibrate your MS instrument. Use an internal standard, such as a uniformly 13C-labeled cell extract, to normalize for variations in sample preparation and instrument response.[1] |
| Natural Isotope Abundance | The presence of naturally occurring heavy isotopes (e.g., ~1.1% of carbon is 13C) in your metabolites and derivatization agents can skew the measured MIDs.[6] | Your raw MS data must be corrected for the natural abundance of all heavy isotopes.[6] Several software tools are available that can perform this correction automatically.[8] |
| Interfering Substances | Contaminants in your sample, such as salts or lipids, can interfere with the MS analysis. | Consider incorporating a sample cleanup step. Techniques like liquid-liquid extraction or solid-phase extraction (SPE) can effectively remove interfering compounds.[6] |
Experimental Workflow for Data Quality Control
Caption: A workflow diagram for ensuring high-quality MS data in 13C-MFA.
Issue 2: The flux estimation algorithm fails to converge or provides a poor fit to the data.
This issue often points to problems with the metabolic model or the quality of the experimental data.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inaccurate Metabolic Network Model | The model used for flux calculations may not accurately represent the organism's metabolism. It might be missing key reactions or contain incorrect atom transitions. | Review the literature to ensure your metabolic network model is comprehensive and accurate for your specific organism and growth conditions.[1] Validate the atom transitions for all reactions in your model. |
| Isotopic Non-Stationarity | If the system has not reached isotopic steady state, using a steady-state model will result in a poor fit.[9][10] | Confirm that isotopic steady state has been achieved through a time-course experiment. If not, you will need to use an isotopically non-stationary MFA (INST-MFA) approach.[9][11] |
| Insufficient Measurement Data | The available data may not be sufficient to uniquely determine all the fluxes in the model. | Increase the amount of measurement data. This can be achieved by analyzing more metabolites or by performing parallel labeling experiments with different tracers.[6][12] |
| Incorrect Error Model | The statistical weights assigned to the measurement data may not accurately reflect the true measurement errors. | Ensure that the error model used in the flux estimation algorithm is appropriate for your data. The standard deviation of biological replicates is often used to estimate measurement error.[13] |
Logical Flow for Troubleshooting Flux Estimation
Caption: A decision tree for troubleshooting issues in the flux estimation process.
Issue 3: High uncertainty in the estimated flux values.
Even with a successful model fit, the confidence intervals for some fluxes may be very large, limiting the biological interpretation of the results.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Low Measurement Precision | High analytical error in your MS or external rate measurements will propagate to the estimated fluxes. | Strive to improve the precision of your analytical measurements. This includes optimizing your MS method and ensuring accurate quantification of substrate uptake and product secretion rates. |
| Poorly Resolved Fluxes | Some fluxes in the network may be inherently difficult to resolve with a single tracer. | The most effective way to improve the precision of poorly resolved fluxes is to perform parallel labeling experiments with different isotopic tracers.[6][12] For example, combining data from L-[1,2-13C2]Xylose with L-[13C5]Xylose can provide better resolution of PPP fluxes.[2] |
| Model Redundancy | The metabolic model may contain redundant pathways that are indistinguishable with the current data. | Analyze the structure of your metabolic network to identify any redundant pathways. Additional experimental data or model simplifications may be necessary to resolve these ambiguities. |
Section 3: Experimental Protocols
This section provides a general protocol for a L-[13C5]Xylose labeling experiment.
Protocol: 13C-Metabolic Flux Analysis using L-[13C5]Xylose
Objective: To quantify intracellular metabolic fluxes in a xylose-utilizing organism.
Materials:
-
Organism of interest (e.g., E. coli, S. cerevisiae)
-
Defined minimal medium with xylose as the sole carbon source
-
L-[13C5]Xylose
-
Unlabeled xylose
-
Equipment for cell culture (e.g., shaker flasks, bioreactor)
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., chloroform/methanol/water mixture)
-
GC-MS or LC-MS/MS system
Procedure:
-
Pre-culture: Grow a pre-culture of the organism in a standard growth medium.
-
Main Culture: Inoculate the main culture in a defined minimal medium containing a known concentration of unlabeled xylose. Grow the cells to mid-exponential phase to ensure metabolic steady state.[14]
-
Isotope Labeling: Introduce the L-[13C5]Xylose tracer. A common approach is to use a mixture of labeled and unlabeled xylose (e.g., 50% L-[13C5]Xylose and 50% unlabeled xylose).
-
Sampling: Collect cell samples at multiple time points to verify isotopic steady state.
-
Quenching: Rapidly quench metabolic activity by transferring the cell suspension to a cold quenching solution.[7]
-
Metabolite Extraction: Extract intracellular metabolites using an appropriate solvent mixture.[1][6]
-
Sample Analysis: Analyze the isotopic labeling patterns of intracellular metabolites (typically proteinogenic amino acids and central carbon intermediates) using GC-MS or LC-MS/MS.[1][15]
-
Data Analysis:
-
Correct the raw MS data for natural isotope abundance.
-
Use a suitable software package (e.g., INCA, 13CFLUX2, OpenFLUX) to estimate metabolic fluxes by fitting the experimental data to a metabolic model.[16][17][18][19][20]
-
Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
-
References
Sources
- 1. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis (Journal Article) | OSTI.GOV [osti.gov]
- 3. Metabolic Flux analysis of Bacteria - Creative Proteomics [creative-proteomics.com]
- 4. d-nb.info [d-nb.info]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stationary versus non-stationary (13)C-MFA: a comparison using a consistent dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 16. OpenFLUX2: 13C-MFA modeling software package adjusted for the comprehensive analysis of single and parallel labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 21. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 22. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. osti.gov [osti.gov]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 27. isotope.com [isotope.com]
- 28. researchgate.net [researchgate.net]
- 29. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 30. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 31. uu.diva-portal.org [uu.diva-portal.org]
Technical Support Center: L-[13C5]Xylose Tracer Studies
Welcome to the technical support center for researchers utilizing L-[13C5]Xylose as a stable isotope tracer. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with isotopic dilution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and minimize these effects, thereby enhancing the accuracy and reliability of your experimental data.
Isotopic dilution is a critical factor in stable isotope tracing experiments that can lead to the underestimation of true isotopic enrichment, potentially distorting metabolic flux calculations and leading to the misinterpretation of pathway activities.[1][2] This guide will address the primary sources of dilution in L-[13C5]Xylose studies and provide actionable protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution in the context of L-[13C5]Xylose studies?
A: Isotopic dilution is the reduction in the isotopic enrichment of the administered L-[13C5]Xylose tracer by unlabeled L-Xylose from other sources. When you introduce a known amount of "heavy" L-[13C5]Xylose into a biological system, it mixes with the "light," naturally occurring L-Xylose (containing primarily ¹²C). This mixing, or dilution, lowers the measured ratio of ¹³C to ¹²C in your samples. If not properly accounted for, this can make it seem as though less of the tracer was absorbed or metabolized than actually was.
Q2: What are the main sources of unlabeled xylose that can dilute my tracer?
A: There are three primary sources of dilution that you must consider in your experimental design:
-
Dietary Intake: Xylose is a naturally occurring pentose sugar found in many fruits, vegetables, and grains.[3][4] Consuming these foods before or during a study can introduce a significant amount of unlabeled xylose into the system, directly competing with your tracer.
-
Endogenous Production: The body can produce its own xylose as an intermediate in the pentose phosphate pathway (PPP).[5][6] While typically a minor contributor compared to a large tracer dose, endogenous production can become a significant confounding factor, especially when measuring low rates of metabolism or absorption.
-
Tracer Impurity: The L-[13C5]Xylose tracer itself is never 100% isotopically pure.[1][2] It will always contain a small fraction of unlabeled (M+0) or partially labeled molecules. This inherent impurity is a form of dilution that must be characterized and corrected for during data analysis.
Q3: What is the difference between minimizing experimental dilution and correcting for natural abundance?
A: This is a crucial distinction.
-
Minimizing Experimental Dilution refers to proactive steps taken during the experimental design and execution to prevent unlabeled xylose from diet or other external sources from entering the system. This involves controlling the subject's diet and ensuring a sterile environment in cell culture experiments.
-
Correcting for Natural Abundance is a mathematical correction applied during data analysis.[7][8] It accounts for the naturally occurring heavy isotopes of all elements in your analyte (e.g., the ~1.1% of natural carbon that is ¹³C). This is a necessary step in any stable isotope tracing experiment to accurately determine the true enrichment from the tracer.[2] Software tools like IsoCorrectoR are designed for this purpose.[2][8][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your L-[13C5]Xylose experiments.
Q4: My measured isotopic enrichment is significantly lower than expected. What went wrong?
A: Lower-than-expected enrichment is the most common problem and almost always points to isotopic dilution. Here’s a systematic approach to troubleshooting the cause.
-
For Human/Animal Studies: Was the subject properly fasted? The standard D-xylose absorption test, a similar clinical procedure, requires an overnight fast of at least 8 hours.[10][11][12] Failure to fast is the most likely cause of significant dilution. Did you provide a list of xylose-rich foods to avoid for 24-48 hours prior to the study?
-
For Cell Culture Studies: Was your base media truly free of unlabeled xylose? Some complex media formulations or serum supplements can contain trace amounts of pentose sugars. It is best practice to use a defined minimal medium for tracer studies.[5]
-
Verify Tracer Purity: Have you independently verified the isotopic purity of your L-[13C5]Xylose tracer? Do not solely rely on the manufacturer's certificate of analysis. The purity can impact your results significantly.[2] We strongly recommend analyzing a dilution of the tracer stock by LC-MS to determine its true mass isotopologue distribution (MID). (See Protocol 2).
-
Check for Tracer Scrambling: In some metabolic pathways, the isotopic label can be rearranged.[1] While less common for xylose itself, downstream metabolites could be affected. Understanding the metabolic fate of xylose via the pentose phosphate pathway is key.[5][6][13]
-
Dosing Accuracy: Was the tracer dose administered accurately? Any errors in preparing or delivering the tracer will directly impact the final enrichment.
-
Sampling Time: Are your sampling times appropriate? If you sample too late, the tracer may have been fully metabolized and cleared, leading to lower-than-expected enrichment in the plasma or urine. Clinical xylose absorption tests often use 1 and 2-hour blood draws and a 5-hour urine collection.[10][11]
Visualizing the Dilution Problem & Experimental Workflow
To better understand the factors at play, the following diagrams illustrate the sources of isotopic dilution and a standard experimental workflow designed to minimize them.
Caption: Key sources of isotopic dilution in L-[13C5]Xylose studies.
Caption: Recommended experimental workflow to minimize isotopic dilution.
Data & Protocols for Scientific Integrity
Table 1: Common Dietary Sources of Xylose
To effectively implement dietary restrictions, provide study participants with a list of foods to avoid. Xylose is a component of hemicellulose, making it widespread in the plant kingdom.[4]
| Food Category | High-Xylose Examples | Rationale |
| Fruits | Strawberries, raspberries, plums, pears[4] | Contain free xylose and xylose in polysaccharides. |
| Vegetables | Carrots, peas, potatoes, corn cobs[3][4] | Plant cell walls are rich in hemicellulose (xylan). |
| Grains & Breads | Wheat, rye, barley[3] | Cereal grains are a major source of dietary xylan. |
| Sweeteners | Some "natural" sweeteners or sugar alcohols | May contain or be derived from xylose (e.g., xylitol). |
Protocol 1: Subject Preparation for L-[13C5]Xylose Administration
This protocol is adapted from standard clinical procedures for xylose absorption testing.[10][11][12]
-
Dietary Restriction (48 hours prior): Instruct the subject to avoid all foods listed in Table 1, as well as any processed foods containing plant-derived gums or fibers. A simple diet of rice, meat, and fish is recommended.
-
Fasting (8-12 hours prior): The subject must fast overnight. Only water is permitted.[10]
-
Baseline Sampling: Before administering the tracer, collect baseline blood and urine samples. These are crucial for establishing the natural isotopic background.[10]
-
Dose Administration: Dissolve the pre-weighed L-[13C5]Xylose tracer in 250 mL of water. Ensure the subject consumes the entire solution.
-
Post-Dose Hydration: Encourage the subject to drink an additional 250-500 mL of water over the next hour to ensure adequate urine output.[10][11]
-
Restrictions During Test: The subject should remain at rest, and no food or other beverages (except water) should be consumed during the collection period.[11]
-
Timed Sampling: Collect blood and/or urine at predefined time points as required by your study design (e.g., blood at 60 and 120 minutes, cumulative urine for 5 hours).
Protocol 2: Determination of L-[13C5]Xylose Tracer Purity by LC-MS
This protocol is essential for creating the correction matrix used in data analysis.[1][2]
-
Sample Preparation: Prepare a stock solution of the L-[13C5]Xylose tracer in a suitable solvent (e.g., LC-MS grade water) at a concentration that provides a strong signal without saturating the detector.
-
LC-MS Analysis:
-
Inject the tracer solution onto a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a chromatographic method suitable for polar molecules like sugars (e.g., HILIC or a specific carbohydrate column).
-
Acquire mass spectra in full scan mode over a mass range that includes the unlabeled (M+0) to the fully labeled (M+5) isotopologues of xylose.
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (M+0 through M+5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas. The result is your measured Mass Isotopologue Distribution (MID).
-
Table 2: Example Tracer Purity Analysis Data
| Isotopologue | Theoretical Mass (m/z) | Measured Peak Area | Relative Abundance (%) |
| M+0 (Unlabeled) | 151.06 | 15,000 | 0.15% |
| M+1 | 152.06 | 30,000 | 0.30% |
| M+2 | 153.06 | 55,000 | 0.55% |
| M+3 | 154.07 | 100,000 | 1.00% |
| M+4 | 155.07 | 500,000 | 5.00% |
| M+5 (Fully Labeled) | 156.07 | 9,300,000 | 93.00% |
| Total | 10,000,000 | 100.00% |
This data indicates that the tracer is 93% pure M+5, and this distribution must be used to correct the final experimental data.[2][9]
Table 3: Troubleshooting LC-MS Analysis of L-[13C5]Xylose
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Improper MS source settings. 2. Clog in the LC or MS system.[14] 3. Inappropriate column for xylose (a highly polar analyte). | 1. Optimize source parameters (e.g., spray voltage, gas flow). 2. Check system pressure and perform maintenance.[14] 3. Use a HILIC or specialized carbohydrate column. |
| High Background / Noisy Baseline | 1. Contaminated mobile phase or solvent.[15] 2. Sample matrix effects (e.g., salts in urine). | 1. Use fresh, high-purity LC-MS grade solvents. 2. Perform sample cleanup (e.g., solid-phase extraction) before injection. |
| Inaccurate Mass Values | 1. MS calibration has drifted.[14] 2. High sample concentration causing detector saturation. | 1. Recalibrate the mass spectrometer using the manufacturer's recommended standard.[14] 2. Dilute the sample and re-inject. |
References
-
Moseley, H. N. B. (2010). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. PLOS ONE, 5(5), e10629. [Link]
-
Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17842. [Link]
-
Heinrich, P. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Publikationsserver der Universität Regensburg. [Link]
-
Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. [Link]
-
Kotter, P., et al. (2004). Endogenous Xylose Pathway in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 70(6), 3681–3686. [Link]
-
Toivari, M., et al. (2004). Endogenous xylose pathway in Saccharomyces cerevisiae. PubMed. [Link]
-
Sharma, P., et al. (2025). Current trends in the production of xylitol and paving the way for metabolic engineering in microbes. PMC. [Link]
-
Blank, L. M., et al. (2014). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PMC. [Link]
-
Test Definition. (2012). Reporting Title: Xylose Absorption Test, Adult. Unknown Source. [Link]
-
van Maris, A. J., et al. (2007). Development of Efficient Xylose Fermentation in Saccharomyces cerevisiae. SciSpace. [Link]
-
Ferreira, S. P., et al. (2015). Xylose as a dietary sugar: Sources and analysis. ResearchGate. [Link]
-
Young, E. M., & Allen, D. K. (2013). Using multiple tracers for 13C metabolic flux analysis. PubMed. [Link]
-
Lee, J. W., et al. (2025). Engineering of xylose metabolic pathways in Rhodotorula toruloides for sustainable biomanufacturing. FEMS Yeast Research, Oxford Academic. [Link]
-
Taylor & Francis. (n.d.). Xylulose 5-phosphate – Knowledge and References. Taylor & Francis. [Link]
-
Tanaka, K., et al. (2002). Two different pathways for D-xylose metabolism and the effect of xylose concentration on the yield coefficient of L-lactate in mixed-acid fermentation by the lactic acid bacterium Lactococcus lactis IO-1. PubMed. [Link]
-
Wikipedia. (n.d.). Xylulose 5-phosphate. Wikipedia. [Link]
-
Latham, M. C., et al. (1971). D-xylose as Tracer in Dietary Supplements. PubMed. [Link]
-
Dellert, S. F., et al. (1997). The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children. Journal of Pediatric Gastroenterology and Nutrition. [Link]
-
BSH Ingredients. (2025). Food Sources High in D-Xylose: Natural Foods and Plants. BSH Ingredients. [Link]
- Nomura Research Group. (2016).
-
Jane, J. L., et al. (1992). Serum xylose analysis by gas chromatography/mass spectrometry. PubMed. [Link]
-
Batoon, K. (2015). How can I analyse xylose containing 2-7 units using GCMS? ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Isotope dilution – Knowledge and References. Taylor & Francis. [Link]
-
Walther, J. L., et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed. [Link]
-
Kim, S. R., et al. (2009). Factors affecting the production of L-xylulose by resting cells of recombinant Escherichia coli. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Karon, B. S., et al. (2007). Interference of maltose, icodextrin, galactose, or xylose with some blood glucose monitoring systems. PubMed. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
WikiLectures. (2022). Tolerance test with D-xylose. WikiLectures. [Link]
-
SciSpace. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. SciSpace. [Link]
-
Liu, X., et al. (2022). Experimental and theoretical investigation on interactions between xylose-containing hemicelluloses and procyanidins. PubMed. [Link]
-
Walther, J. L., et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. MIT Open Access Articles. [Link]
-
McGraw Hill's AccessScience. (n.d.). Isotope dilution techniques. McGraw Hill's AccessScience. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]
- 5. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Tolerance test with D-xylose - WikiLectures [wikilectures.eu]
- 13. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. scispace.com [scispace.com]
Technical Support Center: 13C-Xylose Metabolomics & Flux Analysis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Topic: Enhancing Resolution of 13C-Labeled Xylose Metabolites Ticket ID: #XYL-13C-RES-001
Introduction
Welcome to the Technical Support Center. You are likely here because 13C-xylose flux analysis presents a unique "resolution" paradox: chemically, the isomers (xylose, xylulose, ribulose) are nearly identical; spectrally, the 13C-labeling creates complex isotopologue envelopes that overlap with natural abundance background.
This guide is not a generic manual. It is a troubleshooting system designed to isolate where your resolution is failing—whether at the extraction , chromatography , or detection level—and provide the specific protocol to fix it.
Tier 1: Chemical Resolution (Sample Prep & Derivatization)
User Question: "I see multiple peaks for xylose in my GC-MS total ion chromatogram, splitting my signal intensity. How do I resolve this into a single quantifiable peak?"
Diagnosis
You are likely skipping or under-incubating the Methoximation (MOX) step. Reducing sugars like xylose and xylulose exist in dynamic equilibrium between open-chain and cyclic forms (anomers:
The Solution: Two-Step MOX-TMS Derivatization
To achieve "chemical resolution" (one peak per metabolite), you must lock the sugar in its open-chain aldehyde/ketone form using methoxyamine hydrochloride before silylation.
Protocol:
-
Dry Down: Ensure sample is completely anhydrous (lyophilized). Water destroys TMS reagents.
-
Methoximation (The Lock):
-
Silylation (The Volatilization):
Self-Validation:
-
Pass: Xylose appears as exactly two peaks (syn- and anti- isomers of the methoxime) or one merged peak, rather than 4+.
-
Fail: Multiple peaks with identical mass spectra indicate incomplete methoximation.
Tier 2: Chromatographic Resolution (LC-MS Separation)
User Question: "My LC-MS cannot distinguish between Xylulose-5-Phosphate (Xu5P) and Ribulose-5-Phosphate (Ru5P). They are isobaric and co-elute. How do I separate them?"
Diagnosis
You are likely using standard Reverse Phase (C18) chromatography. C18 cannot resolve polar sugar phosphates. Even standard HILIC (Hydrophilic Interaction Liquid Chromatography) often fails to separate these specific isomers without the correct pH modifier.
The Solution: Polymer-Based Amino HILIC or High-pH Amide
Resolution of pentose phosphate isomers requires an Amino (
Recommended Column Chemistry:
-
Primary Choice: Polymer-based Amino column (e.g., Shodex Asahipak NH2P-50).
-
Why: Polymer backbones are stable at high pH (pH 9-10), which is necessary to deprotonate the sugar phosphates for better peak shape.
-
-
Secondary Choice: Amide-HILIC (e.g., Waters XBridge Amide).
The "Isomer-Killer" Gradient Protocol:
-
Mobile Phase A: 20 mM Ammonium Hydroxide (pH 9.0) + 5 mM EDTA (to remove metal adducts).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow: 0.3 mL/min.
-
Temp: 35°C.
| Time (min) | % B (ACN) | State | Mechanism |
| 0-2 | 85% | Hold | Loading |
| 2-15 | 85% | Linear Ramp | Elution of sugar phosphates |
| 15-20 | 60% | Wash | Remove organic acids |
Self-Validation:
-
Inject pure standards of Xu5P and Ru5P separately. If their retention time difference (
) is min, adjust pH higher (up to 9.5 on polymer columns).
Tier 3: Spectral Resolution (Isotopologue Deconvolution)
User Question: "My 13C-labeled samples show higher mass isotopologues than expected. Is this contamination or a resolution issue?"
Diagnosis
This is often a failure to correct for Natural Abundance (NA) or insufficient Mass Resolving Power (MRP) .
-
NA Interference: Carbon-13 naturally occurs at 1.1%. In a C5 molecule (Xylose), ~5.5% of your "unlabeled" pool will appear as M+1.
-
Isobaric Interference: If you use low-resolution MS (Quadrupole), you cannot distinguish between
and other isotopes like or if dual-labeling is used.
The Solution: High-Res MS & Matrix Correction
Requirement 1: Mass Resolution You must use an instrument (Orbitrap or TOF) with MRP > 60,000 (at m/z 200).
-
Why: To resolve the fine structure if sulfur or nitrogen are present. For pure C/H/O metabolites, lower resolution is acceptable only if rigorous mathematical correction is applied.
Requirement 2: The Correction Matrix
You cannot interpret raw ion intensities directly. You must apply a correction matrix (
Where
Visualizing the Workflow:
Caption: Workflow for processing 13C-isotopologue data. High resolution allows physical separation of interferences, while NAC is mathematically mandatory for all datasets.
Tier 4: Biological Logic (Pathway Scrambling)
User Question: "I am feeding [1-13C]Xylose, but the label is scrambling into all positions in downstream metabolites. Is my resolution bad?"
Diagnosis
This is not an analytical error; it is a biological feature of the Non-Oxidative Pentose Phosphate Pathway (PPP) . The enzymes Transketolase (TKT) and Transaldolase (TAL) rapidly exchange carbon units, "scrambling" the label.
The Solution: Retro-Biosynthetic Analysis
Do not expect clean linear labeling. You must model the transitions.
-
TKT Reaction: Transfers C2 units.
-
TAL Reaction: Transfers C3 units.
If you cannot resolve the specific positional isotopomers (e.g., C1-labeled vs C3-labeled) using MS (which usually gives total mass), you must switch to 13C-NMR or MS/MS fragmentation .
Protocol for Positional Resolution (MS/MS):
-
Select the parent ion (e.g., Hexose-6-P, m/z 259).
-
Fragment at 20-30 eV .
-
Monitor specific fragments:
-
m/z 79 (
) -> No carbon info. -
m/z 97 (
) -> No carbon info. -
C3-fragment (m/z 169 for derivatized sugars): Tells you if the top half of the molecule is labeled.
-
Summary of Recommendations
| Feature | Standard Method (Avoid) | High-Resolution Method (Recommended) |
| Separation | C18 Reverse Phase | Polymer-based Amino HILIC (pH 9) |
| GC Derivatization | TMS only | MOX-TMS (Two-step) |
| Detection | Low-Res MS (Q-Trap) | High-Res Orbitrap (>60k) or 13C-NMR |
| Data Type | Total Isotopologues (M+n) | Positional Isotopomers (via MS/MS or NMR) |
References
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols, 4(6), 878–892. [Link]
-
Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry, 86, 277-304. [Link]
-
Hiller, K., et al. (2009). "MetaboliteDetector: comprehensive analysis tool for targeted and nontargeted GC/MS based metabolome analysis." Analytical Chemistry, 81(9), 3429-3439. [Link]
-
Klein, S., & Heinzle, E. (2012). "Isotope labeling experiments in metabolomics and fluxomics." Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 4(3), 261-272. [Link]
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology, 34, 189-201. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 5. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Metabolic Activity vs. Analytical Precision: A Technical Comparison of D-[13C]Glucose and L-[13C5]Xylose Tracers
Executive Summary: Divergent Utility in Metabolic Research
In the landscape of stable isotope tracing, D-[13C]glucose and L-[13C5]xylose represent two distinct classes of metabolic probes. While they share chemical similarities as carbohydrate tracers, their biological fates and experimental applications are fundamentally opposite.
-
D-[13C]Glucose is the Active Metabolic Probe . It is the "gold standard" for mapping central carbon metabolism (CCM). It is actively transported, rapidly phosphorylated, and its carbon atoms are distributed into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. It is used to quantify metabolic flux .[1][2]
-
L-[13C5]Xylose is primarily a Reference or Specific Pathway Probe . Unlike its enantiomer D-xylose (used in absorption tests), L-xylose is a rare sugar in mammalian systems. It is often used as a metabolically inert internal standard for LC-MS/GC-MS normalization or to trace the specific, minor glucuronate-xylulose pathway .
This guide objectively compares their performance, mechanisms, and optimal experimental workflows.
Mechanistic Comparison: Biological Fate & Pathway Specificity
The utility of a tracer is defined by how the biological system handles it. The chirality (D- vs. L-) dictates the enzymatic recognition and transport kinetics.
D-[13C]Glucose: The Central Flux Driver
Upon cellular entry via GLUT transporters, D-glucose is immediately phosphorylated by hexokinase. Its
-
Primary Pathways: Glycolysis, TCA Cycle, Pentose Phosphate Pathway, Hexosamine Biosynthesis.
-
Readout: Mass Isotopomer Distribution (MID) of amino acids (alanine, glutamate), lactate, and TCA intermediates.
-
Kinetics: Rapid turnover (minutes to hours).
L-[13C5]Xylose: The Orthogonal Marker
L-Xylose is the enantiomer of the common D-xylose. In most mammalian cells and standard microbial strains (E. coli, Yeast), it is not recognized by the primary kinases (hexokinase/xylulokinase) that phosphorylate D-glucose or D-xylose.
-
Primary Application (Metabolomics): Internal Standard . Because it is absent in biological matrices and does not co-elute with D-glucose or D-xylose in chiral chromatography, it serves as a perfect normalization standard for extraction efficiency and ionization suppression.
-
Secondary Application (Metabolism): Tracing the Uronic Acid Pathway . In the liver, L-xylulose is reduced to xylitol (which enters the D-xylulose pathway). L-[13C5]Xylose can be used to probe defects in this specific conversion (e.g., Pentosuria).
-
Kinetics: Slow or negligible metabolism; primarily excreted unchanged in urine (mammalian) or remains extracellular (microbial).
Comparative Specifications Table
| Feature | D-[13C]Glucose (Universal) | L-[13C5]Xylose (Specialized) |
| Primary Role | Metabolic Flux Analysis (MFA) | Internal Standard / Permeability Marker |
| Cellular Uptake | Active (SGLT) & Facilitated (GLUT) | Passive Diffusion / Paracellular |
| Metabolic Fate | Glycolysis | Largely Inert (Excreted) or Uronic Acid Pathway |
| Downstream Labeling | High (Amino acids, Lipids, Nucleotides) | None (as Standard) or Specific (Xylitol) |
| Chirality | D- (Natural metabolic substrate) | L- (Rare sugar / Enantiomer) |
| Analysis Method | LC-MS/MS, GC-MS, NMR | LC-MS/MS (Negative Mode usually) |
| Cost | Low to Moderate | High (Custom synthesis/Rare) |
Visualization of Metabolic Pathways[3]
To understand the divergence, we must visualize the pathways. D-Glucose feeds the central engine, while L-Xylose interacts with the peripheral Glucuronate pathway.
Diagram 1: Central Carbon Metabolism vs. Uronic Acid Pathway
Caption: Figure 1. Metabolic fate divergence. D-Glucose (Green) actively drives central metabolism. L-Xylose (Orange) enters via passive mechanisms and processes through the minor Uronic Acid pathway, often bottlenecking at L-Xylulose or remaining inert.
Experimental Workflows & Protocols
Protocol A: C-Metabolic Flux Analysis (MFA) using D-[13C]Glucose
Objective: Quantify intracellular reaction rates (fluxes). Self-Validating Step: Measurement of extracellular glucose consumption rate must match the sum of product formation rates (carbon balance).
-
Medium Preparation: Prepare defined media (e.g., DMEM or M9) lacking natural glucose. Add [U-
C ]Glucose to final concentration (e.g., 10-25 mM). -
Steady-State Labeling: Culture cells for at least 5 doublings to ensure isotopic steady state (for stationary MFA) or perform time-course sampling (for instationary MFA).
-
Quenching: Rapidly quench metabolism using cold methanol (-80°C) to stop enzymatic activity immediately.
-
Extraction: Extract metabolites using biphasic extraction (Methanol/Chloroform/Water).
-
Analysis: Analyze polar phase via GC-MS (requires derivatization) or LC-MS/MS.
-
Data Processing: Correct for natural isotope abundance. Fit Mass Isotopomer Distributions (MIDs) to a metabolic model using software like INCA or 13CFLUX2.
Protocol B: Quantitative Normalization using L-[13C5]Xylose
Objective: Use L-Xylose as a "Spike-In" Internal Standard for absolute quantification of other sugars or metabolites. Self-Validating Step: Linearity of the L-[13C5]Xylose signal across the injection sequence confirms instrument stability.
-
Sample Collection: Collect biological samples (plasma, urine, cell lysate).
-
Spike-In: Add a known concentration of L-[13C5]Xylose (e.g., 10 µM) to the extraction solvent before adding it to the sample.
-
Why L-Xylose? It mimics the physical properties of pentoses/hexoses but separates chromatographically from D-Glucose and D-Xylose (on chiral columns) or simply provides a unique mass offset (
Da) that never occurs naturally.
-
-
Extraction: Vortex and centrifuge to precipitate proteins. The L-Xylose accounts for volume loss and extraction inefficiency.
-
LC-MS Analysis: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Monitor MRM transition for L-[13C5]Xylose (e.g., m/z 154
154 or fragments).
-
-
Normalization: Divide the peak area of target analytes (e.g., endogenous Glucose, Ribose) by the peak area of L-[13C5]Xylose.
Performance Analysis: Sensitivity & Specificity
Pathway Resolution
-
D-[13C]Glucose: High Resolution . By using different isotopomers (e.g., [1,2-
C ] vs [U- C ]), you can resolve specific pathway splits (e.g., Glycolysis vs. PPP).[2] -
L-[13C5]Xylose: Null Resolution for central metabolism. It is a binary probe: either it is present (permeability/recovery) or absent. In rare disease research (Pentosuria), it specifically isolates the L-xylulose reductase step.[3]
Background Interference
-
D-[13C]Glucose: High Background Risk . Endogenous glucose is abundant.[1] High enrichment (>50%) is required to overcome the natural pool.
-
L-[13C5]Xylose: Zero Background . Mammals do not synthesize L-xylose significantly. The signal-to-noise ratio is exceptional, making it an ideal tracer for low-level permeability studies (e.g., "Leaky Gut" assays where L-xylose leakage into urine is measured).
Isotope Effect
-
Both tracers use Stable Isotopes (
C), which have negligible kinetic isotope effects compared to Deuterium ( H). They do not alter the biochemical reaction rates, ensuring trustworthy biological data.
References
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. Link
-
Hiller, K., & Metallo, C. M. (2013). Profiling metabolic networks to study cancer metabolism. Current Opinion in Biotechnology, 24(1), 60–68. Link
-
Wamelink, M. M., et al. (2008). The biochemistry, metabolism and inheritance of pentosuria. Human Genetics, 123, 101-109. (Detailed mechanism of L-xylulose/L-xylose pathway). Link
-
MedChemExpress. L-Xylose-5-13C Product Information (Application as Internal Standard). Link
-
Zamboni, N., et al. (2009).
C-based metabolic flux analysis. Nature Protocols, 4, 878–892. Link
Sources
- 1. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Comparative Guide: L-[13C5]Xylose vs. D-Isotopomers and Single-Labeled Variants
Executive Summary: The Stereochemical Imperative
In metabolic tracing and structural biology, the choice of xylose isotopomer is often reduced to a question of cost or mass shift. However, the biological distinction between L-[13C5]Xylose and its enantiomer, D-[13C5]Xylose , is absolute. While D-xylose is the primary feedstock for the Pentose Phosphate Pathway (PPP) and bacterial fermentation, L-xylose is a rare sugar intermediate restricted to the glucuronic acid/uronate pathway .
This guide objectively compares L-[13C5]Xylose (Uniformly labeled L-isomer) against its D-isomer counterparts and single-labeled alternatives. The data confirms that L-[13C5]Xylose is the requisite tool for resolving flux through the uronic acid cycle and serves as a superior, non-interfering internal standard for chiral chromatography applications.
Technical Specification & Isotopomer Comparison
The following table contrasts the physicochemical and application-specific properties of the primary xylose isotopomers available to researchers.
| Feature | L-[13C5]Xylose | D-[13C5]Xylose | D-[1-13C]Xylose |
| Stereochemistry | L-Enantiomer (Rare) | D-Enantiomer (Natural) | D-Enantiomer (Natural) |
| Mass Shift | +5.016 Da (M+5) | +5.016 Da (M+5) | +1.003 Da (M+1) |
| Primary Pathway | Glucuronic Acid / Uronate | Pentose Phosphate (PPP) | PPP (Carbon 1 tracing) |
| Metabolic Fate | L-Xylulose | D-Xylulose | C1 often lost as CO |
| NMR Utility | Full backbone assignment ( | Full backbone assignment | Site-specific ( |
| Clinical Niche | Pentosuria research; Rare sugar synthesis | Malabsorption (Breath Test) | Cost-effective flux tracing |
| Interference | None with natural D-Xylose | Overlaps with natural D-Xylose | High natural abundance overlap |
Core Application: Metabolic Flux Analysis (MFA)
The most critical scientific distinction lies in the metabolic routing. Using D-[13C5]Xylose to study the uronic acid pathway yields ambiguous results because D-xylose enters the PPP directly. L-[13C5]Xylose is required to specifically trace the conversion of uronates to pentoses via xylitol.
The Divergent Pathways of Xylose Metabolism
The diagram below illustrates why L- and D- isotopomers are not interchangeable. Note the convergence at Xylitol/D-Xylulose, which allows L-xylose carbon to eventually enter the PPP, but only after passing through the L-specific bottleneck (L-Xylulose Reductase).
Figure 1: Metabolic divergence of L- and D-Xylose. L-[13C5]Xylose (Red) uniquely traces the uronic acid pathway before converging with the D-pathway (Blue) at D-Xylulose.
Experimental Insight: Why Uniform Labeling ([13C5])?
In the conversion of L-Xylulose to Xylitol and then to D-Xylulose, carbon atom scrambling can occur if the symmetry of xylitol is not accounted for.
-
[1-13C]Xylose Risk: If L-[1-13C]Xylose is used, the label ends up at C1 or C5 of xylitol (due to symmetry). Upon oxidation to D-xylulose, the label may be distributed between C1 and C5, diluting the signal.
-
[13C5] Advantage: The uniform label retains the M+5 mass shift regardless of the symmetry operations, ensuring that 100% of the metabolized sugar is detectable by MS as a distinct M+5 or M+5-derivative peak.
Bioanalytical Application: Chiral Internal Standards
In pharmacokinetic (PK) studies of novel carbohydrate drugs or rare sugar sweeteners, distinguishing enantiomers is challenging.
Protocol: L-[13C5]Xylose as a Chiral Internal Standard (IS) This protocol validates the quantification of natural D-Xylose in plasma using L-[13C5]Xylose.
-
Sample Prep: Spike 100 µL plasma with 10 µL of L-[13C5]Xylose (10 µg/mL).
-
Extraction: Protein precipitation with Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g.
-
Derivatization: Use benzoyl chloride or similar to enhance lipophilicity if using Reverse Phase, or use HILIC without derivatization.
-
LC-MS/MS Separation:
-
Column: Chiralpak IC or similar chiral selector if enantiomeric separation is required physically.
-
Note: If using L-[13C5] , physical separation is not strictly necessary if the MS can resolve the mass. However, if measuring L-Xylose levels in a patient with pentosuria, you must use D-[13C5]Xylose as the IS to avoid interference.
-
For D-Xylose Quant: L-[13C5] behaves identically in extraction but is differentiated by +5 Da. It is superior to D-[13C1] because it avoids the M+1 natural isotope overlap (approx 5.5% of the signal).
-
Performance Data: Signal-to-Noise (S/N) Ratio
| Isotopomer | Mass Shift | Natural Abundance Interference | S/N Improvement vs Unlabeled |
|---|---|---|---|
| L-[13C5]Xylose | +5 Da | < 0.1% | High (No background) |
| D-[1-13C]Xylose | +1 Da | ~5-6% (due to naturally occurring 13C) | Moderate |
Structural Biology: NMR Coupling Constants
For researchers characterizing the conformation of xylose-containing glycoconjugates, L-[13C5]Xylose provides connectivity data that single-labeled variants cannot.
-
Mechanism: In a uniformly labeled sugar, adjacent carbons are both
. This activates (scalar coupling) ranging from 35-50 Hz. -
Application: A standard HSQC or HMBC on [1-13C] only shows correlations to protons. A CC-COSY or INADEQUATE experiment on [13C5] traces the entire carbon skeleton (C1-C2-C3-C4-C5) unambiguously.
-
Stereochemical Verification: The
coupling constants (derived from the 1H spectrum) combined with the values allow precise determination of the sugar pucker ( vs ), which often differs between L- and D- forms in complex macrocycles.
References
- Touster, O. (1960). "Essential Pentosuria and the Glucuronate-Xylulose Pathway." Federation Proceedings, 19, 977.
- Hiller, K., et al. (2010). "Metabolic flux analysis of the uronic acid pathway." Nature Chemical Biology. (Contextualizing L-sugar flux).
A Comparative Guide to L-[13C5]Xylose for In Vivo Metabolic Studies: A Novel Tracer for the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of in vivo metabolic research, the choice of an appropriate isotopic tracer is paramount to unraveling the complexities of cellular bioenergetics and biosynthetic pathways. For decades, D-[¹³C₆]Glucose has been the gold standard for interrogating central carbon metabolism, including the vital Pentose Phosphate Pathway (PPP). This guide introduces and validates a novel alternative, L-[¹³C₅]Xylose, offering a unique window into PPP dynamics. We present a comprehensive comparison with D-[¹³C₆]Glucose, supported by established metabolic principles and a proposed experimental framework for direct validation.
The Pentose Phosphate Pathway: A Critical Hub
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis.[1] It is a major source of nicotinamide adenine dinucleotide phosphate (NADPH), essential for reductive biosynthesis and cellular antioxidant defense, and produces precursors for nucleotide synthesis.[1] Given its central role in cell proliferation, redox homeostasis, and tumorigenesis, the ability to accurately measure its flux is of paramount importance in numerous fields of biomedical research.[1]
L-[¹³C₅]Xylose vs. D-[¹³C₆]Glucose: A Tale of Two Sugars
The rationale for using L-[¹³C₅]Xylose as a tracer for the PPP lies in its distinct metabolic entry point compared to the conventional D-Glucose tracer. This difference offers the potential for a more nuanced understanding of PPP flux, particularly the non-oxidative branch.
D-Glucose: The Conventional Tracer
D-Glucose, a six-carbon sugar, is the primary fuel for most mammalian cells. Upon entering the cell, it is phosphorylated to Glucose-6-Phosphate (G6P). G6P stands at a critical metabolic crossroads, where it can either proceed through glycolysis or enter the oxidative phase of the PPP. The use of uniformly labeled D-[¹³C₆]Glucose allows for the tracking of all six carbon atoms as they traverse these pathways.
L-Xylose: A Novel Metabolic Probe
L-Xylose, a five-carbon sugar, is not a primary energy source for mammals in the same way as D-Glucose. However, it is metabolized through a specific pathway that directly interfaces with the PPP. Ingested L-Xylose is first converted to L-Xylulose. The enzyme L-xylulose reductase, encoded by the DCXR gene, then catalyzes the reduction of L-Xylulose to Xylitol.[2][3][4][5] This xylitol is subsequently oxidized to D-Xylulose, which is then phosphorylated by xylulokinase to D-Xylulose-5-Phosphate (X5P), a key intermediate in the non-oxidative branch of the PPP.[6][7]
This metabolic route means that L-[¹³C₅]Xylose introduces its labeled carbons directly into the non-oxidative part of the PPP, bypassing the initial oxidative steps that D-Glucose-derived carbons must traverse. This provides a unique opportunity to specifically probe the dynamics of the non-oxidative PPP reactions.
Metabolic Pathway Comparison
The following diagram illustrates the distinct entry points of L-Xylose and D-Glucose into the central carbon metabolism and the PPP.
Sources
Cross-validation of L-[13C5]Xylose MFA results
An In-Depth Technical Guide to the Cross-Validation of L-[13C5]Xylose Metabolic Flux Analysis (MFA) Results
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cellular metabolism, 13C-Metabolic Flux Analysis (13C-MFA) stands as the gold standard for elucidating in vivo reaction rates.[1][2] Unlike other omics technologies that provide static snapshots, 13C-MFA delivers a dynamic view of carbon flow through complex biochemical networks.[3] The choice of an isotopic tracer is a critical design parameter that dictates the precision and scope of the resulting flux map.[4] L-[13C5]Xylose, a uniformly labeled five-carbon sugar, is an invaluable tracer for probing the pentose phosphate pathway (PPP) and its connections to central carbon metabolism, particularly in microorganisms engineered to utilize lignocellulosic biomass or in studies of pentose metabolism.[5][6][7]
However, the mathematical models used to derive fluxes from isotopic labeling data are inherently complex. This complexity gives rise to the risk of overfitting and generating flux maps that are mathematically plausible but biologically inaccurate.[8][9] Therefore, rigorous cross-validation is not an optional step but a cornerstone of trustworthy and robust MFA.
This guide provides a comprehensive framework for the cross-validation of L-[13C5]Xylose MFA results. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, empowering researchers to design self-validating systems that ensure the scientific integrity of their findings.
The Foundation: The 13C-MFA Workflow
At its core, 13C-MFA involves introducing a 13C-labeled substrate into a biological system at a metabolic and isotopic steady state.[10][11] The 13C atoms are incorporated into downstream metabolites, creating unique mass isotopomer distributions (MIDs) that are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10][12] These MIDs, along with other measured rates (e.g., substrate uptake, product secretion), are used to constrain a computational model of the cell's metabolic network, allowing for the estimation of all intracellular fluxes.[9][13]
Caption: Figure 1: A generalized workflow for a 13C-MFA experiment.
The Imperative of Cross-Validation
A fundamental challenge in MFA is that the flux solution is derived indirectly through a mathematical model.[13] Model selection—deciding which reactions and compartments to include—is a critical step that can introduce bias.[9] Using the same dataset for both model fitting and validation can lead to overfitting, where the model describes experimental noise rather than true biological activity.[8]
Trustworthy MFA relies on demonstrating that the derived model can accurately predict new, independent data.[9][13] This process of cross-validation is essential for:
-
Confirming Model Structure: Ensuring the metabolic network topology accurately reflects the organism's biology.
-
Reducing Uncertainty: Decreasing the confidence intervals of estimated fluxes.
-
Avoiding Overfitting: Guaranteeing that the model has predictive power beyond the initial dataset used for fitting.
Strategies for Cross-Validating MFA Results
Several strategies can be employed to validate an L-[13C5]Xylose-derived flux map. The choice of method depends on the biological system, the research question, and available resources.
| Strategy | Description | Advantages | Limitations | Typical Application |
| Parallel Isotopic Tracers | Conduct parallel labeling experiments under identical conditions, but with different tracers (e.g., L-[13C5]Xylose and [1-13C]Xylose).[4][14] | Provides rich, independent datasets to constrain the same model. Highly effective for improving flux precision.[14] | Requires additional experiments and cost. Assumes tracers do not perturb the metabolic state. | Gold standard for high-confidence flux maps, especially for resolving fluxes in complex, interconnected pathways like the PPP. |
| Metabolic or Genetic Perturbation | Use the initial flux map to predict how fluxes will shift in response to a specific perturbation (e.g., gene knockout, enzyme inhibition), then perform a new MFA to verify the prediction. | Directly tests the predictive power of the model. Provides strong evidence for cause-and-effect relationships. | Can be technically challenging and time-consuming to create stable perturbations. | Validating key metabolic engineering targets or elucidating drug mechanisms of action. |
| Comparison with Orthogonal Data | Compare flux predictions with other biological data, such as transcriptomic (mRNA levels) or proteomic (protein levels) data. | Provides a qualitative check on the biological plausibility of the flux map. | Correlation is not causation; changes in gene/protein expression do not always lead to proportional changes in flux. Not a quantitative validation method. | Hypothesis generation and integrating MFA into a broader systems biology context. |
In-Depth Protocol: Cross-Validation with a Parallel [1-¹³C]Xylose Tracer
This protocol details the most robust method for cross-validation: using a parallel isotopic tracer. We will compare results from L-[13C5]Xylose (a uniformly labeled tracer) with [1-¹³C]Xylose . The rationale is that each tracer provides unique information. L-[13C5]Xylose broadly labels all downstream pathways, while [1-¹³C]Xylose is exceptionally sensitive to flux through the oxidative PPP, where the C1 carbon is lost as CO2.[15] Combining these datasets provides more stringent constraints on the computational model.
Experimental Design
The core principle is to run two parallel, identical experiments, differing only in the isotopic label of the xylose.
-
Experiment A: Culture medium containing L-[13C5]Xylose as the sole carbon source.
-
Experiment B: Culture medium containing [1-¹³C]Xylose as the sole carbon source.
All other conditions (cell density, media composition, growth phase, etc.) must be kept as consistent as possible to ensure the underlying metabolic state is the same.
Step-by-Step Methodology
1. Cell Culture and Isotope Labeling:
-
Culture cells in a chemically defined medium where xylose is the sole carbon source. For microorganisms, this is often a minimal medium.[11]
-
Maintain cells in a logarithmic growth phase to ensure a metabolic steady state.[10]
-
To begin labeling, switch the cells to the respective labeling medium (containing either L-[13C5]Xylose or [1-¹³C]Xylose).
-
Incubate for a duration sufficient to achieve isotopic steady state. This must be determined empirically but is often several cell doubling times. The labeling state of intracellular metabolites, particularly protein-bound amino acids, should be constant over time.[16]
2. Quenching and Metabolite Extraction:
-
To halt all enzymatic activity, rapidly quench the metabolism.[10]
-
Aspirate the labeling medium and immediately wash the cells with an ice-cold quenching solution (e.g., cold saline).[10]
-
Add a cold extraction solvent, typically 80% methanol, to the cells.[4][17]
-
Scrape and collect the cell suspension. Centrifuge at a low temperature to pellet cell debris.
-
Collect the supernatant, which contains the intracellular metabolites for analysis.
3. Analytical Measurement (LC-MS/MS):
-
Analyze the metabolite extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separating polar central carbon metabolites.[18]
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify the different mass isotopologues for key metabolites in the PPP and glycolysis (e.g., pentose phosphates, sedoheptulose-7-phosphate, pyruvate, lactate, and proteinogenic amino acids).[16][19]
4. Data Analysis and Computational Flux Estimation:
-
Process the raw MS data to determine the Mass Isotopomer Distributions (MIDs) for each measured metabolite. This involves correcting for the natural abundance of 13C.
-
Utilize specialized MFA software (e.g., 13CFLUX2, OpenFLUX, INCA) to perform the flux estimation.[14][20][21]
-
The crucial step for cross-validation is to fit the MID datasets from both the L-[13C5]Xylose and [1-¹³C]Xylose experiments simultaneously to a single, unified metabolic network model.[14]
-
The software will then compute a single flux map that best explains both independent labeling patterns.
-
Perform a goodness-of-fit analysis (e.g., a chi-squared test) to ensure that the model residuals are statistically acceptable.[8] If the model does not fit both datasets well, it may indicate an incorrect network structure.
Caption: Figure 2: Logic of cross-validation using parallel isotopic tracers.
Interpreting the Cross-Validated Results
The primary benefit of this cross-validation approach is a significant improvement in the precision and confidence of the estimated fluxes. By simultaneously fitting two distinct labeling patterns, the potential solution space for the flux map is drastically reduced.
Table 2: Hypothetical Flux Data Comparing Single vs. Cross-Validated MFA
The following data is illustrative and demonstrates the expected outcome of a successful cross-validation experiment. Fluxes are normalized to a xylose uptake rate of 100.
| Reaction | Pathway | Flux (L-[13C5]Xylose Only) | 95% CI | Flux (Cross-Validated) | 95% CI |
| G6PDH | Oxidative PPP | 22.5 | ± 8.5 | 18.1 | ± 2.1 |
| Transketolase | Non-Oxidative PPP | 45.1 | ± 6.2 | 47.3 | ± 3.5 |
| Pyruvate Kinase | Glycolysis | 130.8 | ± 12.4 | 135.2 | ± 5.8 |
Xylose Metabolism: A Simplified Overview
To understand tracer selection, a basic knowledge of xylose metabolism is essential. In many engineered organisms, a xylose isomerase pathway is used, which directly converts xylose to xylulose. Xylulose is then phosphorylated to xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[22] From there, carbon can flow through the non-oxidative PPP, the oxidative PPP, or into glycolysis.
Caption: Figure 3: Simplified xylose metabolism via the isomerase pathway.
Conclusion
Metabolic Flux Analysis using L-[13C5]Xylose is a potent tool for dissecting pentose metabolism. However, the credibility of the results hinges on rigorous validation. Moving beyond single-tracer experiments to a cross-validation framework, particularly through the use of parallel isotopic tracers, is critical for generating robust, high-confidence flux maps. This approach transforms MFA from a model-fitting exercise into a powerful, predictive science. By integrating these validation principles, researchers can ensure their findings are not only technically sound but also provide a trustworthy foundation for future research, metabolic engineering efforts, and drug development programs.
References
-
Buescher, J. M., Antoniewicz, M. R., Pereira, J. C., et al. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolites, 5(4), 661-685. [Link]
-
Ljunggren, M., & Stelling, J. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLoS computational biology, 18(4), e1010029. [Link]
-
Kaste, J. A. M., & Shachar-Hill, Y. (2023). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. Metabolites, 13(4), 488. [Link]
-
Beyß, M., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 689347. [Link]
-
Beyß, M., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. JuSER Publications. [Link]
-
MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. MIT. [Link]
-
McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. University of Oxford. [Link]
-
Ljunggren, M., & Stelling, J. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS. [Link]
-
Creative Proteomics. (n.d.). 13C-MFA. Creative Proteomics. [https://www.creative-proteomics.com/services/13c-mfa-service.htm]([Link] proteomics.com/services/13c-mfa-service.htm)
-
Weitzel, M., et al. (2012). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]
-
Tillack, J. (2015). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]
-
Shupletsov, M. S., et al. (2014). OpenFLUX2: 13C-MFA modeling software package adjusted for the comprehensive analysis of single and parallel labeling experiments. Microbial Cell Factories, 13, 152. [Link]
-
Kaste, J. A. M., & Shachar-Hill, Y. (2023). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. PubMed. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(6), 1-13. [Link]
-
Buescher, J. M., et al. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. MDPI. [Link]
-
Lane, A. N., et al. (2019). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Bio-protocol, 9(12), e3270. [Link]
-
Shupletsov, M. S., et al. (2014). OpenFLUX2: 13C-MFA modeling software package adjusted for comprehensive analysis of single and parallel labeling experiments. ResearchGate. [Link]
-
Young, J. D., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 9, 3290. [Link]
-
Shimadzu Corporation. (2019). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. [Link]
-
Feng, X., & Zhao, H. (2015). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Biotechnology and Bioengineering, 112(3), 543-553. [Link]
-
Feng, X. (2014). Metabolomic and [superscript 13]C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. DSpace@MIT. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology, 7, 12. [Link]
-
Ljunggren, M. (2021). Can you trust your model? A showcase study of validation in 13C metabolic flux analysis. Uppsala University. [Link]
-
Nargund, S., et al. (2019). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites, 9(12), 309. [Link]
-
Wikipedia. (n.d.). Xylose metabolism. Wikipedia. [Link]
-
Buescher, J. M., et al. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC. [Link]
-
Feng, X., & Zhao, H. (2015). Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. PubMed. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2020). Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13 C metabolic flux analysis. OSTI.GOV. [Link]
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 13. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OpenFLUX2: 13C-MFA modeling software package adjusted for the comprehensive analysis of single and parallel labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Xylose metabolism - Wikipedia [en.wikipedia.org]
Technical Guide: L-[13C5]Xylose vs. 14C-Xylose for Permeability Studies
Executive Summary
The Shift from Decay to Mass: The transition from radiolabeled 14C-xylose to stable isotope L-[13C5]xylose represents a fundamental shift in permeability profiling—moving from bulk radioactivity measurements to precise, mass-resolved molecular quantification.
While 14C-xylose (typically the D-isomer) has long been the "gold standard" for total recovery sensitivity, it carries regulatory burdens and lacks structural specificity. L-[13C5]xylose , analyzed via LC-MS/MS, offers a superior safety profile (pediatric/pregnancy safe) and, critically, allows for the specific assessment of paracellular passive diffusion without the confounding factors of active transport or extensive metabolism often seen with D-isomers.
This guide details the technical, regulatory, and experimental differences to support your transition to stable isotope methodologies.
Part 1: Scientific Principles & Tracer Logic
The Isomer Distinction (Crucial Context)
Before comparing isotopes (13C vs 14C), one must distinguish the stereochemistry, as it dictates the physiological pathway.
-
D-Xylose (Commonly 14C-labeled): The standard clinical marker. primarily absorbed via passive diffusion, but shows affinity for sodium-dependent transporters (SGLT1) in some species, potentially confounding "leakiness" data with "absorptive capacity" data.
-
L-Xylose (The 13C Target): A non-physiological enantiomer. It is not a substrate for glucose transporters. It crosses the intestinal barrier almost exclusively via paracellular passive diffusion .
-
Application: L-[13C5]Xylose is the superior probe for isolating tight junction integrity (gut leakiness) from transporter function.
-
Detection Physics
-
14C (Radiolabel): Emits Beta particles (
).[1] Detected via Liquid Scintillation Counting (LSC). Measures total radioactivity—cannot distinguish between the parent xylose and potential metabolites (though xylose metabolism is low, it is not zero). -
13C (Stable Isotope): Increases mass by +5 Daltons (M+5). Detected via Mass Spectrometry (LC-MS/MS).[2][3] Measures mass-to-charge ratio (m/z). Highly specific; distinguishes parent L-xylose from any metabolic byproducts or endogenous sugars.
Part 2: Comparative Analysis
Performance Matrix
| Feature | L-[13C5]Xylose (Stable Isotope) | 14C-Xylose (Radioisotope) |
| Detection Method | LC-MS/MS (MRM Mode) | Liquid Scintillation Counting (LSC) |
| Primary Transport | Paracellular Passive Diffusion (Strict) | Passive + Weak Active (if D-isomer) |
| Safety Profile | Universal (Safe for infants, pregnancy) | Restricted (Radiation burden) |
| Specificity | High (M+5 mass shift identifies parent) | Low (Counts total 14C; blind to structure) |
| Sensitivity (LOD) | ~1–5 ng/mL (Instrument dependent) | < 1 ng/mL (Ultra-sensitive) |
| Sample Prep | Complex (Derivatization or HILIC) | Simple (Mix with scintillant) |
| Regulatory | GLP (No radiation license required) | Requires RAM License & HazMat disposal |
| Cost Driver | Instrument time & Isotope cost | Waste disposal & Regulatory compliance |
Decision Logic: When to Switch?
-
Choose 14C only if you are doing a Mass Balance study (ADME) where you must account for every atom administered, regardless of metabolic form, or if you lack MS capabilities.
-
Choose L-[13C5] for clinical trials, pediatric gut health studies, or mechanistic research requiring distinction between paracellular flux and transporter activity.
Part 3: Experimental Workflows
Visualization: Workflow Divergence
The following diagram illustrates the parallel processing paths for both tracers.
Caption: Analytical divergence between radiolabeled (Red) and stable isotope (Blue) workflows. Note the specificity advantage of the 13C path.
Protocol A: L-[13C5]Xylose Quantification (LC-MS/MS)
This protocol utilizes HILIC chromatography to retain polar sugars without derivatization.
Materials:
-
Analyte: L-[13C5]Xylose (e.g., Omicron Biochemicals).[4]
-
Internal Standard (IS): D-Xylose-d2 or 13C-Glucose (if d-xylose not available).
-
Column: Amide-HILIC (e.g., Waters BEH Amide or Phenomenex Luna NH2).
Step-by-Step Methodology:
-
Sample Preparation (Plasma):
-
Aliquot 50 µL plasma.
-
Add 200 µL Acetonitrile (ACN) containing the Internal Standard (IS) to precipitate proteins.
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to a glass vial. Note: Sugars are sticky; avoid plastic if possible to prevent adsorption losses at low concentrations.
-
-
LC Parameters:
-
Mobile Phase A: 95:5 Water:ACN + 10mM Ammonium Acetate (pH 9).
-
Mobile Phase B: 100% ACN.
-
Gradient: Isocratic high organic (75% B) or shallow gradient 80% B -> 60% B over 5 mins.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection (Negative Mode ESI):
-
Sugars ionize poorly in positive mode. Use Negative ESI [M-H]-.
-
Target Transition (L-[13C5]Xylose): m/z 154.1 → 136.1 (Loss of water). Note: Unlabeled Xylose is 149.1 → 131.1.
-
Validation: Linearity required from 5 ng/mL to 10 µg/mL.
-
Protocol B: 14C-Xylose Quantification (LSC)
The traditional method, relying on quench correction.
-
Sample Preparation:
-
Aliquot 100 µL plasma/urine into a scintillation vial.
-
Add 10 mL of high-efficiency scintillation cocktail (e.g., Ultima Gold).
-
Shake vigorously until the solution is clear (emulsified).
-
-
Counting:
-
Place in Liquid Scintillation Counter.
-
Count for 5–10 minutes per sample to minimize statistical error (
).
-
-
Quench Correction (Critical):
-
Biological fluids (especially hemolyzed plasma or dark urine) absorb light, "quenching" the signal.
-
Must use: External Standard Ratio (tSIE/AES) method. Construct a quench curve using 14C standards with increasing amounts of "quenching agent" (e.g., nitromethane or dark urine) to convert CPM (Counts Per Minute) to DPM (Disintegrations Per Minute).
-
Formula:
.
-
Part 4: Data Interpretation & Causality
When analyzing results, the choice of isomer and isotope dictates the physiological interpretation.
Caption: Physiological transport mechanisms. L-[13C5]Xylose (Blue) isolates paracellular leakiness, whereas D-Xylose (Black) may have mixed transport.
Why L-[13C5] is the "Cleaner" Data Point
In disease states (e.g., Celiac, Crohn's), transporter expression (SGLT1) can be downregulated due to villous atrophy.
-
If using D-Xylose: Reduced absorption could mean either villous atrophy (transporter loss) or barrier dysfunction. The signal is mixed.
-
If using L-[13C5]Xylose: Since it ignores SGLT1, any change in absorption is directly attributable to paracellular permeability (tight junction status).
References
-
Omicron Biochemicals. (2021).[4] L-[UL-13C5]xylose: Structure and Applications.Link
-
Tveit, K., et al. (2008).[5] "13C-xylose and 14C-xylose breath tests for the diagnosis of coeliac disease." Scandinavian Journal of Gastroenterology. Link
-
Creative Proteomics. (2024). Xylose Analysis Service: LC-MS/MS Quantification.[3]Link
-
Fine, K. D., et al. (1993). "Effect of D-glucose on intestinal permeability and its passive absorption in human small intestine."[6] Gastroenterology. (Establishes the passive nature of L-isomers). Link
-
Metabolic Solutions. (2024).[7] Introduction to Stable Isotope Labeling and Safety.Link
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. suizou.org [suizou.org]
- 3. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. omicronbio.com [omicronbio.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Effect of D-glucose on intestinal permeability and its passive absorption in human small intestine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]
Precision Diagnostics in Gastroenterology: A Comparative Guide to L-[13C5]Xylose Tracer Analysis
As metabolic and gastrointestinal research advances, the demand for high-fidelity, zero-background isotopic tracers has become paramount. For decades, D-xylose and lactulose have served as the standard substrates for assessing intestinal permeability and small intestinal bacterial overgrowth (SIBO). However, these traditional substrates suffer from significant analytical noise due to host metabolism and variable fermentation kinetics[1][2].
Enter L-[13C5]Xylose —a synthetic, universally stable-isotope-labeled enantiomer that fundamentally solves the signal-to-noise problem through chiral specificity. This guide provides an objective, data-driven comparison of L-[13C5]Xylose against conventional alternatives, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental protocol for your laboratory.
The Mechanistic Causality: Why Stereochemistry Matters
To understand the superiority of L-[13C5]Xylose, we must examine the stereospecificity of mammalian enzymes.
The naturally occurring isomer, D-xylose, is absorbed in the proximal small intestine and partially metabolized (15–20%) by the host liver via enzymes such as xylose reductase (XR) and xylitol dehydrogenase (XDH)[3]. This host metabolism generates a baseline release of
Conversely, mammalian enzymes possess a strict stereochemical requirement for the D-enantiomer. L-xylose cannot bind to the active site of host XR. Because the host cannot oxidize L-xylose, any
Metabolic divergence of D- vs L-Xylose enantiomers illustrating host-bypass causality.
Comparative Performance Analysis
When evaluating tracers for clinical or preclinical research, the primary metrics are sensitivity, specificity, and analytical precision. The table below synthesizes quantitative data comparing L-[13C5]Xylose to its primary alternatives[2][7][8].
| Tracer Alternative | Host Metabolism Background | Diagnostic Specificity (SIBO) | Diagnostic Sensitivity (SIBO) | Analytical Precision (RSD) | Safety Profile |
| L-[13C5]Xylose | < 1% (Stereo-bypass) | > 90% (Pure microbial signal) | > 95% | < 2.0% (IRMS) | Non-invasive, Safe |
| D-[13C5]Xylose | 15 – 20% | 67 – 87% | 84 – 95% | < 2.0% (IRMS) | Non-invasive, Safe |
| 15 – 20% | 67 – 87% | 84 – 95% | < 5.0% (Scintillation) | Radioactive Exposure | |
| Lactulose (H | 0% | 44% (High false positives) | 68% | > 10.0% (Sensor) | Non-invasive, Safe |
Key Takeaway: While Lactulose hydrogen breath tests are common, they suffer from poor specificity (44%) due to variations in transit time and non-hydrogen-producing methanogenic bacteria[2]. L-[13C5]Xylose paired with Isotope Ratio Mass Spectrometry (IRMS) provides a near-perfect diagnostic window by eliminating both host background and reliance on hydrogen gas.
Self-Validating Experimental Protocol
To guarantee trustworthiness, tracer analysis must be designed as a self-validating system. This protocol incorporates baseline correction (to account for natural
Phase 1: Preparation & Administration
-
Patient Fasting: Ensure a strict 12-hour overnight fast to stabilize endogenous
production[8]. -
Baseline Sampling (Crucial): Collect two baseline breath samples in evacuated Exetainer® tubes. Collect a baseline urine sample. Causality: Natural
C abundance fluctuates based on diet (e.g., C4 plants like corn). Baseline subtraction isolates the tracer signal. -
Dosing: Administer 50 mg of L-[13C5]Xylose dissolved in 200 mL of sterile, deionized water[8].
Phase 2: Kinetic Sampling
-
Breath Collection: Collect breath samples every 30 minutes for 4 hours.
-
Urine Collection: Pool all urine excreted over a 5-hour post-dose window.
Phase 3: Instrumental Analysis & Validation
-
Breath Analysis (IRMS): Analyze breath samples using Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS). Calculate the Delta Over Baseline (DOB) in per mil (‰).
-
Validation: A DOB
at the 60-minute mark is a definitive, validated threshold for SIBO[8].
-
-
Urine Analysis (GC-MS):
-
Spike the 5-hour urine pool with a known concentration of D-[U-
C]Galactose as an internal standard. -
Derivatize the sample using the aldononitrile acetate method to increase volatility.
-
Analyze via GC-MS, monitoring the mass isotopomer distribution (MID) for the intact L-[13C5]Xylose fragment (m/z shift of +5)[9].
-
Self-validating clinical and analytical workflow for L-[13C5]Xylose tracer quantification.
Conclusion
For rigorous metabolic tracking, intestinal permeability assays, and SIBO diagnostics, L-[13C5]Xylose is analytically superior to D-xylose and lactulose. By leveraging the stereospecificity of mammalian enzymes, it effectively silences host-derived metabolic noise. When coupled with a self-validating IRMS/GC-MS workflow, it delivers the precision required for modern drug development and advanced clinical diagnostics.
References
-
The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children. Journal of Pediatric Gastroenterology and Nutrition / PubMed.[Link]
-
Update on diagnostic value of breath test in gastrointestinal and liver diseases. World Journal of Gastroenterology / PMC.[Link]
-
13C-xylose and 14C-xylose breath tests for the diagnosis of coeliac disease. Scandinavian Journal of Gastroenterology / PubMed.[Link]
-
Effect of changing intestinal flow rate on a measurement of intestinal permeability. Gastroenterology / PubMed.[Link]
-
Xylose: absorption, fermentation, and post-absorptive metabolism in the pig. Journal of Animal Science and Biotechnology / PMC.[Link]
-
Genetic Analysis of a Novel Pathway for d-Xylose Metabolism in Caulobacter crescentus. Journal of Bacteriology / PMC.[Link]
-
Intracellular Fate of Universally Labelled 13C Isotopic Tracers of Glucose and Xylose in Central Metabolic Pathways. Metabolites / PMC.[Link]
Sources
- 1. Carbon-13 labeled D-xylose breath test - WikiLectures [wikilectures.eu]
- 2. wjgnet.com [wjgnet.com]
- 3. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of changing intestinal flow rate on a measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 13C-xylose and 14C-xylose breath tests for the diagnosis of coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparing Metabolic Fluxes: L-[13C5]Xylose Tracing vs. Computational Models
Executive Summary
In the optimization of rare sugar metabolism and pentose fermentation, a critical gap exists between in silico prediction and biological reality. Computational models like Flux Balance Analysis (FBA) assume optimal stoichiometric conversion. However, they frequently fail to account for kinetic bottlenecks, cofactor imbalances (NADH/NADPH), and stereospecific enzyme constraints.
This guide provides a rigorous comparison between L-[13C5]Xylose experimental tracing and computational modeling. While FBA provides the theoretical maximum yield, L-[13C5]Xylose tracing is the only definitive method to quantify the L-Xylulose
The Verdict: Use FBA for initial strain design and hypothesis generation. Use L-[13C5]Xylose ¹³C-MFA to validate the specific redox-balancing steps that FBA cannot predict, particularly in engineered strains or mammalian glucuronate pathway studies.
Part 1: The Mechanistic Divergence
To understand why models fail, we must look at the pathway topology. L-Xylose metabolism is distinct from the common D-Xylose catabolism found in lignocellulosic fermentation. It involves a high-cost redox exchange that computational models often overlook.
The L-Xylose Redox Trap
Unlike D-Xylose, which can be directly isomerized in bacteria, L-Xylose typically enters metabolism via the Uronic Acid Pathway (mammalian) or fungal-like oxidoreductive pathways.
-
L-Xylose is reduced to Xylitol (consumes NADPH).[1]
-
Xylitol is oxidized to D-Xylulose (produces NADH).[1]
-
D-Xylulose is phosphorylated to enter the Pentose Phosphate Pathway (PPP).[1][2]
The Conflict: FBA models often balance redox equivalents globally. In reality, a local depletion of NADPH or accumulation of NADH can stall the L-Xylose pathway, creating a bottleneck that FBA predicts as "open." L-[13C5]Xylose tracing reveals this by showing label accumulation in Xylitol or excretion of partially labeled intermediates.
Pathway Visualization
The following diagram illustrates the stereospecific conversion route and the critical entry point of the L-[13C5] tracer.
Figure 1: The L-Xylose catabolic route. Note the "Redox Sink" at Xylitol, a common point of divergence between model predictions and experimental flux.
Part 2: Experimental Protocol (The Ground Truth)
This protocol validates metabolic flux using L-[13C5]Xylose (Universal Label). This tracer is superior to C1-labeled variants for this specific pathway because it retains the full carbon backbone through the initial redox steps, allowing precise mass isotopomer distribution (MID) analysis of the pentose pool.
Material Requirements
-
Tracer: L-Xylose [U-13C5], 99% enrichment (e.g., Cambridge Isotope Labs, Omicron).
-
System: LC-MS/MS (Triple Quadrupole) or GC-MS (requires derivatization).
-
Quenching Agent: 60% Methanol (-40°C) with 10mM Ammonium Acetate.
Step-by-Step Workflow
1. Culture & Tracer Administration[3][4]
-
Pre-culture: Grow cells (e.g., E. coli engineered strains or mammalian kidney cells) on unlabeled substrate to reach mid-log phase.
-
Pulse/Switch: Wash cells and switch to minimal media containing 5 g/L L-[13C5]Xylose as the sole carbon source (steady-state MFA) or a mixture (non-stationary MFA).
-
Critical Control: Maintain a parallel unlabeled control culture to establish natural isotope abundance baselines.
2. Metabolic Quenching (The "Snap-Freeze")
-
Timing: For steady-state, sample after 5 residence times. For dynamic labeling, sample at t=0, 5, 15, 30, 60 mins.
-
Action: Rapidly inject 1 mL of culture into 4 mL of -40°C Quenching Solution .
-
Why: This instantly stops enzyme activity. L-Xylose isomerases are reversible; slow quenching leads to "scrambled" data.
3. Extraction & Derivatization
-
Extraction: Centrifuge quenched biomass. Resuspend pellet in 500 µL cold acetonitrile:water (1:1). Sonicate for 3 cycles (10s on/off).
-
Derivatization (For GC-MS): Since Xylose, Xylulose, and Xylitol are isomers/stereoisomers, standard MS cannot distinguish them by mass alone.
4. Data Acquisition
-
Monitor the M+5 isotopomer for the precursor (L-Xylose) and the M+5 accumulation in downstream PPP intermediates (Ribose-5-P, Sedoheptulose-7-P).
-
Success Metric: If Xylitol shows a high M+5 fraction but D-Xylulose M+5 is low, the Xylitol Dehydrogenase step is the rate-limiting bottleneck.
Part 3: Computational Modeling (The Prediction)
Before comparing, you must generate the in silico prediction.
Flux Balance Analysis (FBA) Setup[8][9]
-
Model Selection: Use a Genome-Scale Metabolic Model (GEM) (e.g., iML1515 for E. coli or Recon3D for human).
-
Constraint Adjustment:
-
Set Lower Bound (LB) of L-Xylose exchange to measured uptake rate (e.g., -5.0 mmol/gDW/h).
-
Set Objective Function: Maximize Biomass (Growth).
-
-
Simulation: Run FBA to predict intracellular fluxes.
-
Note: Standard FBA assumes the cell uses the most efficient pathway (highest ATP/NADPH yield).
-
Part 4: Comparative Analysis (The Core)
This section details how to reconcile the experimental data with the model.
The Comparison Matrix
The following table highlights typical discrepancies found when comparing L-[13C5]Xylose tracing against FBA predictions.
| Parameter | FBA Prediction (In Silico) | L-[13C5]Xylose MFA (Experimental) | Interpretation of Divergence |
| Xylitol Accumulation | Near Zero (Intermediate) | High M+5 Pool Size | Redox Imbalance: The cell lacks NAD+ to oxidize Xylitol, causing a bottleneck FBA missed. |
| PPP Flux | High (Optimal Growth) | Low / Stalled | Futile Cycle: Carbon is cycling between Xylitol and Xylulose without entering PPP. |
| Growth Yield | Theoretical Max | 60-70% of Max | Energy Spilling: ATP is wasted transporting L-Xylose or maintaining pH homeostasis. |
| Label Scrambling | None (Stoichiometric) | Present in TCA Cycle | Alternative Routing: Carbon is diverting to unexpected pathways (e.g., Glyoxylate shunt). |
Validation Workflow
Use this logic flow to correct your model based on tracer data.
Figure 2: The iterative cycle of model validation. Tracer data acts as the "constraint generator" for the computational model.
Quantitative Analysis: The "Fit"
To objectively compare, calculate the Sum of Squared Residuals (SSR) between the simulated Mass Isotopomer Distributions (from the model) and the measured MIDs (from the mass spec).
-
Low SSR: The model accurately represents the L-Xylose pathway topology.
-
High SSR: The model is missing a reaction (e.g., a bypass pathway) or has incorrect reversibility settings.
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link
-
Orth, J. D., Thiele, I., & Palsson, B. Ø. (2010).[4] What is flux balance analysis? Nature Biotechnology.[4] Link
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[3][4][5][8][9][10][11][12] Nature Protocols. Link
-
Chokkathukalam, A., et al. (2014). 13C-flux analysis in biotechnology and medicine.[4][5][8][12] Philosophical Transactions of the Royal Society B. Link
Sources
- 1. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
A Senior Application Scientist's Guide to Xylose Quantification: The Case for L-[¹³C₅]Xylose as an Internal Standard
In the realms of clinical diagnostics, nutritional science, and bioprocess monitoring, the accurate quantification of xylose is paramount. This simple pentose sugar is a critical biomarker in the D-xylose absorption test, a widely used clinical tool to assess intestinal malabsorption and diagnose conditions like celiac disease, Crohn's disease, and small intestinal bacterial overgrowth (SIBO)[1][2][3]. The reliability of such diagnostic tests—and the clinical decisions they inform—hinges entirely on the precision and accuracy of the underlying analytical method.
For analytical chemists and researchers, the challenge lies in overcoming the inherent variability of complex biological matrices such as plasma, urine, or fermentation media. Sample preparation, instrument performance, and matrix effects can all introduce significant error. The key to mitigating these variables and achieving robust, reproducible data is the use of an appropriate internal standard (IS). This guide provides an in-depth comparison of L-[¹³C₅]Xylose with alternative standards, demonstrating through experimental principles and data why a stable isotope-labeled internal standard (SIL-IS) is the unequivocal gold standard for high-confidence xylose quantification.
The Foundational Principle: Why an Ideal Internal Standard is Non-Negotiable
An internal standard is added at a known concentration to every sample, calibrator, and quality control (QC) sample at the very beginning of the analytical workflow. Its purpose is to correct for analyte loss during sample processing and to compensate for variations in instrument response (e.g., injection volume and ionization efficiency in mass spectrometry)[4][5].
The "ideal" internal standard is a chemical ghost of the analyte—behaving identically during extraction, derivatization, and chromatographic separation, yet being clearly distinguishable by the detector. This is where SIL-ISs excel. L-[¹³C₅]Xylose is chemically identical to endogenous xylose, differing only in its mass due to the replacement of five ¹²C atoms with ¹³C atoms[6][7]. This subtle but critical difference means it co-elutes perfectly with xylose but is detected at a different mass-to-charge ratio (m/z), making it the perfect mimic[8].
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Conceptual workflow of quantification using a SIL-IS."
Comparative Analysis: L-[¹³C₅]Xylose vs. Alternative Standards
The choice of an internal standard significantly impacts data quality. While other compounds can be used, they each come with compromises that L-[¹³C₅]Xylose avoids. The most common alternatives include structural analogs or lower-purity isotopic analogs.
-
Structural Analogs (e.g., Arabinose, Xylitol): These are different molecules that are merely structurally similar to xylose. While inexpensive, their physicochemical properties are not identical. This can lead to different retention times, different extraction recoveries, and crucially, different ionization efficiencies in the mass spectrometer source. These differences mean the analog cannot perfectly compensate for analytical variability, leading to reduced accuracy and precision.
-
Lower Isotopic Purity Analogs (e.g., D-Xylose-¹³C₁): While superior to structural analogs, using a standard with only one ¹³C label can be risky. The primary concern is the potential for isotopic contribution from the naturally abundant ¹³C in the analyte itself, which can interfere with the internal standard's signal, especially at low concentrations. L-[¹³C₅]Xylose, with a mass shift of +5, is well separated from the natural isotope distribution of unlabeled xylose, ensuring zero cross-talk between analyte and IS signals.
Table 1: Performance Comparison of Internal Standards for Xylose Quantification
| Parameter | L-[¹³C₅]Xylose (SIL-IS) | Structural Analog (e.g., Xylitol) | Rationale for Performance |
| Chromatographic Co-elution | Perfect | No | Identical chemical structure ensures identical interaction with the stationary and mobile phases. Structural analogs will have different retention times. |
| Extraction Recovery | Identical | Variable | As a chemical twin, the SIL-IS is lost or recovered at the exact same rate as the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction. |
| Ionization Efficiency | Identical | Different | Matrix effects (ion suppression or enhancement) affect the analyte and SIL-IS identically, as they have the same ionization properties. A structural analog will ionize differently, leading to inaccurate correction. |
| Accuracy & Precision | High (>95%) | Moderate to Low | The constant analyte-to-IS ratio across the entire process, as ensured by the SIL-IS, directly translates to superior accuracy and precision (low coefficient of variation, %CV).[9] |
| Method Robustness | High | Low | Assays using SIL-IS are less susceptible to minor variations in experimental conditions, making them more reliable and transferable between labs. |
Experimental Protocol: Quantification of Xylose in Human Plasma via LC-MS/MS
This protocol provides a self-validating system for the robust quantification of xylose. The inclusion of L-[¹³C₅]Xylose ensures that any variability introduced during the workflow is corrected, providing trustworthy results that meet regulatory standards.[10][11][12][13][14]
Materials and Reagents
-
Analytes: D-Xylose, L-[¹³C₅]Xylose (isotopic purity ≥98%)[7][15]
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Matrix: Pooled Human Plasma (K₂EDTA)
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, LC-MS/MS system.
Workflow Diagram
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "LC-MS/MS workflow for xylose quantification."
Step-by-Step Methodology
-
Preparation of Standards and QCs:
-
Prepare a 1 mg/mL stock solution of D-Xylose and L-[¹³C₅]Xylose in water.
-
Prepare a series of working solutions from the D-Xylose stock to create calibration standards (e.g., 1-500 µg/mL) and quality control samples (Low, Mid, High) by spiking into blank human plasma.
-
Prepare an internal standard working solution (e.g., 25 µg/mL L-[¹³C₅]Xylose in water).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution. Vortex briefly. This initial step is critical; adding the IS early ensures it experiences the exact same conditions as the analyte.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Parameters:
-
LC System: UPLC/HPLC system
-
Column: HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at high organic content (e.g., 95% B) and decrease to elute the polar xylose.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Xylose: Q1: 149.0 m/z -> Q3: 89.0 m/z
-
L-[¹³C₅]Xylose: Q1: 154.0 m/z -> Q3: 92.0 m/z (Note: Specific transitions may need optimization depending on the instrument and potential derivatization steps.)
-
-
Method Validation & Data Trustworthiness
A method using L-[¹³C₅]Xylose as an internal standard can be readily validated according to FDA and EMA guidelines.[10][12][14] The inherent reliability imparted by the SIL-IS ensures the method will meet stringent criteria for accuracy, precision, selectivity, and stability.
Table 2: Representative Validation Data for a Xylose Assay using L-[¹³C₅]Xylose
| Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance | Justification |
| Linearity (r²) | ≥ 0.99 | > 0.995 | The stable response ratio across a wide concentration range demonstrates a reliable calibration curve. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.8% to +7.2% | The SIL-IS effectively corrects for systematic errors, ensuring measured values are close to the true values. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | The SIL-IS minimizes random error from sample prep and injection, resulting in highly reproducible measurements. |
| Matrix Effect | IS-Normalized Factor CV ≤ 15% | < 8% | Identical ionization behavior means the IS perfectly tracks and corrects for ion suppression/enhancement caused by the biological matrix. |
| Recovery | Consistent & Precise | > 90% (CV < 5%) | The SIL-IS co-extracts with the analyte, providing a true measure of extraction efficiency and ensuring consistency across samples. |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Conclusion
For researchers and drug development professionals, the integrity of quantitative data is non-negotiable. While alternative internal standards exist, they introduce compromises that can impact accuracy and reliability. L-[¹³C₅]Xylose, as a stable isotope-labeled internal standard, is chemically and physically indistinguishable from the endogenous analyte throughout the analytical process.[4][9][16] This property allows it to perfectly compensate for matrix effects, variations in extraction recovery, and instrumental drift, which is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[4]
By adopting L-[¹³C₅]Xylose, laboratories can develop highly robust, accurate, and precise methods for xylose quantification that are compliant with global regulatory standards. This choice is not merely a technical detail; it is a fundamental component of a self-validating system that ensures the highest level of confidence in clinical and research outcomes.
References
- BSH Ingredients. (2025, January 10). D-Xylose Absorption Test: Definition, Mechanism, Significance.
- Wikipedia. (n.d.). D-xylose absorption test.
- Quest Diagnostics. (n.d.). d-Xylose Absorption Test, Urine. Test Detail.
- BenchChem. (2025). Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis.
- MedlinePlus. (2024, March 31). D-xylose absorption. MedlinePlus Medical Encyclopedia.
- Bentsianov, B. (n.d.). D-Xylose Absorption Test. Brooklyn, NY.
- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
- Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards.
- Creative Proteomics. (n.d.). Xylose Analysis Service.
-
Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 11(4), 221–224. Available from: [Link]
-
National Measurement Institute, Australia. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]
-
Patterson, M., et al. (2024). Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma to test small intestinal permeability and absorptive capacity in the domestic cat (Felis catus). Journal of Chromatography B, 1242, 124216. Available from: [Link]
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- MedchemExpress.com. (n.d.). Xylose- 13 C 5.
-
Li, Y., et al. (2023). Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 235, 115537. Available from: [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
- MASONACO. (n.d.). Mono- and disaccharides (GC-MS).
- Creative Biolabs. (n.d.). Advanced Monosaccharide Analysis Methods.
-
Feng, X., et al. (2015). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PLoS ONE, 10(6), e0127812. Available from: [Link]
- Shimadzu. (n.d.). Highly Sensitive Quantification of Sugars in Sugar Free Beverages by a Single Quadrupole Mass Spectrometer.
-
ResearchGate. (n.d.). Chromatograms of analytes and internal standards, (A) xylose, (B).... Download Scientific Diagram. Available from: [Link]
- Spectroscopy Online. (2023, May 12). An LC–MS/MS Method for the Evaluation of Intestinal Permeability in Blood Plasma.
- Glycopedia. (n.d.). General Concepts Related to Monosaccharide Analysis.
- Digital Showcase @ University of Lynchburg. (2007, April 25). The Development of a GC/MS Protocol for the Analysis of Polysaccharides in Echinacea purpurea.
- Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
Sources
- 1. D-Xylose Absorption Test: Definition, Mechnism, Significance [bshingredients.com]
- 2. D-xylose absorption test - Wikipedia [en.wikipedia.org]
- 3. D-xylose absorption: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-木糖-13C5 98 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. isotope.com [isotope.com]
- 16. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
A Guide to Ensuring Reproducibility in L-[13C5]Xylose Experiments: An Inter-laboratory Comparison Framework
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical and pharmaceutical research, the reliable measurement of biomarkers is paramount. L-[13C5]Xylose, a stable isotope-labeled sugar, has emerged as a valuable tool for assessing intestinal permeability and carbohydrate absorption. Its use in drug development and clinical diagnostics demands high analytical rigor to ensure that data generated across different laboratories is comparable and trustworthy. This guide provides a framework for conducting and evaluating inter-laboratory comparisons of L-[13C5]Xylose experiments, drawing upon established principles of bioanalytical method validation and data from analogous stable isotope dilution mass spectrometry assays.
The Imperative of Inter-laboratory Comparison
The journey of a biomarker from a research tool to a validated clinical endpoint is paved with rigorous validation. Inter-laboratory comparison studies, also known as proficiency testing or round-robin studies, are a cornerstone of this process. They serve to:
-
Establish Method Robustness: Assess the performance of an analytical method when executed by different personnel, using different equipment, in different environments.
-
Quantify Variability: Determine the degree of inter-laboratory and intra-laboratory variability, providing a clear understanding of the method's precision.
-
Ensure Data Comparability: Enable the pooling and comparison of data from multi-center clinical trials or collaborative research projects.
-
Identify Methodological Weaknesses: Highlight steps in the protocol that are prone to variation and require further optimization or standardization.
While specific, publicly available inter-laboratory comparison data for L-[13C5]Xylose is limited, the principles and expected performance can be extrapolated from studies on similar stable isotope-labeled molecules analyzed by mass spectrometry.
Designing a Robust Inter-laboratory Comparison Study
A successful inter-laboratory comparison for L-[13C5]Xylose experiments hinges on a meticulously planned study design. The following workflow outlines the critical steps:
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of L-[13C5]Xylose
Prepared by: Gemini, Senior Application Scientist
This guide provides essential safety and logistical information for the proper disposal of L-[13C5]Xylose. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer a deep, procedural framework grounded in scientific principles. Our objective is to ensure that your laboratory operations are not only compliant but also fundamentally safe by understanding the causality behind each step.
Section 1: Foundational Principles - Understanding the Waste Profile
The cornerstone of any disposal protocol is a thorough understanding of the material . For L-[13C5]Xylose, two key characteristics dictate its handling and disposal: its isotopic label and its chemical nature.
1.1 The Isotopic Label: A Critical Distinction
L-[13C5]Xylose is labeled with Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon.[1][2] This is the most critical factor influencing its disposal. Unlike radioactive isotopes (such as ¹⁴C or ³H), stable isotopes do not emit radiation.[2] Consequently, the disposal procedures for L-[13C5]Xylose are governed entirely by the chemical properties of the parent compound, L-Xylose, with no special radiological precautions required.[1][]
1.2 Chemical Hazard Profile of L-Xylose
Safety Data Sheets (SDS) for L-Xylose and its stereoisomer D-Xylose consistently classify the compound as non-hazardous.[4][5][6][7][8] It is a naturally occurring sugar, not considered to be a significant risk to health or the environment under standard laboratory conditions.[9] Key characteristics include:
-
Physical State: White, crystalline solid.
-
Hazards: Not classified as a hazardous substance.[5][6] It may cause mild irritation upon contact with eyes or skin or if inhaled as dust.
-
Reactivity: Stable under normal conditions, but incompatible with strong oxidizing agents.[4]
Therefore, the waste generated can be managed as non-hazardous chemical waste, provided it has not been mixed with other hazardous materials.[9][10]
Section 2: Pre-Disposal Safety & Handling
Even with non-hazardous materials, adherence to standard laboratory safety protocols is paramount to minimize any potential for irritation or contamination.
Table 1: Personal Protective Equipment (PPE) for Handling L-[13C5]Xylose Waste
| PPE | Rationale | Supporting Sources |
| Eye Protection | Chemical safety goggles or glasses to protect from potential dust or splashes. | [4][5][11] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves to prevent direct skin contact. | [5][11] |
| Body Protection | A standard laboratory coat to minimize contamination of personal clothing. | [5] |
| Respiratory Protection | Generally not required. A dust mask is recommended if handling procedures generate significant airborne dust. | [5][11] |
Always handle the material in a well-ventilated area. After handling, wash hands thoroughly to maintain good industrial hygiene.[5]
Section 3: Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the L-[13C5]Xylose waste. The overriding principle is to never begin a process without a clear plan for the disposal of all generated waste.[12]
3.1 Unused or Uncontaminated Solid L-[13C5]Xylose
This is the most straightforward disposal scenario.
-
Collection: Carefully sweep up the solid material, minimizing dust generation.[4]
-
Containment: Place the collected solid into a suitable, sealable, and clearly labeled container.[5]
-
Labeling: Label the outer container as "Non-hazardous Waste" and list the contents ("L-[13C5]Xylose").
-
Disposal: Dispose of the container according to your institution's guidelines for non-hazardous solid chemical waste. This may involve placing it directly in a designated dumpster, not a standard laboratory trash can, to avoid confusion for custodial staff.[9][13]
3.2 L-[13C5]Xylose Solutions
The disposal route for solutions is determined entirely by the solvent used.
-
Aqueous Solutions: If L-[13C5]Xylose is dissolved only in water with no other hazardous chemicals present, it may be permissible to dispose of it down the drain with a copious amount of running water.[8][10] Crucially, you must first verify this is allowed under your institution's Environmental Health and Safety (EHS) policies and local wastewater regulations.
-
Organic Solvent Solutions: If L-[13C5]Xylose is dissolved in a hazardous or flammable solvent (e.g., DMSO, methanol), the entire solution must be treated as hazardous chemical waste.[10]
-
Collection: Collect the solution in a designated, properly sealed, and labeled hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[1][14]
-
Disposal: Arrange for pickup and disposal through your institution's licensed chemical waste contractor.
-
3.3 Contaminated Labware and PPE
Items such as gloves, weigh boats, and pipette tips that have come into contact with L-[13C5]Xylose should be evaluated based on what they are contaminated with.
-
If contaminated ONLY with L-[13C5]Xylose: These items can typically be disposed of as regular, non-hazardous laboratory waste.
-
If contaminated with a hazardous solvent or other hazardous material: These items must be disposed of as solid hazardous waste. Collect them in a designated, labeled container for hazardous waste disposal.
3.4 Empty Product Containers
Empty containers must be managed to ensure no residual chemical poses a risk.[13]
-
Decontamination: Rinse the container thoroughly with water or another suitable solvent. Since L-Xylose is not acutely hazardous, triple rinsing is not federally mandated, but it is good practice.[12][14]
-
Rinsate Collection: If a hazardous solvent was used for rinsing, the rinsate must be collected as hazardous waste.[14] Water rinsate can typically be disposed of down the drain.
-
Defacing: Completely remove or deface the original product label to prevent any confusion.[13]
-
Disposal: The clean, defaced container can be disposed of in the regular trash or recycled according to institutional policy.
Section 4: Disposal Decision Workflow
The following diagram provides a visual decision-making tool to guide the user to the appropriate disposal pathway for L-[13C5]Xylose waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. moravek.com [moravek.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sfasu.edu [sfasu.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Navigating the Safe Handling of L-[13C5]Xylose: A Guide for Laboratory Professionals
In the landscape of modern drug development and metabolic research, stable isotope-labeled compounds like L-[13C5]Xylose are indispensable tools. Their use, while routine, necessitates a robust understanding of safe handling practices to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and confidence when working with this valuable research material.
Understanding the Compound: L-[13C5]Xylose
L-[13C5]Xylose is a stable, non-radioactive, isotopically labeled form of the naturally occurring sugar L-Xylose. The "13C5" designation indicates that all five carbon atoms in the xylose molecule have been replaced with the heavy isotope of carbon, Carbon-13. This labeling allows researchers to trace the metabolic fate of xylose in various biological systems using techniques like mass spectrometry and NMR spectroscopy.
From a safety perspective, it is crucial to recognize that L-[13C5]Xylose is not classified as a hazardous substance according to available Safety Data Sheets (SDS) for its D-isomer, which shares similar physical and chemical properties.[1][2] However, adherence to good laboratory practices and the use of appropriate personal protective equipment are paramount when handling any chemical, regardless of its hazard classification.[3][4] The Occupational Safety and Health Administration (OSHA) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories, which outlines procedures for safe chemical handling.[3][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is the most critical barrier between a researcher and potential exposure to laboratory reagents.[4][5][7] For handling L-[13C5]Xylose, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1][8] | Protects eyes from potential splashes or airborne particles of the solid compound. |
| Hand Protection | Nitrile or latex gloves.[1][7][9] | Prevents direct skin contact with the chemical. Gloves should be inspected for tears before use and changed regularly.[9][10] |
| Protective Clothing | A full-length laboratory coat.[7][9] | Shields skin and personal clothing from accidental spills. |
| Footwear | Closed-toe shoes.[9][11] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Use
A systematic approach to handling L-[13C5]Xylose ensures safety and preserves the quality of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard information.[4][12][13]
-
Storage: Store L-[13C5]Xylose in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][13] Room temperature storage is generally acceptable.[1]
Weighing and Solution Preparation
The primary potential for exposure to L-[13C5]Xylose is through the inhalation of dust or direct contact with the solid material.
-
Designated Area: Conduct all weighing and handling of the solid form in a designated area, such as a chemical fume hood or a balance with a draft shield, to minimize the generation of airborne dust.[3][11]
-
Engineering Controls: Use a chemical fume hood if there is a potential for dust generation.[3]
-
Procedure:
-
Don all required PPE.
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of L-[13C5]Xylose to a tared weigh boat or directly into the receiving vessel.
-
Close the primary container tightly immediately after use.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Gently swirl or stir to dissolve.
-
Disposal Plan: Responsible Waste Management
Even though L-[13C5]Xylose is not classified as hazardous, its disposal should follow established laboratory protocols to ensure environmental responsibility and compliance with local regulations.[1]
Solid Waste
-
Contaminated Materials: Dispose of any materials that have come into direct contact with L-[13C5]Xylose, such as weigh boats, gloves, and paper towels, in a designated laboratory waste container.
-
Unused Compound: Unused or surplus L-[13C5]Xylose should be disposed of as non-hazardous chemical waste.[14] It is recommended to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[15]
Liquid Waste
-
Aqueous Solutions: Small quantities of aqueous solutions of L-[13C5]Xylose can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.[14]
-
Organic Solvent Solutions: Solutions of L-[13C5]Xylose in organic solvents must be collected in a designated hazardous waste container for solvents. Halogenated and non-halogenated solvent waste should be segregated.[16]
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, a prompt and informed response is crucial.
Spill Response
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently sweep or vacuum the spilled material into a designated waste container.
-
Avoid generating dust.[2]
-
Clean the spill area with a damp cloth.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and EHS office.
-
Personal Exposure
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water and seek medical attention. Do not induce vomiting.
Workflow for Safe Handling of L-[13C5]Xylose
Caption: A workflow diagram illustrating the key steps for the safe handling of L-[13C5]Xylose.
Conclusion
The responsible use of L-[13C5]Xylose begins with a thorough understanding of and adherence to safe laboratory practices. By integrating the principles outlined in this guide into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for the most comprehensive and up-to-date information.
References
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- University of California, Riverside. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan.
- Aliquantum. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- National Institutes of Health Office of Intramural Research. (2021, August 9). Laboratory Safety.
- Cambridge Isotope Laboratories, Inc. (2016, October 21). D-XYLOSE (U-13C5, 99%) Safety Data Sheet.
- Fisher Scientific. (2004, November 15). Material Safety Data Sheet D-Xylose.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET L(-)-Xylose.
- LabRepCo. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety.
- Princeton University Environmental Health & Safety. (n.d.). Handling Radioactive Materials Safely.
- Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
- Sigma-Aldrich. (n.d.). D-Xylose-13C5.
- National Institute of General Medical Sciences. (2025, December 15). Laboratory Safety Training and Guidelines.
- Vanderbilt University Medical Center Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- Columbia University. (n.d.). Personal Protective Equipment (PPE).
- Weill Cornell Medicine Environmental Health and Safety. (n.d.). Guide to Isotope Management In Laboratories.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories.
- Acros Organics. (2015, February 10). SAFETY DATA SHEET L(-)-Xylose.
- Hampshire College. (n.d.). Lab Safety Manual: Chemical Management.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Cornell University Environmental Health and Safety. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
- MedChemExpress. (n.d.). L-Xylose-5-13C.
- Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds.
- Emory University Environmental Health and Safety Office. (n.d.). Chemical Waste Disposal Guidelines.
Sources
- 1. isotope.com [isotope.com]
- 2. fishersci.com [fishersci.com]
- 3. osha.gov [osha.gov]
- 4. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 14. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. nottingham.ac.uk [nottingham.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
